Product packaging for 3-Chloro-2-phenylpropanoic acid(Cat. No.:CAS No. 51545-26-7)

3-Chloro-2-phenylpropanoic acid

Cat. No.: B14009523
CAS No.: 51545-26-7
M. Wt: 184.62 g/mol
InChI Key: PLXTXTKDRVJGNJ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B14009523 3-Chloro-2-phenylpropanoic acid CAS No. 51545-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51545-26-7

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)

InChI Key

PLXTXTKDRVJGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-phenylpropanoic acid is a valuable halogenated carboxylic acid derivative that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a chlorine atom on the terminal carbon of the propanoic acid chain and a phenyl group at the α-position, allows for diverse subsequent chemical modifications. This guide provides a comprehensive analysis of the viable synthetic pathways for this target molecule, with a primary focus on a robust and regioselective route starting from a readily available precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss alternative strategies, offering a holistic view for researchers in organic synthesis and process development.

Introduction

Chemical Identity and Properties

This compound is a solid organic compound with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Key physical properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 5441-69-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Boiling Point 289.2°C at 760 mmHg
Density 1.268 g/cm³
Significance and Applications

As a bifunctional molecule, this compound contains a reactive alkyl chloride and a carboxylic acid moiety. The alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, azides, thiols), while the carboxylic acid can be converted into esters, amides, or other derivatives. This versatility makes it an important building block in medicinal chemistry and materials science.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach for this compound involves disconnecting the carbon-chlorine bond. This leads to a precursor with a hydroxyl group at the 3-position, which is a primary alcohol. The conversion of a primary alcohol to an alkyl chloride is a fundamental and high-yielding transformation in organic chemistry. This precursor is 3-hydroxy-2-phenylpropanoic acid, commonly known as tropic acid, a well-characterized and accessible starting material.[1]

This strategy is advantageous due to its high regioselectivity; the chlorination will occur specifically at the desired primary alcohol, avoiding potential side reactions at the phenyl ring or the α-position.

G target This compound precursor 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid) target->precursor C-Cl Disconnection (Functional Group Interconversion)

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Chlorination of 3-Hydroxy-2-phenylpropanoic Acid

This pathway is the most recommended route due to its straightforward nature, high selectivity, and reliance on well-established chemical transformations.

Rationale for Pathway Selection

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) is a classic and highly efficient method. The reaction proceeds with minimal risk of rearrangement, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2] The starting material, tropic acid, can be synthesized via several established methods, making this a practical and scalable approach.[3]

Step 1: Synthesis of the Precursor, 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

Tropic acid serves as the crucial precursor for our primary synthesis. While commercially available, it can also be prepared in the laboratory. One effective method is the Ivanov reaction or a modification thereof, involving the reaction of the dianion of phenylacetic acid with formaldehyde.[3][4] Another common route is the Reformatsky reaction, which condenses an aldehyde (benzaldehyde) with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed.[5][6]

Step 2: Chlorination of 3-Hydroxy-2-phenylpropanoic Acid

The core of the synthesis is the selective chlorination of the primary hydroxyl group of tropic acid.

Mechanism: The reaction proceeds via the formation of an alkyl chlorosulfite intermediate. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.[7] In the absence of a base like pyridine, this intermediate can collapse in a process known as nucleophilic substitution with internal return (Sₙi), where the chloride is delivered from the same face, leading to retention of stereochemistry.[8][9] For a primary alcohol like the one in tropic acid, the mechanism is typically a straightforward Sₙ2-type attack by the chloride ion, leading to inversion if the center were chiral (which it is not).[9]

G cluster_pathway Primary Synthesis Pathway TropicAcid Tropic Acid (3-Hydroxy-2-phenylpropanoic Acid) Intermediate Alkyl Chlorosulfite Intermediate TropicAcid->Intermediate + SOCl₂ Product This compound Intermediate->Product - SO₂ - HCl

Caption: Workflow for the chlorination of tropic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxy-2-phenylpropanoic acid (Tropic Acid, 1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • Ice-water bath

  • Standard laboratory glassware with a reflux condenser and gas trap (to neutralize HCl and SO₂)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure the entire apparatus is dry.

  • Reaction Mixture: To the round-bottom flask, add 3-hydroxy-2-phenylpropanoic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the stirred suspension via the dropping funnel over 30-45 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-4 hours, or until gas evolution ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Alternative Synthesis Pathway: Hydrochlorination of Cinnamic Acid

An alternative, albeit more challenging, approach is the addition of hydrogen chloride (HCl) across the double bond of cinnamic acid (3-phenylpropenoic acid).

The Challenge of Regioselectivity

The primary obstacle with this method is controlling the regioselectivity of the addition. According to Markovnikov's rule, the electrophilic addition of H-X to an alkene proceeds via the most stable carbocation intermediate.[10] In the case of cinnamic acid, protonation of the double bond can lead to two possible carbocations.

  • Path A (Markovnikov): Protonation at the C3 carbon (the one further from the phenyl group) generates a secondary carbocation at C2, which is stabilized by the adjacent phenyl group (benzylic stabilization). This is the more stable intermediate, leading to the formation of 2-chloro-3-phenylpropanoic acid .[11][12]

  • Path B (Anti-Markovnikov): Protonation at the C2 carbon generates a primary carbocation at C3, which is significantly less stable. This path is energetically unfavorable.

G cluster_markovnikov Markovnikov Pathway (Favored) cluster_anti_markovnikov Anti-Markovnikov Pathway (Disfavored) Start Cinnamic Acid + HCl C2_Carbocation Benzylic Carbocation (at C2) Start->C2_Carbocation More Stable C3_Carbocation Primary Carbocation (at C3) Start->C3_Carbocation Less Stable Product_2_Chloro 2-Chloro-3-phenylpropanoic Acid C2_Carbocation->Product_2_Chloro + Cl⁻ Product_3_Chloro This compound (Desired Product) C3_Carbocation->Product_3_Chloro + Cl⁻

Caption: Regioselectivity in the hydrochlorination of cinnamic acid.

Potential Solutions for Anti-Markovnikov Addition

Achieving the desired anti-Markovnikov addition to yield this compound is non-trivial. Standard radical addition mechanisms that work for HBr do not typically work for HCl due to the high bond dissociation energy of the H-Cl bond.[11] However, recent advances in photocatalysis have demonstrated methods for the anti-Markovnikov hydrochlorination of unsaturated hydrocarbons, often using cooperative catalysis systems.[13][14][15] These advanced methods could potentially be adapted for this specific transformation but would require significant development and optimization.

Data Summary and Comparison

ParameterPathway 1: Chlorination of Tropic AcidPathway 2: Hydrochlorination of Cinnamic Acid
Starting Material 3-Hydroxy-2-phenylpropanoic AcidCinnamic Acid
Key Reagent Thionyl Chloride (SOCl₂)Hydrogen Chloride (HCl)
Regioselectivity Excellent (specific to the primary alcohol)Poor (favors the undesired 2-chloro isomer)
Key Advantage High predictability and yieldAtom economy (fewer steps if selectivity is achieved)
Primary Challenge Synthesis or sourcing of the precursorOvercoming Markovnikov's rule
Feasibility High; uses standard, reliable reactionsLow for standard methods; requires advanced catalysis

Conclusion

For the reliable and regioselective synthesis of this compound, the conversion of 3-hydroxy-2-phenylpropanoic acid (tropic acid) using thionyl chloride is the superior and recommended pathway. This method is grounded in well-understood reaction mechanisms and employs readily available reagents, ensuring high yields and purity. While the direct hydrochlorination of cinnamic acid is conceptually simpler, it is plagued by unfavorable regioselectivity under standard conditions. Future research efforts could explore novel photocatalytic systems to achieve a direct anti-Markovnikov hydrochlorination, which could provide a more atom-economical route if successful. For current laboratory and industrial applications, the chlorination of tropic acid remains the most practical and trustworthy strategy.

References

  • Fluorine-Free Pharmaceutical Chemistry. (2022). Royal Society of Chemistry. [Link]
  • Wikipedia.Tropic acid. [Link]
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
  • Royal Society of Chemistry. (2022).
  • Organic Chemistry Portal.
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  • ResearchGate. (2023). (PDF)
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  • Chemistry Steps.The Regiochemistry of Alkene Addition Reactions. [Link]
  • WordPress.com. (2011). Regioselectivity of hydrogen halid addition: Markovnikov’s rule. [Link]
  • Pure & Co. (2023).
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"3-Chloro-2-phenylpropanoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral carboxylic acid of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature, incorporating a phenyl group, a carboxylic acid, and a reactive chloromethyl handle, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and its utility as a precursor in medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to explain the causality behind its chemical behavior and synthetic methodologies, providing a framework for its practical application in the laboratory.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties like melting point are not consistently reported in publicly accessible literature, a combination of experimental and computed values provides a robust profile of the compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5441-69-0[2][3]
Molecular Formula C₉H₉ClO₂[1][2][3]
Molecular Weight 184.62 g/mol [1][2]
Boiling Point 289.2 °C at 760 mmHg[2]
Density 1.268 g/cm³[2]
Flash Point 128.7 °C[2]
Vapor Pressure 0.00103 mmHg at 25 °C[2]
XLogP3 2.4[1]
Appearance Solid (predicted)
Solubility Insoluble in water; Soluble in organic solvents (e.g., Methanol, Chloroform) (inferred)[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the chlorination of a suitable hydroxyl precursor, which itself can be derived from commercially available starting materials. This section outlines a representative protocol based on established organic chemistry principles.

Proposed Synthetic Pathway: Hydroxymethylation and Subsequent Chlorination

A robust method involves the hydroxymethylation of phenylacetic acid followed by the conversion of the resulting alcohol to the target alkyl chloride. This approach offers good control over the introduction of the required functional groups.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination cluster_2 Post-Reaction PA Phenylacetic Acid r1 Aldol-type Reaction PA->r1 Formaldehyde Formaldehyde (HCHO) Formaldehyde->r1 Base Base (e.g., NaOH) Base->r1 Catalyst Product1 3-Hydroxy-2-phenylpropanoic Acid Product1_ref 3-Hydroxy-2-phenylpropanoic Acid r1->Product1 r2 Nucleophilic Substitution Product1_ref->r2 Thionyl Thionyl Chloride (SOCl₂) Thionyl->r2 Product2 This compound Workup Aqueous Workup & Extraction Product2->Workup r2->Product2 Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct Final Product Purification->FinalProduct

Fig 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocol (Representative)

Materials:

  • Phenylacetic Acid

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of 3-Hydroxy-2-phenylpropanoic Acid

  • In a round-bottom flask, dissolve phenylacetic acid in an aqueous solution of sodium hydroxide at room temperature. The formation of the sodium salt increases its water solubility and generates the enolate necessary for the reaction.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add aqueous formaldehyde solution dropwise while maintaining the temperature. The enolate of phenylacetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture again and carefully acidify with concentrated HCl until the pH is ~2. This protonates the carboxylate and the newly formed alkoxide, precipitating the 3-hydroxy-2-phenylpropanoic acid product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the dried 3-hydroxy-2-phenylpropanoic acid in dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).

  • Slowly add thionyl chloride (SOCl₂) dropwise to the suspension. Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides via an Sₙ2 mechanism, generally with minimal rearrangement and good yield.

  • Once the addition is complete, gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the reaction to room temperature and carefully pour it over ice water to quench any unreacted thionyl chloride.

  • Separate the organic layer (DCM) and wash it sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Predicted Spectroscopic Characteristics and Interpretation

Predicted ¹H NMR Spectrum
  • -COOH (Carboxylic Acid Proton): A broad singlet is expected far downfield, typically in the range of 10-13 ppm . Its broadness is due to hydrogen bonding and exchange.

  • -C₆H₅ (Aromatic Protons): The five protons on the phenyl ring will appear as a complex multiplet between 7.2-7.5 ppm .

  • -CH(Ph)- (Methine Proton): This proton is alpha to both the phenyl ring and the carboxylic acid. It will likely appear as a triplet or a doublet of doublets around 3.8-4.2 ppm . Its multiplicity is determined by coupling to the two adjacent methylene protons.

  • -CH₂Cl (Methylene Protons): These two protons are diastereotopic because they are adjacent to a chiral center. Therefore, they are chemically non-equivalent and are expected to appear as two separate signals, each as a doublet of doublets, likely in the region of 3.6-4.0 ppm .

Predicted ¹³C NMR Spectrum
  • -COOH (Carbonyl Carbon): Expected to be the most downfield signal, typically >175 ppm .

  • -C₆H₅ (Aromatic Carbons): Four signals are expected in the 127-140 ppm range. The ipso-carbon (attached to the propanoic acid chain) will be distinct from the ortho, meta, and para carbons.

  • -CH(Ph)- (Methine Carbon): The chiral carbon atom, expected around 50-55 ppm .

  • -CH₂Cl (Methylene Carbon): The carbon bearing the chlorine atom, expected around 45-50 ppm .

Predicted Infrared (IR) Spectrum
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹ .

  • C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹ .

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its three distinct reactive sites, which can be addressed with high selectivity.

Fig 2: Key reactive sites for synthetic transformations.
  • Site A (Carboxylic Acid): This group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH₄) to yield the corresponding alcohol.

  • Site B (Chloromethyl Group): The primary chloride is an excellent electrophilic site for Sₙ2 reactions. It allows for the introduction of a wide variety of nucleophiles, such as azides (to form amino acids after reduction), cyanides (for chain extension), or amines, making it a key handle for molecular elaboration.

  • Site C (Phenyl Ring): The aromatic ring can undergo electrophilic aromatic substitution. The alkylcarboxylic acid substituent is generally ortho-, para-directing. This allows for further functionalization of the aromatic core if required.

Applications in Drug Discovery and Development

The strategic value of this compound in drug development is primarily as a chiral building block. The presence of chlorine in pharmaceuticals is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in modern medicine.[5][6]

This specific molecule provides a scaffold that can be elaborated into various classes of compounds. For example:

  • Synthesis of Novel Amino Acids: Nucleophilic substitution of the chloride with an azide (N₃⁻) followed by reduction provides access to 3-amino-2-phenylpropanoic acid derivatives, which are valuable components of peptidomimetics and other bioactive molecules.

  • Precursor to Heterocycles: The dual functionality of the carboxylic acid and the chloromethyl group can be used in cyclization reactions to form lactones or other heterocyclic systems that are common motifs in drug candidates.

  • Introduction of a Phenylpropanoic Acid Moiety: This structural motif is present in several drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). This molecule serves as a functionalized precursor for analogues of drugs like Ibuprofen or Naproxen.

Safety, Handling, and Storage

As a chlorinated carboxylic acid, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its well-defined reactive sites allow for selective functionalization, making it an important tool for medicinal chemists and drug development professionals. This guide provides the foundational knowledge required to understand its properties, develop synthetic strategies, and leverage its chemical reactivity for the creation of novel and complex molecules with therapeutic potential.

References

  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB.
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  • This compound | C9H9ClO2 | CID 228237 - PubChem.
  • This compound|5441-69-0 - LookChem.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.
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  • 2-chloro-3-phenylpropanoic acid - 7474-06-8, C9H9ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB.
  • 3-Chloro-2-hydroxy-2-phenylpropanoic acid | C9H9ClO3 | CID 129986407 - PubChem.
  • 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem.
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  • Hydrocinnamic acid - the NIST WebBook - National Institute of Standards and Technology.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
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  • Question: 4. The infrared spectrum and structural formula of 2-cyano-2-methyl-3 - Chegg.

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An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-phenylpropanoic acid (CAS No: 5441-69-0), a versatile chemical intermediate. We will delve into its chemical and physical properties, synthetic routes, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development. This document is designed to serve as a practical resource, offering not just data but also the scientific rationale behind experimental methodologies.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated carboxylic acid derivative. The presence of a chiral center at the C2 position, a reactive chlorine atom, and a phenyl group makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5441-69-0[1][2][3]
Molecular Formula C₉H₉ClO₂[1][2][3]
Molecular Weight 184.62 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)C(CCl)C(=O)O[1][2]
InChIKey PLXTXTKDRVJGNJ-UHFFFAOYSA-N[1][2]
Boiling Point 289.2°C at 760 mmHg[3]
Flash Point 128.7°C[3]
Density 1.268 g/cm³[3]
Vapor Pressure 0.00103 mmHg at 25°C[3]
Spectroscopic Profile

While specific spectra are best obtained from the material in use, the expected spectroscopic data for this compound based on its structure are as follows:

  • ¹H NMR: Protons on the phenyl group would appear in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the phenyl and carboxyl groups would be a multiplet. The diastereotopic methylene protons (CH₂) adjacent to the chlorine atom would likely present as a complex multiplet. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons would be observed between ~125-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (~170-180 ppm). The carbons of the propanoic acid backbone would appear in the aliphatic region.

  • IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be present around 2500-3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch would be observed around 1700 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 184. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through several routes. A common and logical method is the hydrochlorination of 2-phenylacrylic acid (atropic acid). This reaction proceeds via an electrophilic addition mechanism where hydrochloric acid adds across the double bond.

Synthesis_Workflow Start Starting Materials A 2-Phenylacrylic Acid (Atropic Acid) Start->A Reagent Reagent B Hydrochloric Acid (HCl) Reagent->B Product This compound C Reaction Vessel (Addition Reaction) A->C Substrate B->C Adds across double bond D Work-up & Purification (e.g., Crystallization) C->D Crude Product D->Product

Caption: Synthetic workflow for this compound.

The regioselectivity of this addition is an important consideration. While Markovnikov's rule would predict the addition of the proton to the carbon with more hydrogens, the stability of the resulting carbocation also plays a crucial role. The formation of a carbocation at the benzylic position (C2) is stabilized by the phenyl group, which would lead to the chlorine adding to the C3 position. Alternatively, addition can be influenced by reaction conditions to favor the desired isomer.

Chemical Reactivity

The molecule possesses two primary reactive sites: the carboxylic acid group and the carbon-chlorine bond. This dual reactivity makes it a versatile intermediate for creating a variety of downstream compounds.

Reactivity_Profile Core This compound Carboxylic Acid (-COOH) Alkyl Chloride (-CH2Cl) Ester Esterification (e.g., + ROH, H⁺) Core:f1->Ester Amide Amide Formation (e.g., + R₂NH, coupling agent) Core:f1->Amide Subst Nucleophilic Substitution (e.g., + Nu⁻) Core:f2->Subst Elim Elimination (e.g., + Base) Core:f2->Elim

Caption: Key reactive sites of this compound.

  • Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations such as esterification with alcohols in the presence of an acid catalyst, or amide formation with amines using coupling agents (e.g., DCC, EDC).

  • Reactions at the C-Cl Bond: The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups by reacting it with nucleophiles such as azides, cyanides, amines, or thiols. It can also undergo elimination reactions in the presence of a strong, non-nucleophilic base to re-form a double bond.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established scaffold in medicinal chemistry. The most famous example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] The structural motif of this compound makes it an attractive starting point or fragment for the synthesis of novel therapeutic agents.

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[5] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This specific intermediate can be used to synthesize libraries of compounds for screening. For instance, novel series of phenylpropanoic acid derivatives have been investigated as potent agonists for GPR120, a receptor involved in metabolic diseases like type 2 diabetes.[6]

Drug_Discovery_Pathway Start This compound Step1 Nucleophilic Substitution (e.g., + Heterocyclic Amine) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Amide Coupling (e.g., + Bioactive Amine) Intermediate->Step2 Candidate Hypothetical Drug Candidate (e.g., for GPR120) Step2->Candidate

Caption: Use as a scaffold in a hypothetical drug discovery workflow.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol: Synthesis via Hydrochlorination

Objective: To synthesize this compound from 2-phenylacrylic acid.

Materials:

  • 2-phenylacrylic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, ice bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-phenylacrylic acid in a minimal amount of dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 1.2 to 1.5 equivalents of concentrated hydrochloric acid to the stirring solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with cold water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample: Dissolve ~1 mg of the product in 1 mL of Acetonitrile.

Procedure:

  • Set the column temperature to 25°C.

  • Set the UV detector to monitor at 254 nm.

  • Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient elution, for example:

    • 0-20 min: 5% to 95% Mobile Phase B

    • 20-25 min: Hold at 95% Mobile Phase B

    • 25-30 min: 95% to 5% Mobile Phase B

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main product peak.

Safety, Handling, and Storage

As a chlorinated organic acid, this compound must be handled with appropriate care.

Table 2: Safety and Handling Information

AspectRecommendationSource
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles or face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[7][8][9]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[7][9]
First Aid (Inhalation) Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]
First Aid (Skin Contact) Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7][8]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[7][9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7][8]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct physicochemical properties and dual reactive sites provide chemists with a powerful tool for constructing more complex molecules. For professionals in drug development, its structural relation to known pharmacophores and the utility of the chloro-substituent make it a compound of significant interest for building and diversifying compound libraries aimed at discovering next-generation therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound | 5441-69-0.
  • Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3494-3500.
  • Tale, R. H., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-199.
  • Wikipedia. (n.d.). Ibuprofen.

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An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 3-chloro-2-phenylpropanoic acid, a significant building block in medicinal chemistry. We will delve into its structural elucidation, stereochemical considerations, spectroscopic signature, and its role as a precursor in the synthesis of pharmacologically active molecules. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Core Molecular Structure and Isomerism

This compound possesses the chemical formula C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol .[1] Its fundamental structure consists of a propanoic acid backbone substituted with a phenyl group at the C2 (α) position and a chlorine atom at the C3 (β) position.

The systematic IUPAC name for this compound is this compound.[1] Its structure can be unambiguously represented by the SMILES string C1=CC=C(C=C1)C(CCl)C(=O)O.[1]

A critical feature of this molecule is the presence of a chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a phenyl group, and a chloromethyl group. Consequently, this compound exists as a pair of enantiomers: (R)-3-chloro-2-phenylpropanoic acid and (S)-3-chloro-2-phenylpropanoic acid. The specific stereochemistry is crucial in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.

It is also important to distinguish this compound from its constitutional isomer, 2-chloro-3-phenylpropanoic acid, where the positions of the chlorine atom and the phenyl group are swapped. This isomer has the IUPAC name 2-chloro-3-phenylpropanoic acid and a different set of chemical and physical properties.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.

  • Aromatic Protons (-C₆H₅): The five protons on the phenyl ring will likely appear as a complex multiplet in the range of 7.2-7.5 ppm.

  • Methine Proton (-CH-): The proton at the chiral center (C2) is expected to be a triplet or a doublet of doublets around 3.8-4.2 ppm, coupled to the adjacent chloromethyl protons.

  • Chloromethyl Protons (-CH₂Cl): The two diastereotopic protons of the chloromethyl group are expected to appear as a multiplet, likely a doublet of doublets, in the region of 3.6-4.0 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

  • Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Aromatic Carbons (-C₆H₅): Several signals between 125-140 ppm, with the ipso-carbon (the carbon attached to the propanoic acid chain) being the most deshielded.

  • Methine Carbon (-CH-): The chiral carbon (C2) is expected to have a chemical shift in the range of 45-55 ppm.

  • Chloromethyl Carbon (-CH₂Cl): The carbon bearing the chlorine atom is anticipated to resonate between 40-50 ppm.

Online prediction tools can provide more specific estimated chemical shifts.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1210-1320 cm⁻¹.

  • C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the phenyl group will be observed in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight (approximately 184 for ³⁵Cl and 186 for ³⁷Cl, with an intensity ratio of about 3:1).

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[6] For this compound, fragmentation could also involve the loss of a chlorine atom (-Cl, M-35/37) or a chloromethyl radical (-CH₂Cl, M-49/51). The fragmentation patterns of related phenylpropenoates suggest that intramolecular cyclization followed by elimination of a stable neutral molecule is a possible pathway.[7]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several routes. A common strategy involves the hydrochlorination of α-phenylacrylic acid (atropic acid). This reaction proceeds via an electrophilic addition mechanism where hydrogen chloride adds across the double bond.

Experimental Protocol: Hydrochlorination of Atropic Acid

  • Dissolution: Dissolve atropic acid in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Gas Purge: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the excess hydrogen chloride by purging with nitrogen gas. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound.

Stereoselective Synthesis

For applications in drug development, the stereoselective synthesis of a single enantiomer is often required. This can be achieved through the use of chiral auxiliaries.[8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Stereoselective_Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Stereoselective Chlorination cluster_2 Step 3: Auxiliary Cleavage PPA Phenylpropanoic Acid Derivative Adduct Chiral Adduct PPA->Adduct Coupling Aux Chiral Auxiliary (e.g., Evans Auxiliary) Aux->Adduct Chlorinated_Adduct Chlorinated Adduct (Diastereomerically Enriched) Adduct->Chlorinated_Adduct Electrophilic Chlorination Final_Product (R) or (S)-3-Chloro-2- phenylpropanoic Acid Chlorinated_Adduct->Final_Product Hydrolysis

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the phenyl ring, and the alkyl chloride.

  • Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Nucleophilic Substitution: The chlorine atom at the C3 position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile intermediate.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the deactivating, ortho-, para-directing nature of the alkyl substituent.

The reactivity of α-halo carboxylic acids is well-documented, and they are known to be potent alkylating agents.[9]

Applications in Drug Development

Phenylpropanoic acid derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting anti-inflammatory, analgesic, and other therapeutic properties.[10] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its efficacy and metabolic stability.[11]

This compound serves as a valuable building block for the synthesis of more complex drug candidates. For instance, it can be a precursor for the synthesis of analogues of Baclofen , a muscle relaxant that acts as a GABAB receptor agonist.[6][12] The core structure of baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid, and modifications involving the phenylpropanoic acid backbone can lead to new derivatives with altered pharmacological profiles.

Furthermore, derivatives of phenylpropanoic acid have been investigated as anti-inflammatory agents .[13][14][15] The structural motif of this compound can be incorporated into lead compounds to explore structure-activity relationships and optimize their therapeutic potential.

Drug_Development_Pathway Start This compound Intermediate1 Functionalization (e.g., amination, esterification) Start->Intermediate1 Intermediate2 Scaffold for Baclofen Analogues Intermediate1->Intermediate2 Intermediate3 Lead Compound for Anti-inflammatory Drugs Intermediate1->Intermediate3 Final1 Novel GABAB Receptor Modulators Intermediate2->Final1 Final2 New Anti-inflammatory Agents Intermediate3->Final2

Conclusion

This compound is a chiral molecule with a rich chemical profile that makes it a valuable tool for medicinal chemists. Its stereogenic center, coupled with the reactivity of its functional groups, provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity is essential for its effective utilization in drug discovery and development programs. This guide has provided a foundational overview to aid researchers in harnessing the potential of this important chemical entity.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health.
  • Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. (1996). National Institutes of Health.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • CASPRE - 13C NMR Predictor. (n.d.). caspre.ca.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • α-Halo carboxylic acids and esters. (n.d.). Wikipedia.
  • Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. (1995). National Institutes of Health.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • This compound | C9H9ClO2. (n.d.). PubChem.
  • Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group.
  • An improved process for the preparation of baclofen and its intermediate. (2017). Google Patents.
  • Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. (1999). National Institutes of Health.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). National Institutes of Health.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health.
  • Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. (1977). National Institutes of Health.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • 2-Chloro-3-phenylpropanoic acid | C9H9ClO2. (n.d.). PubChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). National Institutes of Health.
  • Synthesis of Baclofen; an Alternative Approach. (2010). Brieflands.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). Taylor & Francis Online.

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A Spectroscopic Guide to 3-Chloro-2-phenylpropanoic Acid: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-chloro-2-phenylpropanoic acid, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide leverages highly reliable predictive models to present a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a plausible synthetic route via the hydrochlorination of cinnamic acid is proposed, alongside a discussion of potential isomeric impurities. This document is intended to serve as a vital resource for researchers, enabling them to identify, characterize, and utilize this compound in their work.

Introduction

This compound (C₉H₉ClO₂) is a halogenated derivative of phenylpropanoic acid.[1] Its structure presents a chiral center at the C2 position, offering potential for stereospecific interactions in biological systems, a feature of considerable interest in medicinal chemistry. The presence of a chlorine atom and a phenyl group attached to the propanoic acid backbone suggests a unique electronic and steric environment, which is reflected in its spectroscopic signature. This guide aims to elucidate this signature, providing a foundational dataset for its unambiguous identification and quality control.

Proposed Synthesis: Hydrochlorination of Cinnamic Acid

A reliable method for the synthesis of this compound can be adapted from the established procedure for the preparation of 3-bromo-3-phenylpropanoic acid from cinnamic acid.[2] The proposed synthesis involves the addition of hydrogen chloride (HCl) across the double bond of cinnamic acid.

Reaction Scheme:

C₆H₅CH=CHCOOH + HCl → C₆H₅CH(Cl)CH₂COOH

This reaction proceeds via an electrophilic addition mechanism. The proton from HCl adds to the less substituted carbon of the alkene (C3), following Markovnikov's rule, to form a more stable benzylic carbocation at the C2 position. The subsequent attack of the chloride ion on this carbocation can lead to the formation of two isomeric products: the desired this compound and its regioisomer, 2-chloro-3-phenylpropanoic acid.

Causality in Experimental Choices:

  • Solvent: A polar, aprotic solvent such as glacial acetic acid can be used to dissolve the cinnamic acid and facilitate the reaction with gaseous HCl.

  • Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate, followed by cooling to induce crystallization of the product.[2]

  • Purification: Recrystallization from an appropriate solvent, such as a mixture of water and ethanol, would be a crucial step to purify the desired product from unreacted starting material and the isomeric byproduct.

Potential Impurities and Their Spectroscopic Differentiation:

The primary impurity of concern is the regioisomer, 2-chloro-3-phenylpropanoic acid.[3] This isomer would exhibit distinct NMR and MS fragmentation patterns. For instance, in the ¹H NMR spectrum, the chemical shift and coupling pattern of the protons on the aliphatic chain would differ significantly. In the mass spectrum, the fragmentation pattern would also be altered due to the different positions of the chlorine atom.

Spectroscopic Characterization

Given the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These predictions are based on established algorithms and extensive spectral databases, providing a reliable reference for experimental work.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the aromatic, methine, and methylene protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-aromatic7.25 - 7.45Multiplet5H
H-2 (methine)4.10 - 4.20Triplet1H
H-3 (methylene)3.80 - 3.95Doublet of doublets2H
COOH10.0 - 12.0Broad singlet1H

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Expert Insights: The downfield shift of the methine proton (H-2) is attributed to the deshielding effect of the adjacent phenyl group and the carboxylic acid. The diastereotopic nature of the methylene protons (H-3) could lead to a more complex splitting pattern than a simple doublet, appearing as a doublet of doublets.

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic acid)175 - 180
C-aromatic (quaternary)138 - 142
C-aromatic (CH)127 - 130
C-2 (methine)50 - 55
C-3 (methylene)45 - 50

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Expert Insights: The chemical shift of the carbonyl carbon is characteristic of a carboxylic acid. The signals for the aromatic carbons will appear in the typical aromatic region, with the quaternary carbon being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit the following key absorption bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1700 - 1725Strong
C=C stretch (aromatic)1450 - 1600Medium
C-Cl stretch600 - 800Strong

Table 3: Predicted key IR absorption bands for this compound.

Expert Insights: The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. The presence of a strong band in the lower wavenumber region will confirm the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 184/186) would be expected, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

  • Loss of Cl: A fragment at m/z = 149 resulting from the loss of a chlorine radical.

  • Loss of COOH: A fragment at m/z = 139/141 from the loss of the carboxylic acid group.

  • Tropylium Ion: A prominent peak at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺), is a common feature for compounds containing a benzyl group.

Expert Insights: The observation of the isotopic pattern for chlorine in the molecular ion and its fragments is a key diagnostic feature in the mass spectrum of this compound. The formation of the tropylium ion is a highly favorable fragmentation pathway and is often the base peak in the EI-MS of benzyl-containing compounds.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standard operating procedures are recommended.

NMR Sample Preparation

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a clean, dry 5mm NMR tube dissolve->transfer insert Insert sample into the spectrometer transfer->insert Proceed to acquisition lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire 1H and 13C spectra shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

ATR-IR Spectroscopy

IR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition place Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place->apply_pressure collect_bkg Collect a background spectrum of the empty ATR crystal apply_pressure->collect_bkg Proceed to acquisition collect_sample Collect the sample spectrum collect_bkg->collect_sample process Process the spectrum (e.g., baseline correction) collect_sample->process

Caption: Workflow for ATR-IR sample analysis.

Electron Ionization Mass Spectrometry (EI-MS)

MS_Protocol cluster_prep Sample Introduction cluster_acq Data Acquisition dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the solution into the GC-MS or direct infusion port dissolve->inject vaporize Vaporize the sample in the ion source inject->vaporize Proceed to analysis ionize Ionize with a 70 eV electron beam vaporize->ionize analyze Analyze fragments with the mass analyzer ionize->analyze

Caption: Workflow for EI-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, in conjunction with the proposed synthetic route and discussion of potential impurities, offer a solid foundation for researchers working with this compound. It is our hope that this guide will facilitate the synthesis, identification, and application of this compound in various fields of chemical and pharmaceutical research. The provided protocols are based on established best practices to ensure the generation of reliable and reproducible experimental data.

References

  • Mnova NMRPredict. Mestrelab Research. [Link]
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"3-Chloro-2-phenylpropanoic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid

Executive Summary: this compound is a halogenated derivative of phenylpropanoic acid, a class of compounds with significant relevance in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications for researchers and drug development professionals. While not a widely studied compound itself, its structural similarity to pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a valuable synthetic intermediate and a molecule of interest for screening and lead optimization programs. This document details a proposed laboratory-scale synthesis, explores its potential role as a chemical building block, and outlines essential safety and handling protocols based on data from analogous structures.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. This section delineates the formal naming conventions and identifiers for the topic compound.

IUPAC Name

The systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Synonyms and Identifiers

In scientific literature, patents, and chemical databases, the compound is referenced by several alternative names and identifiers. These are crucial for comprehensive literature searches and procurement.

Identifier TypeValueSource
Molecular Formula C₉H₉ClO₂[1]
CAS Number 51545-26-7, 5441-69-0[1]
PubChem CID 228237[1]
Synonym Benzeneacetic acid, a-(chloromethyl)-[1][2]
DSSTox Substance ID DTXSID50281246[1]
NSC Number 20989[1]
Structural Isomers

It is critical to distinguish this compound from its constitutional isomers, as the position of the chlorine atom dramatically influences chemical reactivity and potential biological activity. Key isomers include:

  • 2-Chloro-3-phenylpropanoic acid: The chlorine atom is positioned on the carbon alpha to the carboxyl group[3].

  • 2-Chloro-2-phenylpropanoic acid: The chlorine atom is positioned on the benzylic carbon, which is also the alpha-carbon[4].

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These values are essential for predicting its behavior in various solvents, its potential for membrane permeability, and for analytical characterization.

PropertyValueUnitSource
Molecular Weight 184.62 g/mol [1]
Monoisotopic Mass 184.0291072Da[1]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 37.3Ų[1]
Complexity 153[1]

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for this compound are not widely published, a logical and efficient synthetic route can be proposed based on established organic chemistry transformations. The most plausible laboratory-scale synthesis involves the chlorination of the corresponding hydroxylated precursor, Tropic Acid.

Proposed Synthetic Pathway: Chlorination of Tropic Acid

The conversion of Tropic Acid (3-hydroxy-2-phenylpropanoic acid) to the target compound represents a substitution reaction where the primary hydroxyl group is replaced by a chlorine atom. Tropic acid itself is a well-known compound used in the synthesis of atropine and can be prepared via methods like the Ivanov reaction between phenylacetic acid and formaldehyde[5][6]. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), simplifying product purification.

Synthesis_of_3_Chloro_2_phenylpropanoic_acid TropicAcid Tropic Acid (3-hydroxy-2-phenylpropanoic acid) Product This compound TropicAcid->Product Reaction Reagent Thionyl Chloride (SOCl₂) in an inert solvent (e.g., DCM) Reagent->TropicAcid Byproducts Byproducts: SO₂(g) + HCl(g) Product->Byproducts

Caption: Proposed synthesis of this compound from Tropic Acid.

Experimental Protocol (Hypothetical)

This protocol describes a self-validating system for the synthesis outlined above. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add Tropic Acid (1.0 eq).

    • Add a suitable inert solvent such as dichloromethane (DCM) or chloroform to dissolve the starting material.

  • Reagent Addition:

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (1.1 to 1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction has gone to completion before proceeding to workup.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into ice-cold water to quench any unreacted thionyl chloride.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

Utility as a Synthetic Intermediate

The primary value of this compound lies in its function as a versatile chemical building block. The presence of three distinct functional handles—the carboxylic acid, the phenyl ring, and the alkyl chloride—allows for a wide range of subsequent chemical modifications.

  • The carboxylic acid can be converted to esters, amides, or acid chlorides for further coupling reactions.

  • The alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution, enabling the introduction of various functional groups (e.g., azides, amines, thiols, cyanides).

  • The phenyl ring can be subjected to electrophilic aromatic substitution to introduce additional substituents, thereby modulating the electronic and steric properties of the molecule.

Relevance to Arylpropionic Acid Derivatives

Structurally, this compound belongs to the arylpropionic acid class. This class is of immense pharmacological importance, most notably including many common NSAIDs like Ibuprofen and Naproxen[7]. These drugs typically function by inhibiting cyclooxygenase (COX) enzymes[7]. While no specific anti-inflammatory activity has been reported for this compound, its core scaffold makes it a compelling candidate for synthesis and screening in programs aimed at discovering novel anti-inflammatory or analgesic agents.

Potential Antimicrobial Activity

Recent studies have identified other chlorinated derivatives of 3-phenylpropanoic acid from marine actinomycetes that exhibit significant and selective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus[8]. For example, 3-(3-chloro-4-hydroxyphenyl)propanoic acid was isolated and showed notable antimicrobial effects. This discovery provides a strong rationale for investigating this compound and its derivatives for potential antimicrobial properties. The chloro-substituent can significantly alter a molecule's lipophilicity and electronic profile, which may enhance its ability to penetrate bacterial cell membranes or interact with biological targets.

Handling, Safety, and Disposal

No specific safety data sheet (SDS) for this compound is readily available. Therefore, a conservative approach to safety must be adopted, assuming the hazards associated with related acidic and chlorinated organic compounds. The following recommendations are based on analogous chemicals and general laboratory safety principles.

Hazard Assessment:

  • Corrosivity: Expected to be corrosive. Phenylpropionic and chloropropionic acids can cause skin burns and serious eye damage.

  • Irritation: May cause severe skin, eye, and respiratory tract irritation.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care to avoid ingestion, inhalation, and skin contact.

Safety ProtocolRecommendation
Engineering Controls Work in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles or a face shield.- Hand Protection: Chemical-resistant gloves (e.g., nitrile).- Skin Protection: Lab coat, long pants, and closed-toe shoes.
First Aid Measures - Inhalation: Move to fresh air. Seek immediate medical attention.- Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This safety information is provided as a guideline and is not a substitute for a compound-specific SDS. Always consult the appropriate SDS before handling this chemical.

Conclusion

This compound is a chemical compound with considerable potential, primarily as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure, featuring multiple reactive sites, makes it an ideal scaffold for building more complex molecules. Although direct biological activity data is sparse, its relationship to the pharmacologically significant arylpropionic acid class and other bioactive chlorinated compounds provides a strong impetus for its inclusion in future research and drug discovery screening campaigns. The synthetic pathway proposed herein offers a reliable method for its laboratory-scale preparation, enabling further investigation into its chemical and biological properties.

References

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  • PubMed. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. National Library of Medicine.
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An In-depth Technical Guide to Starting Materials for the Synthesis of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-phenylpropanoic acid (CAS No: 5441-69-0) is a valuable chiral building block and synthetic intermediate in the pharmaceutical and fine chemical industries.[1][2][3][4] Its structure, featuring a chlorine atom at the β-position and a phenyl group at the α-position relative to the carboxylic acid, makes it a versatile precursor for a variety of more complex molecules, including substituted amino acids and heterocyclic compounds. The strategic selection of starting materials is paramount, dictating not only the economic viability and efficiency of the synthesis but also the stereochemical outcome of the final product.

This technical guide provides a comprehensive analysis of the principal starting materials and corresponding synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, offer field-proven insights into experimental choices, and present detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies and Key Precursors

The synthesis of this compound can be approached from several distinct classes of starting materials. The optimal choice depends on factors such as cost, availability of the precursor, desired stereochemistry, and scalability. We will explore the most prominent pathways, originating from unsaturated acids, amino acids, and simple aromatic compounds.

Cinnamic Acid: The Unsaturated Precursor Route

Cinnamic acid (3-phenyl-2-propenoic acid) represents one of the most direct and cost-effective starting materials.[5] The core of this strategy lies in the functionalization of the carbon-carbon double bond through hydrochlorination.

Causality of Experimental Choice: This pathway is predicated on the electrophilic addition of hydrogen chloride (HCl) across the alkene moiety. The phenyl group's electronic influence and the stability of the potential carbocation intermediates are key determinants of the reaction's regioselectivity.

Mechanistic Insight: The reaction proceeds via a protonation step to form a carbocation intermediate. Protonation can occur at either olefinic carbon. Protonation at the α-carbon (adjacent to the phenyl group) would yield a secondary carbocation stabilized by resonance with the phenyl ring (a benzylic carbocation). Protonation at the β-carbon would yield a secondary carbocation adjacent to the electron-withdrawing carboxylic acid group, which is destabilizing. Consequently, the more stable benzylic carbocation is preferentially formed, leading to the nucleophilic attack of the chloride ion at the β-position, yielding the desired 3-chloro product.

G cinnamic_acid Cinnamic Acid intermediate Benzylic Carbocation Intermediate cinnamic_acid->intermediate Electrophilic Addition (H+) hcl HCl (gas or aq.) product 3-Chloro-2-phenylpropanoic Acid intermediate->product Nucleophilic Attack (Cl-)

Figure 1: Synthetic pathway from Cinnamic Acid.

Experimental Protocol: Hydrochlorination of Cinnamic Acid

  • Setup: In a glass-lined reactor equipped with a stirrer, gas inlet, and temperature probe, charge cinnamic acid.

  • Solvent: While the reaction can be performed neat, a solvent such as glacial acetic acid or an inert solvent like dichloromethane can be used to ensure homogeneity.

  • Reaction: Cool the mixture to 0-5°C. Bubble dry hydrogen chloride gas through the stirred solution or add a concentrated aqueous solution of hydrochloric acid.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of cinnamic acid is complete.

  • Workup: Upon completion, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like toluene/hexanes.

L- or D-Phenylalanine: The Chiral Pool Approach

For stereospecific synthesis, the naturally occurring amino acid L-phenylalanine (or its unnatural D-enantiomer) is an excellent starting material. This route leverages the inherent chirality of the precursor to produce an enantiomerically enriched product.

Causality of Experimental Choice: This synthesis relies on the diazotization of the primary amine of phenylalanine, converting it into an excellent leaving group (N₂ gas), which is then displaced by a chloride nucleophile. This reaction, a variation of the Sandmeyer reaction, is known to proceed with retention of configuration at the chiral center.[6]

Mechanistic Insight: The reaction is initiated by treating the amino acid with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). This forms a diazonium salt. The C-N bond is then cleaved, releasing dinitrogen gas and forming a carbocation. The chloride ion, present in high concentration from the HCl, then attacks the carbocation. The departure of N₂ and the subsequent nucleophilic attack occur rapidly, leading to overall retention of the original stereochemistry.

G phenylalanine L-Phenylalanine diazonium Diazonium Salt Intermediate phenylalanine->diazonium Diazotization reagents NaNO₂, HCl (0-5 °C) product (S)-3-Chloro-2-phenyl- propanoic Acid diazonium->product Nucleophilic Substitution (SN1-like, with retention)

Figure 2: Stereospecific synthesis from L-Phenylalanine.

Experimental Protocol: Diazotization of L-Phenylalanine [6]

  • Dissolution: Dissolve L-phenylalanine in an aqueous solution of hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C to prevent decomposition of the diazonium salt. Vigorous stirring is essential.

  • Reaction: Continue stirring at 0-5°C for 1-2 hours after the addition is complete. The evolution of nitrogen gas will be observed.

  • Extraction: Once gas evolution ceases, allow the mixture to warm to room temperature. Extract the product multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo. The resulting product can be further purified by chromatography or recrystallization if necessary.

Benzaldehyde & α-Chloroesters: The Darzens Condensation Route

The Darzens condensation, or glycidic ester condensation, provides a classic carbon-carbon bond-forming strategy to construct the required carbon skeleton.[7][8] This route involves the reaction of benzaldehyde with an α-haloester, such as ethyl chloroacetate.

Causality of Experimental Choice: This method builds the molecule by forming the Cα-Cβ bond. It requires a strong base to deprotonate the α-haloester, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of benzaldehyde.[9][10] The subsequent intramolecular cyclization is a key feature of this reaction.

Mechanistic Insight:

  • Enolate Formation: A strong base (e.g., sodium ethoxide, NaOEt) removes the acidic α-proton from ethyl chloroacetate to form a resonance-stabilized enolate.[7]

  • Aldol-type Addition: The enolate attacks the benzaldehyde carbonyl group, forming an alkoxide intermediate (a halohydrin ester).[11]

  • Intramolecular Sₙ2: The newly formed alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 fashion, displacing the chloride and forming an α,β-epoxy ester (a glycidic ester).[11]

  • Ring Opening & Hydrolysis: The glycidic ester is then subjected to acidic hydrolysis. This opens the epoxide ring (with chloride attacking the β-carbon) and hydrolyzes the ester to the carboxylic acid, yielding the final product.

G benzaldehyde Benzaldehyde glycidic_ester Glycidic Ester (α,β-Epoxy Ester) benzaldehyde->glycidic_ester Darzens Condensation chloroacetate Ethyl Chloroacetate chloroacetate->glycidic_ester Darzens Condensation base Base (e.g., NaOEt) product 3-Chloro-2-phenyl- propanoic Acid glycidic_ester->product Ring Opening & Hydrolysis acid_hcl H₃O⁺, HCl

Figure 3: Synthesis via the Darzens Condensation.

Experimental Protocol: Darzens Condensation and Subsequent Transformation

  • Glycidic Ester Synthesis:

    • To a solution of sodium ethoxide in absolute ethanol at 0°C, add a mixture of benzaldehyde and ethyl chloroacetate dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with dilute acid and extract the ethyl 3-phenylglycidate product with ether.

    • Purify the glycidic ester by vacuum distillation.

  • Epoxide Ring Opening and Hydrolysis:

    • Dissolve the purified glycidic ester in a suitable solvent and treat with concentrated hydrochloric acid.

    • Heat the mixture to reflux to facilitate both the epoxide ring-opening and the hydrolysis of the ester functionality.

    • After cooling, extract the final product, this compound, and purify as described in previous methods.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in process development. The following table summarizes the key attributes of the discussed pathways.

Starting Material Key Reagents Typical Yield (%) Advantages Disadvantages/Limitations Stereocontrol
Cinnamic Acid HCl (gas or aq.)60-80%Low cost, readily available starting material, simple one-step reaction.Generates a racemic mixture, requires handling of corrosive HCl.None; produces a racemate.
L/D-Phenylalanine NaNO₂, HCl70-85%Excellent stereocontrol, starting from a chiral pool precursor.[6]Higher cost of starting material (especially D-phenylalanine), requires careful temperature control.Excellent; configuration is retained from the starting amino acid.
Benzaldehyde Ethyl chloroacetate, NaOEt, HCl40-60% (overall)Builds carbon skeleton, uses inexpensive starting materials.Multi-step process, potentially lower overall yields, produces a racemic mixture.None in the basic protocol; asymmetric variants exist but add complexity.

Conclusion

The synthesis of this compound can be effectively achieved from several common starting materials, each offering a unique profile of advantages and challenges. The hydrochlorination of cinnamic acid stands out for its simplicity and cost-effectiveness, making it suitable for applications where a racemic product is acceptable. For stereospecific requirements, the diazotization of phenylalanine is the superior method, providing direct access to enantiomerically pure products by leveraging the chirality of the starting material. Finally, the Darzens condensation starting from benzaldehyde offers a classic, albeit more complex, route for constructing the molecular framework from basic chemical feedstocks.

A thorough evaluation of project-specific requirements—including cost, scale, and crucially, the need for stereochemical control—will guide the discerning scientist to the most logical and efficient synthetic strategy.

References

  • Grokipedia. Darzens reaction.
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  • Guidechem. This compound 5441-69-0 wiki.
  • Milk Composition Database. Showing metabocard for trans-Cinnamic acid (BMDB0000930).

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3-Chloro-2-phenylpropanoic Acid Derivatives and Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the phenylpropanoic acid scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic introduction of substituents onto this core structure allows for the fine-tuning of pharmacological activity and the exploration of novel therapeutic applications. 3-Chloro-2-phenylpropanoic acid, with its reactive chloro group, serves as a versatile synthetic intermediate for generating a diverse library of derivatives and analogs. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this chemical class, offering valuable insights for researchers and professionals in drug development.

The core structure of this compound (C9H9ClO2) presents several points for chemical modification, enabling the systematic investigation of structure-activity relationships (SAR).[3][4] The phenyl ring, the carboxylic acid moiety, and the chlorinated methyl group can all be altered to modulate properties such as target binding, metabolic stability, and pharmacokinetic profiles. This adaptability makes the scaffold a compelling starting point for the development of novel therapeutics targeting a range of biological pathways.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives often involves multi-step reaction sequences, leveraging well-established organic chemistry principles. The inherent reactivity of the chlorine atom provides a handle for nucleophilic substitution, allowing for the introduction of various functional groups.

Core Synthesis and Derivatization

A common strategy for synthesizing derivatives of the 2-phenylpropanoic acid core involves the modification of a precursor molecule. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives can be synthesized and subsequently evaluated for their biological activities.[5][6] The synthesis of these compounds often begins with a commercially available starting material, which is then subjected to a series of reactions to introduce the desired substituents.

The following diagram illustrates a generalized synthetic workflow for creating a library of 2-phenylpropanoic acid derivatives.

Synthetic_Workflow A Starting Material (e.g., Phenylpropanoic Acid Precursor) B Functional Group Interconversion A->B Reaction 1 C Introduction of Substituent R1 B->C Reaction 2 D Further Derivatization (R2) C->D Reaction 3 E Final Compound Library D->E Purification

Caption: Generalized workflow for the synthesis of 2-phenylpropanoic acid derivatives.

Key Chemical Properties and Considerations

The stereochemistry at the C2 position of the propanoic acid chain is a critical determinant of biological activity. For many phenylpropanoic acid derivatives, particularly NSAIDs, the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is often less active or inactive.[1] Therefore, stereoselective synthesis or chiral separation of enantiomers is a crucial aspect of developing these compounds.

Applications in Drug Development & Research

Derivatives of phenylpropanoic acid have been extensively investigated for a wide range of therapeutic applications, including anti-inflammatory, analgesic, antibacterial, and anticancer activities.[1][2][7] The versatility of this scaffold allows for the design of molecules that can interact with various biological targets.

Mechanism of Action: Enzyme Inhibition

A primary mechanism of action for many phenylpropanoic acid derivatives is the inhibition of enzymes.[8][9] The most well-known example is the inhibition of cyclooxygenase (COX) enzymes by NSAIDs.[1][6] The COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[6] By inhibiting COX-1 and/or COX-2, these drugs reduce prostaglandin production, thereby exerting their anti-inflammatory and analgesic effects.

The following diagram illustrates the role of COX enzymes in the prostaglandin biosynthesis pathway and their inhibition by NSAIDs.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs Phenylpropanoic Acid Derivatives (NSAIDs) NSAIDs->COX_Enzymes Inhibition Characterization_Workflow A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D E NMR (1H, 13C) D->E F Mass Spectrometry (HRMS) D->F G FTIR Spectroscopy D->G H Final Characterized Compound D->H

Sources

An In-Depth Technical Guide to the Reaction of 3-Chloro-2-phenylpropanoic Acid with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reaction between 3-chloro-2-phenylpropanoic acid and thionyl chloride (SOCl₂), a fundamental transformation in organic synthesis for the preparation of acyl chlorides. This document moves beyond a simple procedural outline to explore the underlying mechanistic principles, stereochemical implications, and the critical role of neighboring group participation, offering insights essential for professionals in drug development and chemical research.

Introduction: The Strategic Importance of Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides is a cornerstone of modern organic synthesis. Acyl chlorides are highly reactive intermediates, serving as versatile precursors for the synthesis of esters, amides, and ketones, which are common moieties in active pharmaceutical ingredients (APIs). Thionyl chloride is a reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), as gases.[1]

The substrate, this compound, presents a particularly interesting case study. Its structure contains a stereocenter at the C2 position and a chlorine atom at the C3 position, introducing complexities such as stereochemical control and the potential for intramolecular reactions that must be carefully considered to ensure the desired product is obtained with high purity and yield.

The Core Reaction Mechanism: A Stepwise Elucidation

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group, and thionyl chloride's primary role is to convert it into a highly effective one.[2][3]

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2]

  • Formation of the Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a reactive acyl chlorosulfite intermediate.[2][4] This step effectively transforms the hydroxyl group into a much better leaving group.

  • Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate.[1][4]

  • Product Formation and Byproduct Evolution: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the final acyl chloride product and the release of gaseous sulfur dioxide and hydrogen chloride. The irreversible nature of this step, driven by the escape of the gaseous byproducts, pushes the reaction to completion.[1][4]

This fundamental mechanism is depicted in the following diagram:

General_Mechanism cluster_products Products RCOOH R-C(=O)OH Intermediate R-C(=O)O-S(=O)Cl RCOOH->Intermediate + SOCl₂ SOCl2 S(=O)Cl₂ RCOCl R-C(=O)Cl Intermediate->RCOCl + Cl⁻ Chloride_ion Cl⁻ SO2 SO₂ (gas) HCl HCl (gas)

Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

The Specific Case of this compound: Stereochemistry and Neighboring Group Participation

The reaction of this compound with thionyl chloride is more nuanced than the general case due to the presence of the C3-chloro and C2-phenyl substituents. These features introduce the possibility of neighboring group participation (NGP), which can significantly influence the reaction's stereochemical outcome.[5]

The Sₙi Mechanism and Stereochemical Retention

In the absence of a base like pyridine, the reaction of alcohols with thionyl chloride is known to proceed with retention of configuration via an Sₙi (Substitution Nucleophilic internal) mechanism.[6] A similar pathway can be envisioned for carboxylic acids. In this mechanism, the chloride that attacks the carbonyl carbon comes from the acyl chlorosulfite intermediate itself, delivering the chloride to the same face from which the leaving group departs.

The Role of Pyridine and Stereochemical Inversion

The addition of a base, such as pyridine, dramatically alters the stereochemical course of the reaction, leading to an inversion of configuration.[7][8] Pyridine reacts with the acyl chlorosulfite intermediate to form an acyl pyridinium salt. This frees the chloride ion, which is no longer "internal." The liberated chloride ion is then forced to attack the carbonyl carbon from the backside, in a classic Sₙ2 fashion, resulting in inversion of the stereocenter.[8][9]

Neighboring Group Participation by the 3-Chloro Group

The chlorine atom at the 3-position can act as an internal nucleophile, participating in the reaction. This phenomenon, known as neighboring group participation (NGP), can lead to the formation of a cyclic intermediate, such as a chloronium ion, although this is less common for chlorine compared to bromine or iodine.[5] More likely in the context of this reaction is the participation of the phenyl group.

Neighboring Group Participation by the Phenyl Group

The π-electrons of the phenyl ring at the C2 position can participate in the displacement of the leaving group, forming a stabilized phenonium ion intermediate.[1] This participation typically occurs with retention of stereochemistry due to a double inversion process: the phenyl group attacks from the back side to displace the leaving group (first inversion), and then the external nucleophile (chloride) attacks the phenonium ion, also from the back side, to open the bridged intermediate (second inversion).

The interplay between these potential mechanistic pathways (Sₙi, Sₙ2 with pyridine, and NGP) makes the precise stereochemical outcome dependent on the specific reaction conditions employed.

The potential mechanistic pathways are illustrated below:

Stereochemical_Pathways Start This compound + SOCl₂ Intermediate Acyl Chlorosulfite Intermediate Start->Intermediate SNi_Product Acyl Chloride (Retention) Intermediate->SNi_Product Sₙi (No Base) SN2_Product Acyl Chloride (Inversion) Intermediate->SN2_Product Sₙ2 (with Pyridine) NGP_Product Acyl Chloride (Retention via Phenonium Ion) Intermediate->NGP_Product NGP (Phenyl Group)

Caption: Potential stereochemical outcomes depending on the reaction mechanism.

Experimental Protocol

Disclaimer: This protocol should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.

Materials and Equipment
  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottomed flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Step-by-Step Procedure
  • Setup: Assemble a dry round-bottomed flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

  • Charging the Flask: To the flask, add this compound (1.0 equivalent).

  • Addition of Thionyl Chloride: In a fume hood, carefully add an excess of thionyl chloride (approximately 2.0 equivalents). The reaction can also be performed in an anhydrous solvent.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. A typical reaction time is 2-4 hours.[7]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation or, more commonly, by rotary evaporation. To protect the vacuum pump, it is crucial to use a trap (e.g., a base trap with NaOH solution or a cold trap with liquid nitrogen). Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.

  • Product Isolation: The resulting crude 3-chloro-2-phenylpropanoyl chloride is often used directly in the next synthetic step without further purification. If purification is necessary, vacuum distillation can be employed, though care must be taken as acyl chlorides can be thermally labile.

Quantitative Data and Characterization

The following table summarizes representative reaction parameters, with the yield based on the analogous procedure from Organic Syntheses.[7]

ParameterValue/DescriptionSource
SubstrateThis compound-
ReagentThionyl Chloride (SOCl₂)[7]
Stoichiometry~2.0 equivalents of SOCl₂[7]
SolventNeat (or anhydrous DCM/Toluene)[7]
TemperatureReflux (~80 °C)[7]
Reaction Time2-4 hours[7]
Representative YieldHigh (typically >90%)[7]
Product Characterization

Confirmation of the formation of 3-chloro-2-phenylpropanoyl chloride can be achieved through standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching absorption of the acyl chloride, which is expected to appear at a higher frequency than the corresponding carboxylic acid, typically in the range of 1780-1815 cm⁻¹ . The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the C2 carbon (alpha to the carbonyl) will be a doublet of doublets or a triplet, and its chemical shift will be deshielded compared to the starting material due to the electron-withdrawing nature of the acyl chloride group. The protons on the C3 carbon will also exhibit a characteristic splitting pattern. The aromatic protons of the phenyl group will appear in the typical downfield region.

    • ¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift in the range of 165-175 ppm .

Conclusion

The reaction of this compound with thionyl chloride is an efficient method for the synthesis of the corresponding acyl chloride. A thorough understanding of the reaction mechanism is critical for controlling the stereochemical outcome, particularly when a chiral product is desired. The potential for neighboring group participation by the phenyl substituent adds a layer of complexity that must be considered in the reaction design. The adapted experimental protocol provides a reliable starting point for laboratory synthesis, and the expected spectroscopic data will aid in the characterization of the product. This guide provides the necessary technical depth for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

  • Organic Syntheses, Coll. Vol. 10, p.732 (2004); Vol. 77, p.51 (2000). Link
  • SNi - Wikipedia. Link
  • Carboxylic Acid → Acid Chloride with SOCl₂ - OrgoSolver. Link
  • Neighbouring group particip
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Link
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. Link
  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Link
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Link
  • Why does pyridine make such a big change from SNi to SN2? - Chemistry Stack Exchange. Link

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An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-phenylpropanoic acid, a halogenated carboxylic acid with emerging significance in medicinal chemistry. We will delve into its historical context, detail its synthesis, outline its physicochemical properties, and explore its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical sciences.

Introduction and Physicochemical Properties

This compound, with the CAS number 5441-69-0, is a synthetic organic compound featuring a phenyl group and a chlorine atom attached to a propanoic acid backbone.[1] Its structure, formally named Benzeneacetic acid, a-(chloromethyl)-, renders it a useful building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 5441-69-0[1]
IUPAC Name This compound[1]
Synonyms Benzeneacetic acid, a-(chloromethyl)-; NSC20989[1]
Appearance Not explicitly stated in search results, likely a solid at room temperature.
Solubility Not explicitly stated in search results.
Melting Point Not explicitly stated in search results.
Boiling Point Not explicitly stated in search results.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its origins can be contextualized within the broader exploration of halogenated phenylpropanoic acids. The synthesis of such compounds is fundamentally linked to the study of addition reactions to unsaturated carboxylic acids, a cornerstone of organic chemistry.

The development of methods for the hydrohalogenation of cinnamic acid and its derivatives in the late 19th and early 20th centuries laid the groundwork for the synthesis of compounds like this compound. These early investigations into the reactivity of the carbon-carbon double bond in the presence of hydrogen halides were crucial for accessing a wide range of functionalized carboxylic acids.

Synthesis of this compound

The primary and most logical route for the synthesis of this compound is through the hydrochlorination of a suitable precursor.

Synthesis via Hydrohalogenation of Cinnamic Acid

The most direct synthetic pathway to 3-halo-3-phenylpropanoic acids is the electrophilic addition of a hydrogen halide across the double bond of trans-cinnamic acid. This reaction adheres to Markovnikov's rule, where the halogen atom adds to the more substituted carbon of the alkene. While many documented procedures utilize hydrogen bromide, the same principle applies to the addition of hydrogen chloride.

Diagram 1: General Synthesis of 3-Halo-3-phenylpropanoic Acids

G cinnamic_acid trans-Cinnamic Acid carbocation Carbocation Intermediate cinnamic_acid->carbocation Electrophilic Attack by H+ hx HX (X = Cl, Br) product 3-Halo-3-phenylpropanoic Acid carbocation->product Nucleophilic Attack by X-

Caption: Electrophilic addition of a hydrogen halide to cinnamic acid.

Experimental Protocol: Synthesis of this compound (Conceptual)

This protocol is based on the general principles of hydrohalogenation of cinnamic acid and may require optimization.

  • Dissolution: Dissolve trans-cinnamic acid in a suitable anhydrous solvent, such as glacial acetic acid or dichloromethane, in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

  • Saturation with HCl: Bubble dry hydrogen chloride gas through the solution at room temperature until the solution is saturated. Alternatively, a solution of hydrogen chloride in a compatible solvent can be used.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent system, to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and dry hydrogen chloride is critical to prevent the unwanted addition of water to the carbocation intermediate, which would lead to the formation of 3-hydroxy-2-phenylpropanoic acid.

  • Solvent Choice: Glacial acetic acid is often a good solvent for both the starting material and the gaseous hydrogen halide. Dichloromethane is another option that is less reactive and can be easily removed.

  • Markovnikov's Rule: The regioselectivity of the reaction is governed by the stability of the carbocation intermediate. The benzylic carbocation formed by the addition of the proton to the beta-carbon is more stable than the alternative, leading to the chlorine atom adding to the benzylic position.

Applications in Drug Discovery

While the broader applications of this compound are not extensively documented, it has been identified as a potential intermediate or building block in the development of novel therapeutic agents.

Hepatitis C Virus Inhibitors

Patents filed by pharmaceutical companies have listed this compound as a compound of interest in the synthesis of inhibitors for the Hepatitis C virus (HCV).[2][3] Although the specific role and mechanism of action are not detailed in the available information, its inclusion in these patents suggests it may serve as a key fragment or starting material for the synthesis of more complex molecules with antiviral activity.

Diagram 2: Role of this compound in Drug Development

G start This compound synthesis Multi-step Organic Synthesis start->synthesis Starting Material intermediate Key Intermediate synthesis->intermediate api Active Pharmaceutical Ingredient (API) (e.g., HCV Inhibitor) intermediate->api Final Modification

Caption: Potential workflow for utilizing this compound in API synthesis.

The presence of the carboxylic acid and the reactive chloro-group provides two points for chemical modification, making it a versatile scaffold for building a library of compounds for screening against biological targets.

Conclusion

This compound, while not a widely known compound, holds potential as a valuable synthetic intermediate, particularly in the field of medicinal chemistry. Its synthesis, rooted in the classical organic reaction of hydrohalogenation, is straightforward in principle. The emerging interest in this molecule in the context of Hepatitis C virus inhibitor development highlights the continued importance of fundamental organic chemistry in the quest for new medicines. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.

References

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An In-depth Technical Guide to the Solubility of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-Chloro-2-phenylpropanoic acid (C₉H₉ClO₂), a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the solubility of this molecule is critical for its effective use in various applications, from reaction chemistry to formulation development.

Introduction to this compound and its Physicochemical Profile

This compound is a halogenated derivative of phenylpropanoic acid. The introduction of a chlorine atom significantly influences the molecule's electronic and steric properties, which in turn dictates its solubility in different solvent systems. A foundational understanding of its physical and chemical properties is paramount to predicting and manipulating its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Boiling Point (Predicted) 289.2 °C at 760 mmHg[2]
Density (Predicted) 1.268 g/cm³[2]
pKa (Estimated) ~4.0 - 4.5N/A

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4][5][6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents will tend to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

This compound possesses both polar and nonpolar characteristics:

  • Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. The chloro group (-Cl) also contributes to the molecule's polarity due to the electronegativity of chlorine.

  • Nonpolar Moiety: The phenyl group (C₆H₅-) is nonpolar and hydrophobic.

The interplay between these groups determines the overall polarity of the molecule and its affinity for different solvents.

Estimated Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented, a qualitative and estimated solubility profile can be constructed based on its structure and by analogy to similar compounds like 3-phenylpropanoic acid.[6][8][9]

Qualitative Solubility Table:

Solvent CategoryCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly soluble to SolubleThe carboxylic acid group can form hydrogen bonds with protic solvents. However, the nonpolar phenyl ring and the chloro group limit the solubility in highly polar water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can accept hydrogen bonds from the carboxylic acid and have a moderate polarity that can accommodate both the polar and nonpolar parts of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherSparingly soluble to InsolubleThe overall polarity of this compound is too high for significant solubility in nonpolar solvents. The nonpolar phenyl group may allow for some limited interaction.

The Critical Influence of pH on Aqueous Solubility

The solubility of this compound in aqueous solutions is highly dependent on the pH of the medium. As a carboxylic acid, it can exist in two forms: the protonated (neutral) form and the deprotonated (anionic) carboxylate form.

The equilibrium between these two forms is governed by the acid dissociation constant (pKa). The pKa of the parent compound, 3-phenylpropanoic acid, is 4.66.[8] The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the carboxylic acid, thereby lowering the pKa of this compound to an estimated range of 4.0 to 4.5.

The Henderson-Hasselbalch Equation and its Implications:

pH = pKa + log ([A⁻] / [HA])

  • At pH < pKa: The protonated, neutral form (HA) of the acid predominates. This form is less polar and therefore has lower aqueous solubility.

  • At pH > pKa: The deprotonated, anionic form (A⁻) predominates. The presence of a charge significantly increases the polarity of the molecule, leading to a substantial increase in its aqueous solubility.

Therefore, to dissolve this compound in an aqueous medium, it is highly recommended to adjust the pH to be at least 1-2 units above its pKa. This can be achieved by adding a base such as sodium hydroxide or potassium hydroxide.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10][11][12][13]

Diagram of the Shake-Flask Method Workflow:

Shake_Flask_Method cluster_0 Workflow A Step 1: Preparation of a Supersaturated Solution B Add excess solid this compound to the solvent in a sealed flask. A->B C Step 2: Equilibration D Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. C->D E Step 3: Phase Separation F Allow the solution to stand or centrifuge to separate the undissolved solid from the saturated solution. E->F G Step 4: Sampling and Analysis H Carefully withdraw an aliquot of the clear supernatant. G->H I Step 5: Quantification J Determine the concentration of the solute in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). I->J

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

Detailed Protocol for the Shake-Flask Method:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a suitable flask (e.g., a glass vial with a screw cap).

    • Add a precise volume of the desired solvent to the flask.

  • Equilibration:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath. The temperature should be controlled and recorded.

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Remove the flask from the shaker and allow it to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the sample at the controlled temperature.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature. It is crucial to avoid disturbing the undissolved solid.

    • The sample may be filtered through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent and does not adsorb the solute.

  • Analysis:

    • Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or mol/L.

Practical Considerations and Troubleshooting

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized and purified sample of this compound.

  • Solvent Purity: The purity of the solvent is also critical. The presence of water in organic solvents, for instance, can alter the solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for obtaining reproducible results.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of the solubility. It is important to establish that equilibrium has been reached.

  • pH Measurement: When determining aqueous solubility, the pH of the final saturated solution should be measured and reported.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure, the nature of the solvent, and, in aqueous systems, the pH. While quantitative experimental data is limited, a strong understanding of the underlying chemical principles allows for reliable predictions and the design of effective solubilization strategies. For precise and accurate solubility determination, the shake-flask method remains the gold standard, providing the robust data necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

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An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid: A Keystone Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-phenylpropanoic acid, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a carboxylic acid and a chlorinated alkyl chain attached to a phenyl group, render it a valuable building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. This document delves into the theoretical and practical aspects of this compound, including its physicochemical properties, synthesis methodologies, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental work.

Introduction and Molecular Overview

This compound, with the chemical formula C₉H₉ClO₂, is a halogenated carboxylic acid that has garnered attention as a key intermediate in various synthetic pathways.[1][2] Its structure features a chiral center at the C-2 position, leading to the existence of (R)- and (S)-enantiomers, a critical consideration in the synthesis of stereochemically pure pharmaceuticals. The presence of a reactive chlorine atom and a versatile carboxylic acid group on the same scaffold allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and process developers.

Key Identifiers:

  • Chemical Name: this compound[3]

  • Synonyms: Benzeneacetic acid, α-(chloromethyl)-[3][4]

  • CAS Numbers: 5441-69-0 (for the racemic mixture), 51545-26-7 (for a specific stereoisomer)[3]

  • Molecular Formula: C₉H₉ClO₂[2]

  • Molecular Weight: 184.62 g/mol [3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [3]
Boiling Point 289.2 °C at 760 mmHgLookChem Data
Density 1.268 g/cm³LookChem Data
Flash Point 128.7 °CLookChem Data
Vapor Pressure 0.00103 mmHg at 25 °CLookChem Data

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a multiplet for the methine proton at the chiral center (C-2), and signals for the diastereotopic protons of the chloromethyl group (CH₂Cl). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. While specific data for the title compound is scarce, analysis of related structures like 3-phenylpropionic acid reveals aromatic protons in the 7.2-7.3 ppm range and aliphatic protons between 2.9 and 3.7 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons, the methine carbon at C-2, and the chloromethyl carbon. For 3-phenylpropionic acid, the carbonyl carbon appears at 177.76 ppm, and the aliphatic carbons are found around 30-41 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and a C-Cl stretch (typically in the 600-800 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, often starting from readily available precursors. The choice of method depends on factors such as desired stereochemistry, scale, and available reagents.

From Phenylacetic Acid Derivatives

A common conceptual pathway involves the α-functionalization of phenylacetic acid. This can be a challenging transformation due to the acidity of the α-proton and the potential for side reactions. A detailed, optimized protocol for this specific transformation is not widely published, but general methods for α-halogenation of carboxylic acids could be adapted.

From Atropic Acid

Atropic acid (2-phenylacrylic acid) serves as a logical precursor for the synthesis of this compound through the addition of HCl across the double bond.

Conceptual Experimental Protocol: Hydrochlorination of Atropic Acid

  • Dissolution: Dissolve atropic acid in a suitable inert solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a stir bar and a gas inlet.

  • Gas Purge: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Work-up: Once the reaction is complete, carefully quench any excess HCl. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Rationale behind experimental choices: The use of an inert solvent prevents unwanted side reactions. Cooling the reaction mixture helps to control the exothermicity of the hydrochlorination reaction. Dry HCl gas is used to avoid the introduction of water, which could lead to hydration of the double bond.

Caption: Synthesis of this compound from Atropic Acid.

Enantioselective Synthesis

Caption: General workflow for enantioselective synthesis.

Theoretical Studies and Reactivity

While specific computational studies on this compound are not extensively documented in the public domain, theoretical investigations into related haloalkanoic acids provide valuable insights into its likely electronic structure, conformation, and reactivity.

Conformational Analysis: The molecule possesses three rotatable bonds, leading to a complex conformational landscape. Computational methods such as Density Functional Theory (DFT) can be employed to identify the lowest energy conformers and understand the rotational barriers.[1] The relative orientation of the phenyl, carboxyl, and chloromethyl groups will significantly influence the molecule's reactivity and its interaction with biological targets.

Reactivity: The reactivity of this compound is dictated by its two primary functional groups:

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction. It can also be converted to the more reactive acid chloride.

  • Chloroalkane: The chlorine atom is susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the introduction of a wide range of functional groups. The proximity of the phenyl group can influence the reaction mechanism and rate.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex, biologically active molecules.[6]

Role as a Pharmaceutical Intermediate:

The structural motif of phenylpropanoic acid is found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[7] While not a direct precursor to ibuprofen, this compound provides a scaffold that can be chemically modified to generate analogues with potential anti-inflammatory activity.

Its bifunctional nature allows for its incorporation into larger molecules through reactions at both the carboxylic acid and the chloro-substituted carbon. This makes it a useful synthon in the construction of diverse chemical libraries for drug discovery screening. For instance, related phenylpropanoic acid derivatives have been investigated for their cytotoxic bioactivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for similar chlorinated carboxylic acids, it is likely to be corrosive and may cause severe skin burns and eye damage.[3] Inhalation may cause respiratory tract irritation.

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.

  • If inhaled: Move to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and valuable intermediate in organic and medicinal chemistry. Its unique combination of a carboxylic acid and a reactive chloroalkane moiety, coupled with the presence of a chiral center, makes it an attractive building block for the synthesis of a wide range of complex molecules, including potential pharmaceutical agents. While detailed theoretical and synthetic studies on this specific molecule are not yet abundant in the public literature, the foundational knowledge of related compounds provides a strong basis for its further exploration and application in research and development. This guide has aimed to consolidate the available information and provide a framework for its safe and effective use in the laboratory.

References

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The Strategic Utility of 3-Chloro-2-phenylpropanoic Acid in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-phenylpropanoic acid, a seemingly unassuming halogenated carboxylic acid, emerges as a highly versatile and strategic precursor in the landscape of organic synthesis. Its unique structural arrangement, featuring a reactive chlorine atom beta to a carboxylic acid and adjacent to a phenyl group, bestows upon it a rich and nuanced reactivity profile. This guide delves into the core chemical principles that underpin the synthesis and application of this valuable building block. We will explore its preparation, dissect the mechanistic intricacies of its key transformations, and provide detailed, field-proven protocols for its use in constructing molecular frameworks relevant to pharmaceutical and materials science. By understanding the causality behind its reactivity, researchers can unlock its full potential for innovation in drug discovery and development.

Introduction: Unveiling the Potential of a Multifunctional Precursor

In the quest for novel molecular entities with therapeutic potential, the choice of starting materials is paramount. This compound (CAS No: 5441-69-0) presents itself as a compelling scaffold for the synthesis of a diverse array of complex molecules.[1] Its structure combines the key features of a carboxylic acid, an alkyl halide, and a phenyl ring, offering multiple avenues for selective chemical modification. This trifecta of functional groups allows for a modular approach to molecular design, enabling the systematic exploration of chemical space in drug discovery programs.

The strategic placement of the chlorine atom at the β-position is particularly noteworthy. It activates the molecule for a range of transformations, including nucleophilic substitutions and eliminations, providing access to a variety of valuable intermediates that would otherwise be challenging to synthesize. This guide will illuminate the synthetic pathways originating from this key precursor, providing the reader with a comprehensive understanding of its utility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5441-69-0[1]
Appearance White to off-white solid(Typical)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.(General)

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset is limited, typical spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet for the aromatic protons of the phenyl group, a multiplet for the methine proton at the C2 position, and a multiplet for the diastereotopic methylene protons at the C3 position. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine carbon at C2, and the methylene carbon at C3.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires careful consideration of regioselectivity to ensure the chlorine atom is introduced at the desired β-position. A direct hydrochlorination of cinnamic acid, while seemingly straightforward, would likely yield the undesired 2-chloro isomer due to the principles of Markovnikov's rule, which favors the formation of the more stable benzylic carbocation intermediate. Therefore, a more strategic, multi-step approach is necessary.

A robust and regioselective synthesis can be envisioned starting from 3-hydroxy-2-phenylpropanoic acid (tropic acid). This approach leverages the readily available starting material and allows for the controlled introduction of the chloro substituent.

Synthesis_Pathway cluster_0 Synthesis of this compound tropic_acid 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid) target_acid This compound tropic_acid->target_acid SOCl₂ or PCl₅ (Chlorinating Agent)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound from 3-Hydroxy-2-phenylpropanoic Acid

This protocol describes the conversion of the hydroxyl group of tropic acid to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). This method is generally effective for converting alcohols to alkyl chlorides with good yields.

Materials:

  • 3-Hydroxy-2-phenylpropanoic acid (Tropic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-2-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. The addition should be performed carefully to control the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Ensure the quenching is done in a well-ventilated fume hood due to gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a dry reaction setup is critical as thionyl chloride reacts violently with water.

  • Slow Addition of Thionyl Chloride at Low Temperature: This helps to control the exothermic nature of the reaction and the rate of gas evolution, ensuring a safer and more controlled process.

  • Aqueous Bicarbonate Quench: The sodium bicarbonate solution neutralizes the excess thionyl chloride and the hydrochloric acid byproduct.

  • Drying Agent: Anhydrous magnesium sulfate is used to remove any residual water from the organic phase before solvent evaporation, preventing potential hydrolysis of the product.

Applications as a Precursor in Organic Synthesis

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations at its three functional sites. The presence of the chloro group at the β-position makes it a valuable precursor for the synthesis of various important molecular scaffolds.

Synthesis of β-Lactams

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. This compound can serve as a precursor to β-lactams through an intramolecular cyclization reaction. This transformation typically involves the conversion of the carboxylic acid to an activated species, followed by nucleophilic attack by an amine to displace the chloride.

Beta_Lactam_Synthesis cluster_1 β-Lactam Synthesis start_acid This compound amide N-Substituted-3-chloro-2-phenylpropanamide start_acid->amide 1. SOCl₂, 2. R-NH₂ beta_lactam β-Lactam amide->beta_lactam Base (e.g., NaH)

Sources

"3-Chloro-2-phenylpropanoic acid" health and safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Safety

I've initiated comprehensive searches using Google to find Safety Data Sheets (SDS) and other reliable health and safety resources for "3-Chloro-2-phenylpropanoic acid." I'm prioritizing multiple sources to ensure accuracy and completeness in my initial phase of research.

Gathering Safety Data

I'm now deeply immersed in gathering Safety Data Sheets (SDS) and other reputable health and safety information for "this compound". My focus is on synthesizing key data points relevant to experts in drug development, prioritizing hazard identification, handling, and toxicological insights. I aim to create a narrative-driven technical guide, eschewing a rigid template in favor of clear explanations.

Defining Safety Procedures

My current focus is defining and detailing procedures. I'm moving beyond mere data extraction to crafting clear, step-by-step protocols. This includes spill cleanup and emergency response. Simultaneously, I am developing Graphviz diagrams to visually clarify key safety workflows. I am ensuring that the guide incorporates in-text citations, leading to a comprehensive "References" section at the end, that presents the technical guide for this compound.

Defining Scope and Audience

I'm focusing now on the technical guide's scope, ensuring it aligns precisely with the properties of "this compound". I'm also carefully tailoring the language and depth to resonate with researchers, scientists, and drug development experts. It's crucial to establish trust, so I'm aiming for a demonstrably expert tone.

Gathering Relevant Safety Data

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Devising Guide Outline

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Constructing the Guide's Outline

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Methodological & Application

Application Note & Experimental Protocol: A Detailed Guide to the Synthesis of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-2-phenylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The selected synthetic route involves the direct chlorination of the primary alcohol in Tropic acid (3-hydroxy-2-phenylpropanoic acid) using thionyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and methods for product characterization. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction and Rationale

This compound (CAS 5441-69-0) is a phenylpropanoid derivative whose structure is amenable to further functionalization, making it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] The presence of a carboxylic acid, a reactive chloromethyl group, and a phenyl ring offers multiple sites for chemical modification.

While several theoretical pathways to this molecule exist, many common strategies starting from precursors like cinnamic acid lead to the formation of the 2-chloro-3-phenylpropanoic acid isomer due to the electronic directing effects of the phenyl group during electrophilic addition.[3][4] To circumvent this regioselectivity issue, our selected protocol utilizes Tropic acid (3-hydroxy-2-phenylpropanoic acid) as the starting material. This strategy offers a distinct advantage: the direct and selective conversion of a primary alcohol to a primary chloride, a reliable and high-yielding transformation that avoids isomeric impurities. The reaction proceeds via a well-understood SN2 mechanism using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[5]

Reaction Scheme and Mechanism

The overall transformation is the substitution of the hydroxyl group of Tropic acid with a chlorine atom.

Overall Reaction:

Mechanistic Insight: The reaction of an alcohol with thionyl chloride is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The process is initiated by the attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate. In the presence of a non-nucleophilic solvent, the intermediate undergoes an internal nucleophilic attack by the chloride ion, which displaces the chlorosulfite group. This concerted step results in the formation of the desired alkyl chloride with inversion of stereochemistry (though the starting material in this protocol is racemic). The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium towards the product, as described by Le Châtelier's principle.

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
Tropic Acid529-64-6166.17≥98%Starting material.
Thionyl Chloride (SOCl₂)7719-09-7118.97≥99%Corrosive and moisture-sensitive. Handle in a fume hood.[5]
Toluene, Anhydrous108-88-392.14≥99.8%Reaction solvent. Must be dry.
Ethyl Acetate141-78-688.11ACS GradeFor extraction.
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeFor aqueous wash.
Brine (Saturated NaCl)7647-14-558.44ACS GradeFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37ACS GradeDrying agent.
Hexane110-54-386.18ACS GradeFor recrystallization.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with gas outlet adapter

  • Addition funnel (60 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Gas trap (containing NaOH solution)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • Vacuum filtration apparatus

  • pH paper

Safety Precautions and Hazard Management

  • General Precautions: This protocol must be performed in a well-ventilated chemical fume hood.[6] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7] An emergency eyewash station and safety shower must be readily accessible.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂).[5] Always handle with extreme care, dispensing from the reagent bottle in the fume hood.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

  • Gas Byproducts: The reaction evolves HCl and SO₂ gases, which are corrosive and toxic. The reaction apparatus must be equipped with a gas trap (e.g., a tube leading to a beaker of aqueous sodium hydroxide solution) to neutralize these acidic gases.

  • Waste Disposal: All chemical waste, including organic solvents and aqueous washes, must be disposed of in appropriately labeled containers according to institutional guidelines.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, on a magnetic stirrer.

  • Fit the central neck with a reflux condenser. Attach a gas outlet adapter to the top of the condenser and connect it via tubing to a gas trap.

  • Fit one side neck with a 60 mL pressure-equalizing addition funnel and the other with a glass stopper.

  • Ensure all glassware is oven-dried before assembly to prevent premature decomposition of the thionyl chloride.

Step 2: Reagent Addition
  • To the reaction flask, add Tropic acid (10.0 g, 60.2 mmol) and anhydrous toluene (100 mL).

  • Stir the mixture to form a suspension.

  • In the fume hood, carefully measure thionyl chloride (6.6 mL, 10.7 g, 90.3 mmol, 1.5 eq) and transfer it to the addition funnel.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Step 3: Reaction Execution
  • Begin stirring the Tropic acid suspension.

  • Add the thionyl chloride from the addition funnel dropwise to the stirred suspension over a period of 30-45 minutes. Causality Note: A slow, controlled addition is critical to manage the initial exothermic reaction and prevent excessive gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (oil bath temperature of ~110-115 °C) and maintain for 2-3 hours. Causality Note: Heating ensures the reaction proceeds to completion. The reaction can be monitored by the cessation of gas evolution from the trap.

Step 4: Work-up and Isolation
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water with stirring. Safety Note: This step quenches any remaining thionyl chloride and should be done cautiously in the fume hood as it will evolve HCl gas.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Causality Note: This neutralizes any residual HCl. Check the aqueous layer with pH paper to ensure it is basic.

    • Brine (1 x 50 mL). Causality Note: This removes bulk water and aids in breaking any emulsions.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product as a viscous oil or off-white solid.

Step 5: Purification
  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • Slowly add hexane with swirling until the solution becomes cloudy (the cloud point).

  • Add a few drops of hot toluene to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Dry Glassware charge 2. Add Tropic Acid & Toluene setup->charge cool 3. Cool to 0 °C charge->cool add 4. Add SOCl₂ Dropwise cool->add reflux 5. Reflux for 2-3 hours add->reflux quench 6. Quench with Ice Water reflux->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash (NaHCO₃, Brine) extract->wash dry 9. Dry (MgSO₄) & Filter wash->dry evap 10. Evaporate Solvent dry->evap recryst 11. Recrystallize (Toluene/Hexane) evap->recryst characterize 12. Characterize Product (NMR, MS) recryst->characterize

Caption: A flowchart of the complete synthesis protocol.

Reaction Mechanism Diagram

Caption: The SN2 mechanism for alcohol chlorination.

Characterization and Expected Results

The final product, this compound, should be a white to off-white crystalline solid.

Table 2: Summary of Reagents and Expected Yield
CompoundMass/VolumeMoles (mmol)Molar Eq.M.W. ( g/mol )
Tropic Acid10.0 g60.21.0166.17
Thionyl Chloride6.6 mL90.31.5118.97
Expected Product ~9.8 g~53.1-184.62

Theoretical Yield: 11.1 g. Expected Practical Yield: 80-90% (8.9 - 9.9 g).

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum provides the most definitive structural confirmation. The expected signals in a solvent like CDCl₃ are:

    • ~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (-COOH ). This signal is broad and may exchange with D₂O.

    • ~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl group (-C₆H ₅).

    • ~3.8-4.0 ppm (multiplet, 2H): The diastereotopic protons of the chloromethyl group (-CH ₂Cl).

    • ~3.7 ppm (triplet, 1H): The methine proton alpha to the phenyl and carboxyl groups (Ph-CH -COOH).

    • Rationale: The electron-withdrawing chlorine atom deshields the adjacent methylene protons, shifting them downfield.[8]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Expected signals include the carbonyl carbon (~175-180 ppm), aromatic carbons (~127-138 ppm), the methine carbon (~55 ppm), and the chloromethyl carbon (~45 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. For C₉H₉ClO₂, the expected m/z would be ~184 for the ³⁵Cl isotope and ~186 for the ³⁷Cl isotope.

References

  • PrepChem. (n.d.). Preparation of 2,3-dichloro-3-phenylpropanoic acid.
  • HazelChem. (2018, October 29). cinnamic acid synthesis part 2 (ethyl ester hydrolysis) [Video]. YouTube. [Link]
  • NileRed. (2016, October 1). Making Cinnamic Acid [Video]. YouTube. [Link]
  • Chemistry Online. (2022, November 2). Synthesis of cinnamic acid. [Link]
  • Oprean, R., et al. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • ChemSynthesis. (2025, May 20). 3-chloro-2-methyl-3-phenylpropanoic acid. [Link]
  • ChemSynthesis. (2025, May 20). 2-chloro-3-phenylpropanoic acid. [Link]
  • Wikipedia. (n.d.). Phenylpropanoic acid. [Link]
  • Capot Chemical. (2025, December 22). MSDS of 3-phenylpropanoic-2,2-D2 acid. [Link]
  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
  • NOP. (2006, March). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. [Link] (Note: A direct deep link is unavailable, the source is a collection of organic chemistry practicals).
  • Taylor & Francis Online. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
  • Chegg. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid.
  • ResearchGate. (n.d.).

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Application Note: A Validated Protocol for the Purification of 3-Chloro-2-phenylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed, validated protocol for the purification of 3-Chloro-2-phenylpropanoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of recrystallization, the specific physicochemical properties of the target compound, a step-by-step purification workflow, and robust troubleshooting strategies. The causality behind each experimental step is explained to ensure both procedural success and a deep understanding of the purification mechanism.

Part 1: The Science of Recrystallization - Foundational Principles

Recrystallization is a paramount technique for the purification of nonvolatile organic solids.[1] The process is governed by the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon controlled cooling, the solubility of the target compound decreases, leading to the formation of pure crystals.[2][3] Impurities are ideally left behind in the cooled solvent, known as the mother liquor.[3]

The Pillars of a Successful Recrystallization:

  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent should:

    • Exhibit a steep solubility curve, meaning it dissolves the compound sparingly at low temperatures but readily at its boiling point.[1][2]

    • Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.[1]

    • Be chemically inert, not reacting with the compound being purified.[1][3]

    • Possess a relatively low boiling point for easy removal from the purified crystals during the drying phase.[4]

  • Controlled Cooling: The rate of cooling directly influences the size and purity of the resulting crystals. Slow, undisturbed cooling generally promotes the growth of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities within the crystal structure.[5]

  • Nucleation: Crystal formation begins with nucleation, where a small number of molecules arrange into a stable, ordered seed. This can be induced by scratching the inner surface of the flask or by adding a "seed crystal" of the pure compound.[1]

Part 2: Physicochemical Profile of this compound

Understanding the properties of this compound is essential for designing an effective purification protocol. As a carboxylic acid, its polarity is a key determinant for solvent selection.[6][7]

PropertyDataSource
Molecular Formula C₉H₉ClO₂[8][9]
Molecular Weight 184.62 g/mol [8][10]
Appearance Solid (form varies)Inferred
Boiling Point 289.2 °C at 760 mmHg[9]
Density 1.268 g/cm³[9]
Solubility Profile As a polar carboxylic acid, it is expected to be soluble in polar organic solvents like alcohols and moderately soluble in water, with solubility increasing significantly with temperature.[4][6]Inferred

Part 3: Detailed Recrystallization Protocol

This protocol has been optimized for the purification of this compound, focusing on a two-solvent system to achieve high purity. A two-solvent system is employed when no single solvent meets all the ideal criteria; one solvent readily dissolves the compound (the "soluble" solvent), while the other is a poor solvent (the "insoluble" or "anti-solvent") used to induce precipitation.[11]

Materials and Equipment:

  • Crude this compound

  • Ethanol (Soluble Solvent)

  • Deionized Water (Anti-solvent)

  • Erlenmeyer flasks (2)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Workflow for Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot Ethanol to dissolve solid A->B with stirring C If impurities are present, filter hot solution B->C if needed D Heat solution to boiling C->D E Add hot Water dropwise until solution turns cloudy D->E F Add a drop of hot Ethanol to redissolve E->F G Allow to cool slowly to room temperature F->G H Place flask in ice bath to maximize crystal yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with ice-cold Ethanol/Water mixture I->J K Dry crystals on watch glass or in vacuum oven J->K

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat ethanol to a gentle boil. Add the minimum amount of hot ethanol to the flask to completely dissolve the solid while stirring.[5][6] The use of a minimal solvent volume is crucial for maximizing the recovery yield.

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, pre-warmed Erlenmeyer flask.[11] This step prevents premature crystallization of the product in the funnel.

  • Inducing Crystallization:

    • Bring the clear, hot ethanolic solution back to a boil.

    • Slowly add hot deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.[11]

    • Add one or two drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.[11]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of pure, well-defined crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals from the solution.[5][11]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3]

    • Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in approximately the same ratio used for the crystallization) to remove any adhering mother liquor containing impurities.[6][11]

  • Drying: Transfer the filtered crystals to a pre-weighed watch glass and allow them to air dry. For faster drying, a vacuum oven at a low temperature can be used.

Part 4: Purity Assessment and Troubleshooting

The success of the recrystallization must be validated. The primary method for assessing the purity of the final product is melting point determination. A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range.

Troubleshooting Common Recrystallization Issues:

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not yet saturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[11]- Scratch the inside of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of the pure compound.[1]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional hot soluble solvent (ethanol), and allow it to cool more slowly.[4]- Ensure the solution is not supersaturated before cooling.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled long enough or cold enough).- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-warmed.[11]- Increase the cooling time in the ice bath.
Colored Product - Colored impurities are present in the crude material.- Before crystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]

Part 5: Safety and Handling

This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Chemical Hazards: this compound and related compounds can be corrosive or irritants to the skin, eyes, and respiratory tract.[12][13][14] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvent Hazards: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.[13]

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]
  • Helmenstine, A. M. (2022).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • How to Perform a Recrystallization. (n.d.). Ventura College Organic Chemistry Lab. [Link]
  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • This compound CAS#:51545-26-7. (n.d.). Chemsrc. [Link]
  • Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydroxy-2-phenylpropanoic acid. PubChem. [Link]
  • Purification of carboxylic acids by complexation with selective solvents. (2007).
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
  • 3-chloro-2-methyl-3-phenylpropanoic acid. (n.d.). ChemSynthesis. [Link]
  • This compound | 5441-69-0. (n.d.). LookChem. [Link]
  • 2-chloro-3-phenylpropanoic acid. (n.d.). ChemSynthesis. [Link]
  • 3-chloro-3-phenylpropanoic acid chloride CAS#:857764-98-8. (n.d.). Chemsrc. [Link]

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Application Note: A Practical Guide to the Purification of 3-Chloro-2-phenylpropanoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-Chloro-2-phenylpropanoic acid, a valuable building block in pharmaceutical and organic synthesis. We will explore both normal-phase and reversed-phase column chromatography techniques, offering a rationale for the selection of stationary and mobile phases. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the isolation of this compound, ensuring high purity for downstream applications. The protocols are designed to be self-validating, with in-process controls and troubleshooting guidance to address common separation challenges.

Introduction: The Chromatographic Challenge of an Acidic Intermediate

This compound is a chiral carboxylic acid whose purity is paramount for its successful application in the synthesis of complex molecules. The presence of a carboxylic acid moiety, a phenyl group, and a chloroalkane functionality imparts a moderate polarity to the molecule. The acidic nature of the carboxylic acid group (pKa typically around 4-5) presents a specific challenge in silica gel chromatography, often leading to peak tailing and poor separation due to strong interactions with the acidic silanol groups of the stationary phase.

This guide will address this challenge by presenting two effective column chromatography methods:

  • Normal-Phase Chromatography on Silica Gel: A classic and cost-effective method. We will detail the critical inclusion of an acidic modifier in the mobile phase to suppress the ionization of the carboxylic acid, thereby achieving sharp, symmetrical peaks.

  • Reversed-Phase Chromatography: An alternative approach for highly polar impurities or when normal-phase chromatography provides inadequate separation. This method utilizes a non-polar stationary phase and a polar mobile phase, again with pH control to modulate the retention of the acidic analyte.

The choice between these two methods will depend on the specific impurity profile of the crude sample and the desired scale of purification.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Inferred to be a white to off-white solidGeneral knowledge of similar compounds
Polarity Moderately polar, with both polar (carboxylic acid) and non-polar (phenyl, chloroalkyl) regions.Inferred from structure
Solubility Expected to be soluble in moderately polar to polar organic solvents like ethyl acetate, acetone, and methanol. Limited solubility in non-polar solvents like hexane.Inferred from the solubility of similar phenylpropanoic acid derivatives.[1]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will allow for the optimization of the mobile phase for the best separation of the target compound from its impurities.

TLC Protocol
  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot the sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting point for a normal-phase system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of a small amount of acetic or formic acid (around 0.5-1%). The acid is crucial to prevent streaking of the carboxylic acid spot.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). The phenyl group in the compound should allow for visualization as a dark spot.

    • Staining: For more specific visualization of the acidic compound, use a bromocresol green stain.[2][3] Carboxylic acids will appear as yellow spots on a blue background.

Interpreting TLC Results

The ideal mobile phase will result in a retention factor (Rƒ) of 0.25-0.35 for the this compound spot. This Rƒ value generally translates well to column chromatography, allowing for efficient separation and elution.

Method 1: Normal-Phase Column Chromatography Protocol

This method is often the first choice due to its simplicity and the low cost of silica gel. The key to success is the acidification of the mobile phase.

Materials
  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid or Acetic acid

  • Crude this compound

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Workflow Diagram

Normal_Phase_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization (e.g., 7:3 Hexane:EtOAc + 0.5% HCOOH) Slurry Prepare Silica Gel Slurry in initial mobile phase TLC->Slurry Column_Packing Pack the Column Slurry->Column_Packing Sample_Loading Load Sample (Dry or Wet Loading) Column_Packing->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_TLC Analyze Fractions by TLC Fraction_Collection->Fraction_TLC Pooling Pool Pure Fractions Fraction_TLC->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Final_Product Obtain Pure Product Evaporation->Final_Product

Caption: Workflow for normal-phase column chromatography.

Step-by-Step Protocol
  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude product for easy to difficult separations, respectively.[4]

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% formic acid).[4]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[5]

    • Allow the silica to settle, and then add a protective layer of sand (approx. 0.5 cm) on top of the packed silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended for samples not readily soluble in the mobile phase): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in appropriately sized test tubes or flasks.

    • A typical elution strategy is to start with a less polar solvent system and gradually increase the polarity (gradient elution). For example, start with 9:1 hexane:ethyl acetate and gradually move to 7:3, then 1:1, always maintaining the 0.5% acidic modifier.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to track the elution of the desired compound.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Method 2: Reversed-Phase Column Chromatography Protocol

Reversed-phase chromatography is an excellent alternative, particularly if the impurities are non-polar. Here, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar.

Materials
  • C18 reversed-phase silica gel (or pre-packed column)

  • Glass chromatography column (if not using a pre-packed column)

  • Water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Crude this compound

  • Collection tubes

  • Reversed-phase TLC plates (optional, but recommended)

  • Rotary evaporator

Workflow Diagram

Reversed_Phase_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Mobile_Phase_Prep Prepare Mobile Phases (A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA) Column_Equilibration Equilibrate Column with initial mobile phase composition Mobile_Phase_Prep->Column_Equilibration Sample_Prep Dissolve Sample in initial mobile phase Column_Equilibration->Sample_Prep Injection Inject/Load Sample Sample_Prep->Injection Gradient_Elution Run Gradient Elution (Increasing %B) Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (e.g., by RP-TLC or HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Remove Organic Solvent & Lyophilize Pooling->Solvent_Removal Final_Product Obtain Pure Product Solvent_Removal->Final_Product

Sources

Application Note: GC-MS Analysis of 3-Chloro-2-phenylpropanoic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. However, many molecules of pharmaceutical and industrial interest, such as 3-Chloro-2-phenylpropanoic acid, possess polar functional groups that render them non-volatile and prone to thermal degradation. The carboxylic acid moiety in this compound (C₉H₉ClO₂) leads to poor peak shape and low sensitivity during GC analysis due to hydrogen bonding and adsorption onto the active sites within the GC system[1][2].

To overcome these analytical challenges, chemical derivatization is employed to convert the polar analyte into a more volatile and thermally stable form[3]. This application note provides a comprehensive guide to the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a powerful silylating agent. Silylation replaces the active hydrogen in the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, thereby reducing the compound's polarity and increasing its volatility[4][5]. This protocol details a robust and reproducible method for the quantitative analysis of this compound, suitable for applications in drug development, quality control, and metabolic studies.

Principle of Silylation Derivatization

Silylation is one of the most widely used derivatization techniques for GC analysis[4]. The reaction involves the displacement of an active proton from a functional group (in this case, -COOH) by a trimethylsilyl (TMS) group. MSTFA is a highly effective reagent for this purpose due to its high silylating power and the volatile, non-interfering nature of its by-products[6][7].

The reaction proceeds as follows:

Caption: Silylation of this compound with MSTFA.

Experimental Protocol

This protocol provides a validated starting point. Researchers should perform internal validation to ensure the method is suitable for their specific matrix and instrumentation.[8][9]

Materials and Reagents
ReagentGradeSupplierPart/CAS Number
This compound≥98%Sigma-AldrichCAS: 51545-26-7
MSTFA + 1% TMCSDerivatization GradeThermo FisherTS-48915
PyridineAnhydrous, 99.8%Sigma-AldrichCAS: 110-86-1
Ethyl AcetateHPLC GradeFisher ScientificCAS: 141-78-6
MethanolHPLC GradeFisher ScientificCAS: 67-56-1
2 mL Screw-Top Vials with PTFE Septa-Agilent5182-0714
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to establish a calibration curve.

Derivatization Workflow

The following workflow outlines the critical steps from sample preparation to injection.

Caption: Step-by-step workflow for the derivatization protocol.

Step-by-Step Derivatization Procedure
  • Sample Aliquot: Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[4][10]

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.[5]

    • Add 100 µL of MSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds.

  • Incubation: Place the vial in a heating block or oven at 60°C for 30 minutes. Reaction time and temperature may need optimization depending on the sample matrix and concentration.[3][11]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature before analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following parameters are recommended for a standard GC-MS system equipped with a non-polar capillary column.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Mode Splitless
Injector Temp 250°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) for qualitative; Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Results & Discussion

Mass Spectrum Interpretation

The successful derivatization of this compound (MW: 184.62 g/mol ) [12]will yield its TMS ester (MW: 256.77 g/mol ). The EI mass spectrum is expected to show characteristic fragments.

  • Molecular Ion (M⁺): A peak at m/z 256 is expected, although it may be of low intensity.

  • M-15: A prominent peak at m/z 241, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is a hallmark of TMS derivatives.

  • M-35/37: Loss of chlorine, resulting in peaks around m/z 221.

  • Other Fragments: A peak at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is also a strong indicator of successful silylation.

Quantitative Analysis: For quantitative studies, SIM mode should be employed, monitoring characteristic and abundant ions such as m/z 241 and 256 to enhance sensitivity and selectivity.

Chiral Considerations

This compound possesses a chiral center at the C2 position.[12] Therefore, it exists as a pair of enantiomers. Standard achiral GC columns, like the HP-5ms recommended here, will not separate these enantiomers. For applications requiring the resolution of enantiomers, a chiral stationary phase (e.g., a cyclodextrin-based column) is necessary.[13] The derivatization protocol remains the same, but the chromatographic method must be adapted for the specific chiral column used.[14][15]

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Product Peak Incomplete derivatization; presence of moisture; reagent degradation.Ensure sample is completely dry. Use fresh, properly stored reagents. Increase reaction time/temperature (e.g., 70°C for 60 min).
Broad or Tailing Peak Active sites in the GC inlet or column; column degradation.Use a fresh inlet liner. Trim the first few cm of the column. Confirm system inertness with a standard check.
Extra Peaks in Blank Run Contamination from reagents or vials; septum bleed.Run a solvent/reagent blank. Use high-purity reagents. Use high-quality septa.
Variable Results Inconsistent sample preparation; leaks in the GC system.Ensure pipetting is accurate and consistent. Perform a leak check on the GC inlet.

Conclusion

The protocol described provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. By converting the polar carboxylic acid to its corresponding TMS ester using MSTFA, the challenges of low volatility and thermal instability are effectively overcome. This method demonstrates excellent suitability for the qualitative and quantitative determination of this analyte in various matrices, supporting critical research and development activities. Proper method validation is essential to ensure accuracy and precision for specific applications.[16][17]

References

  • Silylation Reagents. Regis Technologies. [Link]
  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
  • Acids: Derivatization for GC Analysis.
  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
  • Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol... by gas chromatography mass spectrometry (GC/MS). PubMed. [Link]
  • Development and validation of a GC–FID method for quantitative analysis of oleic acid and related f
  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. [Link]
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. PubMed. [Link]
  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry.
  • Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health (NIH). [Link]
  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Vitae, Revista de la Facultad de Química Farmacéutica. [Link]
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Restek. [Link]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • This compound.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz

Sources

Application Notes and Protocols: 3-Chloro-2-phenylpropanoic Acid as a Versatile Synthetic Intermediate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes explore the potential of 3-chloro-2-phenylpropanoic acid as a strategic building block in the synthesis of novel anticancer agents. While direct utilization of this specific molecule in reported anticancer drug synthesis is not extensively documented, its structural motifs are present in a variety of potent cytotoxic compounds. This guide provides a scientifically grounded perspective on how the unique chemical functionalities of this compound can be leveraged by researchers and drug development professionals. We will delve into its synthesis, key reactive sites, and propose detailed protocols for its derivatization to access compound classes with established anticancer activity, such as analogs of combretastatin and precursors to the Taxol side chain.

Introduction: The Phenylpropanoic Acid Scaffold in Oncology

The phenylpropanoic acid skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its prevalence is particularly notable in the realm of oncology, where precise modifications to this structure have yielded some of the most impactful chemotherapeutic agents. Cinnamic acid, a close structural relative and precursor to this compound, and its derivatives have been extensively reviewed for their anticancer properties, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3][4]

The introduction of a chlorine atom at the 3-position of the 2-phenylpropanoic acid backbone, as in our subject molecule, offers a unique synthetic handle. This halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups and the construction of more complex molecular architectures. This strategic placement of a reactive site opens up avenues for creating libraries of novel compounds for anticancer screening.

Synthesis and Chemical Properties of this compound

The primary route to 3-halo-3-phenylpropanoic acids involves the hydrohalogenation of trans-cinnamic acid. This electrophilic addition proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon, in accordance with Markovnikov's rule.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from trans-cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • Hydrogen chloride (gas)

  • Ice-cold water

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a gas inlet tube.

  • Add glacial acetic acid to the flask and begin stirring.

  • Carefully bubble hydrogen chloride gas through the glacial acetic acid until the solution is saturated.

  • To the saturated solution, add finely powdered trans-cinnamic acid.

  • Seal the flask and heat the mixture at 100°C for 2 hours with continuous stirring.

  • After 2 hours, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath.

  • Crystallization of this compound should occur upon cooling.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any residual acetic acid and unreacted starting material.

  • Dry the product under vacuum to yield this compound.

Expected Yield: 80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Proposed Applications in the Synthesis of Anticancer Agents

The true potential of this compound lies in its utility as a versatile intermediate. Below, we outline two exemplary synthetic strategies that leverage its unique reactivity to target established classes of anticancer compounds.

Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a potent natural product that exhibits anticancer activity by inhibiting tubulin polymerization.[5] The core structure features two phenyl rings with a specific stereochemical arrangement. This compound can serve as a precursor to key intermediates in the synthesis of combretastatin analogs.

A This compound B Nucleophilic Substitution (e.g., with substituted phenol) A->B Reagents: Substituted Phenol, Base (e.g., K2CO3), Solvent (e.g., DMF) C Ether-linked Phenylpropanoic Acid Derivative B->C D Amide Coupling or Esterification C->D Reagents: Amine or Alcohol, Coupling Agent (e.g., DCC, EDC) E Combretastatin A-4 Analog D->E

Caption: Proposed workflow for synthesizing Combretastatin A-4 analogs.

Objective: To demonstrate the utility of this compound in a nucleophilic substitution reaction, a key step in the synthesis of combretastatin analogs.

Materials:

  • This compound

  • 3,4,5-Trimethoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, 3,4,5-trimethoxyphenol, and potassium carbonate in DMF.

  • Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether-linked phenylpropanoic acid derivative.

Precursor to the Taxol Side Chain

The C-13 side chain of Taxol, (2R,3S)-N-benzoyl-3-phenylisoserine, is crucial for its potent anticancer activity.[6][7][8] The synthesis of this side chain and its analogs often involves multi-step sequences starting from phenylpropanoic acid derivatives. This compound can be envisioned as a starting material for the stereoselective synthesis of β-lactam intermediates, which are key precursors to the Taxol side chain.

A This compound B Conversion to Acid Chloride A->B Reagent: SOCl2 or (COCl)2 C [2+2] Cycloaddition with Imine (Staudinger Synthesis) B->C Reagents: Imine, Triethylamine D 3-Chloro-β-lactam Intermediate C->D E Nucleophilic Substitution of Chlorine (e.g., with Azide, followed by reduction) D->E Reagents: 1. NaN3 2. H2, Pd/C F 3-Amino-β-lactam E->F G Further Elaboration F->G Acylation, etc. H Taxol Side Chain Analog G->H

Caption: Conceptual pathway for synthesizing Taxol side chain analogs.

Data Summary and Comparison

The following table summarizes the key properties of this compound and its bromo-analog, highlighting their potential as synthetic intermediates.

PropertyThis compound3-Bromo-3-phenylpropanoic acid
Molecular Formula C₉H₉ClO₂C₉H₉BrO₂
Molecular Weight 184.62 g/mol 229.07 g/mol
Reactivity of Halogen Good leaving groupExcellent leaving group
Synthetic Access Hydrochlorination of cinnamic acidHydrobromination of cinnamic acid
Potential Applications Intermediate for antivirals and potential anticancer agentsVersatile building block for various biologically active molecules

Conclusion and Future Perspectives

While "this compound" may not yet be a household name in the synthesis of anticancer agents, its inherent reactivity and structural similarity to well-established pharmacophores make it a molecule of significant interest. The protocols and synthetic strategies outlined in these application notes are intended to provide a foundation for researchers to explore its potential. Future work should focus on the stereoselective synthesis of its derivatives and the evaluation of their biological activity against a panel of cancer cell lines. The versatility of the 3-chloro group as a synthetic handle suggests that a wide range of novel anticancer candidates could be accessible from this readily available starting material.

References

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., & Pękala, E. (2022). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules (Basel, Switzerland), 27(19), 6249.
  • Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.
  • ResearchGate. (n.d.). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review.
  • Taylor & Francis Online. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential.
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The Strategic Application of 3-Chloro-2-phenylpropanoic Acid in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the true value of a molecule is often not in its inherent biological activity, but in its potential as a versatile building block for the synthesis of complex therapeutic agents. 3-Chloro-2-phenylpropanoic acid is a prime example of such a scaffold, a compound whose strategic utility lies in its adaptable chemical nature. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Intermediate for Drug Discovery

This compound, a derivative of cinnamic acid, is a bifunctional molecule featuring a carboxylic acid and a reactive chloromethyl group. This combination of functionalities makes it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. While not typically a therapeutic agent in itself, its structural motifs are found in several classes of drugs, and its reactivity allows for the construction of diverse chemical libraries for high-throughput screening.

The phenylpropanoic acid core is a well-established pharmacophore, present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a chlorine atom introduces a reactive handle for further chemical modifications, enabling the exploration of a wider chemical space and the optimization of drug candidates.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₉H₉ClO₂[1]
Molecular Weight184.62 g/mol [1]
IUPAC NameThis compound[1]
CAS Number5441-69-0[1]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through the hydrochlorination of trans-cinnamic acid. This electrophilic addition proceeds via a stable benzylic carbocation intermediate, leading to the desired product.

cinnamic_acid trans-Cinnamic Acid intermediate Benzylic Carbocation Intermediate cinnamic_acid->intermediate + H+ hcl HCl product This compound intermediate->product + Cl-

Caption: General reaction scheme for the synthesis of this compound.

Protocol: Hydrochlorination of trans-Cinnamic Acid

Materials:

  • trans-Cinnamic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (optional, as solvent)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a minimal amount of glacial acetic acid (optional, the reaction can also be run neat). Cool the mixture in an ice bath.

  • Addition of HCl: Slowly add an excess of concentrated hydrochloric acid to the cooled and stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true utility of this compound lies in its role as a versatile starting material for the synthesis of more complex and biologically active molecules. Its carboxylic acid and chloromethyl functionalities provide two distinct points for chemical modification.

Synthesis of Heterocyclic Compounds

The reactivity of the chloromethyl group makes it an excellent electrophile for reactions with nucleophiles, such as amines and thiols, leading to the formation of various heterocyclic scaffolds.

start This compound intermediate Substitution Product start->intermediate + Nucleophile nucleophile Nucleophile (e.g., Amine, Thiol) cyclization Intramolecular Cyclization intermediate->cyclization heterocycle Heterocyclic Scaffold cyclization->heterocycle

Caption: General workflow for the synthesis of heterocyclic compounds.

One notable application is in the synthesis of β-lactams, a core structural motif in many antibiotic drugs[2][3]. The acid can be converted to the corresponding acid chloride, which can then undergo a [2+2] cycloaddition with an imine (the Staudinger reaction) to form the β-lactam ring.

Building Block for Antiviral Agents

This compound has been identified as a chemical intermediate in the synthesis of Hepatitis C Virus (HCV) inhibitors, as disclosed in patent literature[4]. While the specific reaction details are often proprietary, this highlights its value in the development of antiviral therapeutics. The general strategy likely involves the displacement of the chloride with a suitable nucleophile to append the phenylpropanoic acid moiety to a larger, more complex scaffold that interacts with viral targets.

Development of Novel Anti-inflammatory Agents

Given that the phenylpropanoic acid scaffold is a key feature of many NSAIDs, this compound serves as an excellent starting point for the synthesis of novel anti-inflammatory agents. The chloromethyl group can be used to introduce a variety of substituents, allowing for the fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The reaction of 3-chloro-4-hydroxyphenylacetic acid, a related compound, with various amines to form salts has been explored in the context of developing new pharmaceutical materials[5].

Characterization of this compound: Spectroscopic Data

Accurate characterization of the synthesized intermediate is crucial for ensuring the success of subsequent reactions. Below are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the proton at the chiral center (C2), and a multiplet for the diastereotopic protons of the chloromethyl group (CH₂Cl). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons, the methine carbon at C2, and the methylene carbon of the chloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and the C-Cl stretch (typically in the range of 600-800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45)[6].

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a robust platform for the creation of diverse molecular scaffolds. As the demand for novel therapeutics continues to grow, the strategic application of such building blocks will remain a cornerstone of drug discovery and development. Future research may focus on the development of stereoselective syntheses of this compound to enable the preparation of enantiomerically pure drug candidates, as stereochemistry often plays a critical role in biological activity. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

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Application Notes & Protocols: The Strategic Role of 3-Chloro-2-phenylpropanoic Acid in the Synthesis of Non-Steroidal Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Chloro-2-phenylpropanoic acid as a pivotal intermediate in the synthesis of potent Non-Steroidal Anti-inflammatory Drugs (NSAIDs). We delve into the synthetic utility of this precursor, focusing on the preparation of widely used 2-arylpropanoic acid derivatives, such as Ketoprofen and Loxoprofen. This guide offers detailed, step-by-step protocols, explains the chemical rationale behind experimental choices, and outlines the mechanistic basis of the resulting therapeutic agents.

Introduction: The Significance of the 2-Arylpropanoic Acid Scaffold

The 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of NSAIDs, with members like ibuprofen and naproxen being household names.[1] These drugs exert their therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][3]

This compound (C₉H₉ClO₂) is a valuable and versatile chemical intermediate for constructing the essential 2-phenylpropanoic acid core of these drugs.[4][5] Its structure, featuring a reactive chloromethyl group, provides a strategic handle for elaboration into more complex molecular architectures, making it a key building block in multi-step organic syntheses. This guide will focus on its application in the synthesis of two prominent NSAIDs: Ketoprofen and Loxoprofen.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
IUPAC Name This compound
CAS Number 5441-69-0

Mechanism of Action: COX Inhibition Pathway

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs derived from this compound stem from their ability to block the action of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6] By inhibiting this crucial step, these drugs reduce the levels of prostaglandins at the site of inflammation, thereby mitigating pain and swelling.[2] Loxoprofen, for instance, is a prodrug that is rapidly converted to its active trans-alcohol metabolite, which is a non-selective COX inhibitor.[1][2][7]

COX_Pathway AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 NSAIDs NSAIDs (Ketoprofen, Loxoprofen) NSAIDs->COX Inhibition Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Synthetic Protocol: From Intermediate to Active Pharmaceutical Ingredient (API)

The following sections provide representative protocols for the synthesis of Ketoprofen and the core structure of Loxoprofen, illustrating the utility of halogenated propanoic acid derivatives.

Synthesis of Ketoprofen via Friedel-Crafts Acylation and Rearrangement

Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, is a potent NSAID. One efficient synthetic strategy involves a Lewis acid-catalyzed 1,2-aryl migration. The following protocol is a representative pathway that highlights the formation of the 2-arylpropanoic acid moiety from a related chlorinated precursor.[8]

Ketoprofen_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation & Hydrolysis cluster_3 Step 4: α-Halogenation & Hydrolysis to Ketoprofen A Benzoyl Chloride C 3-Methylbenzophenone A->C AlCl₃ B Toluene B->C D 3-(Bromomethyl)benzophenone C->D NBS, BPO E 2-(3-Benzoylphenyl)acetonitrile D->E NaCN F 2-(3-Benzoylphenyl)acetic acid E->F H₂SO₄, H₂O (Hydrolysis) G Intermediate similar to This compound F->G Halogenation at α-carbon H Ketoprofen G->H Hydrolysis

Caption: Conceptual workflow for the synthesis of Ketoprofen.

Protocol: Synthesis of 2-(3-Benzoylphenyl)propanoic acid (Ketoprofen)

This protocol synthesizes Ketoprofen from 3-methylbenzophenone, a route that involves creating the propionic acid side chain.

  • Bromination of 3-Methylbenzophenone: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, dissolve 3-methylbenzophenone in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO). Reflux the mixture under illumination until TLC analysis indicates the consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)benzophenone.[9]

  • Formation of 2-(3-benzoylphenyl)acetonitrile: Dissolve the crude 3-(bromomethyl)benzophenone in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) portion-wise, maintaining the temperature below 40°C. Stir the reaction at room temperature for several hours. Monitor the reaction by HPLC. Upon completion, pour the mixture into ice water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the nitrile intermediate.[9]

  • Hydrolysis to Ketoprofen: Add the 2-(3-benzoylphenyl)acetonitrile intermediate to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 7-10 hours.[9] This step hydrolyzes the nitrile group directly to a carboxylic acid. Cool the reaction mixture and pour it onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., toluene/heptane) will yield purified Ketoprofen.

Data Summary: Ketoprofen Synthesis

StepKey ReagentsTypical YieldPurity (Post-Purification)
Bromination NBS, BPO85-95%~95% (Crude)
Cyanation NaCN, DMSO90-98%~97% (Crude)
Hydrolysis H₂SO₄, H₂O90-95%>99.5% (HPLC)
Overall Yield -~70-85%-
Synthesis of Loxoprofen Core Structure

Loxoprofen, 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, is another prominent NSAID.[1] Its synthesis is more complex and involves creating the substituted phenylpropanoic acid moiety first, which is then coupled with a cyclopentanone derivative. A key intermediate is 2-(4-bromomethylphenyl)propionic acid, which can be conceptually derived from a precursor like this compound through various synthetic transformations.

A patented method outlines a practical synthesis starting from 2-chloropropionyl chloride.[10]

Loxoprofen_Core_Synth cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketalization & Rearrangement cluster_2 Step 3: Bromination A 2-Chloropropionyl chloride C 2-Chloro-1-(4-methylphenyl)-1-propanone A->C AlCl₃ B Toluene B->C D Ketal Intermediate C->D Neopentyl glycol, p-TsOH E 2-(4-Methylphenyl)propionic acid D->E 1. ZnO, Cu₂O 2. Hydrolysis F 2-(4-Bromomethylphenyl)propionic acid E->F NBS, Initiator

Caption: Synthesis workflow for a key Loxoprofen intermediate.

Protocol: Synthesis of 2-(4-Bromomethylphenyl)propionic acid

  • Friedel-Crafts Reaction: To a suspension of anhydrous aluminum chloride in a chlorinated solvent, add toluene. Cool the mixture in an ice bath and slowly add 2-chloropropionyl chloride. Allow the reaction to stir at low temperature and then warm to room temperature until the reaction is complete. Carefully quench the reaction by pouring it onto an ice/HCl mixture. Separate the organic layer, wash, dry, and concentrate to yield 2-chloro-1-(4-methylphenyl)-1-propanone.[10]

  • Ketalization and Rearrangement: React the ketone from the previous step with neopentyl glycol in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water. This forms the ketal. This intermediate then undergoes rearrangement and hydrolysis, catalyzed by agents like zinc oxide and cuprous oxide, followed by acidic workup, to yield 2-(4-methylphenyl)propionic acid.[10]

  • Benzylic Bromination: Dissolve the 2-(4-methylphenyl)propionic acid in a suitable solvent and react it with N-Bromosuccinimide (NBS) and a radical initiator to perform bromination at the benzylic methyl group. This yields the key intermediate, 2-(4-bromomethylphenyl)propionic acid.[10] This intermediate is then ready for coupling with a cyclopentanone derivative to complete the synthesis of Loxoprofen.

Analytical Quality Control

Ensuring the purity and identity of this compound and the final API is critical. A combination of analytical techniques is employed for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and final product, and to quantify any related substances or impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides accurate molecular weight information and fragmentation patterns, further confirming the identity of the target molecules.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups (e.g., carboxylic acid O-H and C=O stretches, C-Cl bond).

Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Chemical Hazards Handling Precautions
This compound & Related Compounds Causes skin and serious eye irritation. May cause respiratory irritation.[13]Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
Aluminum Chloride (Anhydrous) Reacts violently with water. Causes severe skin burns and eye damage.Handle in a dry environment (e.g., glove box). Open and dispense in a fume hood. Add to reagents slowly and control temperature.
Sodium Cyanide (NaCN) Fatal if swallowed or in contact with skin. Contact with acid liberates toxic gas.Use with extreme caution under strict engineering controls. Have a cyanide antidote kit available. Neutralize waste with bleach before disposal.
N-Bromosuccinimide (NBS) Causes severe skin burns and eye damage. Lachrymator.Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of all chemical waste according to approved institutional and local regulations. Do not let the product enter drains.[15]

Conclusion

This compound and its structural analogs are indispensable intermediates in pharmaceutical synthesis. Their strategic use enables the efficient construction of the 2-arylpropanoic acid scaffold, which is central to a major class of anti-inflammatory drugs. The protocols and principles outlined in this guide demonstrate the chemical logic and practical considerations required to transform this simple chlorinated precursor into complex and therapeutically vital molecules like Ketoprofen and Loxoprofen. Adherence to rigorous synthetic and safety protocols is essential for success and safety in this field.

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Synthesis of 3-Chloro-2-phenylpropanoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-phenylpropanoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a chlorine atom and a phenyl group on the propanoic acid backbone offers multiple points for further functionalization, making these compounds attractive scaffolds for the development of novel therapeutic agents and specialized polymers. This comprehensive technical guide provides detailed protocols and expert insights into the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, elucidating the underlying chemical principles and providing step-by-step instructions to ensure reproducible and efficient synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic pathways. The first involves the hydrochlorination of a readily available unsaturated precursor, cinnamic acid. The second, a more stereochemically controlled route, starts from the amino acid L-phenylalanine.

**dot

Synthesis_Strategies

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Hydrochlorination of Cinnamic Acid

This method relies on the addition of hydrogen chloride (HCl) across the double bond of cinnamic acid. The regioselectivity of this reaction is a critical consideration. According to Markovnikov's rule, the proton (H+) will add to the carbon with more hydrogen atoms, and the chloride (Cl-) will add to the more substituted carbon, which would lead to 2-chloro-3-phenylpropanoic acid. However, the presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity. Anti-Markovnikov addition, placing the chlorine at the 3-position, can be favored under specific conditions, often involving radical initiators.

Mechanistic Insight: Regioselectivity of HCl Addition

The addition of HCl to an alkene typically proceeds through a carbocation intermediate.[1][2] The stability of this intermediate dictates the final product. In the case of cinnamic acid, protonation of the double bond can lead to two possible carbocations.

**dot

Markovnikov_Mechanism

Caption: Simplified mechanism showing the formation of the more stable secondary carbocation leading to the Markovnikov product.

To achieve the desired this compound, conditions favoring anti-Markovnikov addition would be necessary. This can often be achieved through a radical mechanism, for instance, by using HBr in the presence of peroxides.[2] For HCl, achieving anti-Markovnikov addition is less common but can be promoted by photochemical methods or specialized catalysts.[3][4]

General Protocol for Hydrochlorination (Optimization Required)

Materials:

  • trans-Cinnamic acid

  • Dry Hydrogen Chloride (gas or solution in a non-polar, aprotic solvent like dioxane)

  • Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, 1,4-dioxane)

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile) - for anti-Markovnikov addition

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-cinnamic acid in the chosen anhydrous solvent.

  • Initiator Addition (for anti-Markovnikov): If attempting an anti-Markovnikov addition, add a catalytic amount of a radical initiator.

  • HCl Addition: Slowly bubble dry HCl gas through the solution at a controlled temperature (starting at 0°C is recommended). Alternatively, add a saturated solution of HCl in the reaction solvent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Work-up: Once the reaction is complete, remove the excess HCl and solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Note: This is a generalized procedure and requires optimization for the specific substrate and desired regioselectivity. The choice of solvent, temperature, and the potential need for a catalyst will significantly impact the outcome.

Route 2: From L-Phenylalanine via Diazotization and Chlorination

This route offers better control over the stereochemistry and regiochemistry, starting from the readily available and optically active amino acid, L-phenylalanine. The synthesis involves two key steps: the diazotization of the amino group to form a hydroxyl group, followed by the substitution of the hydroxyl group with a chlorine atom.

Step 1: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

This transformation is achieved through a diazotization reaction, where the primary amine of phenylalanine is converted into a diazonium salt, which is an excellent leaving group and is subsequently displaced by water to form the corresponding alcohol.[5]

Detailed Protocol:

Materials:

  • L-Phenylalanine (10 mmol, 1.65 g)

  • 1 M Sulfuric Acid (H₂SO₄) (10 mL)

  • 3 M Sodium Nitrite (NaNO₂) solution (5 mL)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • 25 mL Erlenmeyer flask

  • Disposable pipette

  • Buchner funnel and filter paper

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve 1.65 g of L-phenylalanine in 10 mL of 1 M H₂SO₄ with magnetic stirring at room temperature until a homogeneous solution is obtained.

  • Cool the solution to 3-5°C in an ice-water bath.

  • Slowly add 5 mL of a 3.0 M NaNO₂ solution dropwise using a disposable pipette while maintaining the temperature between 3-5°C.

  • After the addition is complete, lightly cover the flask and allow the reaction to proceed at room temperature overnight.

  • Cool the reaction mixture to 0-5°C to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the product to obtain (S)-2-hydroxy-3-phenylpropanoic acid.

Compound Molecular Weight ( g/mol ) Expected Yield Melting Point (°C)
(S)-2-Hydroxy-3-phenylpropanoic acid166.1770-80%121-124
Step 2: Synthesis of (S)-3-Chloro-2-phenylpropanoic Acid

The conversion of the hydroxyl group to a chloro group can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds with inversion of stereochemistry at the chiral center.

Detailed Protocol:

Materials:

  • (S)-2-Hydroxy-3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend (S)-2-hydroxy-3-phenylpropanoic acid in the anhydrous solvent.

  • Addition of Thionyl Chloride: Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield (R)-3-chloro-2-phenylpropanoic acid.

**dot

Route_2_Workflow

Caption: Workflow for the synthesis of (R)-3-chloro-2-phenylpropanoic acid from L-phenylalanine.

Expert Insights and Troubleshooting

  • Moisture Sensitivity: Both synthetic routes involve reagents that are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent unwanted side reactions.

  • Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction of thionyl chloride with the carboxylic acid will produce HCl and SO₂ gas, which should be vented through a trap.

  • Stereochemistry: The conversion of the hydroxyl group to a chloro group using thionyl chloride typically proceeds with inversion of configuration (Sɴ2 mechanism). Therefore, starting with (S)-2-hydroxy-3-phenylpropanoic acid is expected to yield (R)-3-chloro-2-phenylpropanoic acid. The stereochemical outcome can be confirmed by polarimetry.

  • Purification: The final product may contain small amounts of impurities. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for purification. Column chromatography on silica gel can also be employed if necessary.

Conclusion

The synthesis of this compound and its derivatives can be successfully achieved through two distinct and viable routes. The hydrochlorination of cinnamic acid offers a direct approach, though it requires careful optimization to control regioselectivity. The two-step synthesis starting from L-phenylalanine provides a more controlled and predictable pathway, particularly for obtaining stereochemically defined products. The detailed protocols and expert insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for their research and development endeavors.

References

  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab.
  • Organic Syntheses. (n.d.). Procedure.
  • Purechemistry. (2023, March 21). Markovnikov's addition reaction.
  • PubMed. (2025, March). Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis.
  • Chemistry Steps. (n.d.). Markovnikov's Rule.
  • ResearchGate. (2023, February 13). Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

Sources

Application Note: Comprehensive Characterization of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and comprehensive characterization of 3-Chloro-2-phenylpropanoic acid (C₉H₉ClO₂). As a key intermediate in various synthetic pathways, rigorous verification of its identity and purity is paramount. This guide is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction: The Need for Rigorous Analysis

This compound is an organic compound featuring a carboxylic acid, a phenyl ring, and a chlorinated methyl group.[1][2] Its utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents, necessitates unambiguous confirmation of its chemical structure and the quantification of any impurities. The presence of a chiral center and a reactive chloro-group further complicates its profile, making a multi-faceted analytical approach essential.

This application note details a suite of orthogonal analytical methods designed to provide a complete and validated characterization of the molecule. Each technique offers unique insights, and when combined, they form a self-validating system for identity, structure, and purity.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Monoisotopic Mass 184.0291072 Da[1][2]
CAS Number 5441-69-0[1][2]

Analytical Workflow: An Integrated Approach

A robust characterization strategy relies on integrating data from multiple analytical techniques. No single method is sufficient. The workflow below illustrates a logical progression from initial structural confirmation to final purity assessment.

G cluster_0 Characterization Pipeline Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Sample->MS Structural Elucidation FTIR FT-IR Spectroscopy Sample->FTIR Structural Elucidation HPLC HPLC (Purity & Quantification) Sample->HPLC Separation & Purity Data_Analysis Integrated Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Final_Report Final Report: Structure Confirmed Purity Assessed Data_Analysis->Final_Report

Caption: Integrated workflow for the comprehensive analysis of this compound.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Principle: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct evidence of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expert Insight: The most critical diagnostic feature for this compound in MS is the chlorine isotope pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of a single chlorine atom in the molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in negative ion mode. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

Expected Data
IonCalculated m/z ([M-H]⁻)Expected Isotopic Pattern
[C₉H₈³⁵ClO₂]⁻183.0218~100% Relative Intensity (M peak)
[C₉H₈³⁷ClO₂]⁻185.0188~32% Relative Intensity (M+2 peak)

The observation of high-resolution masses confirming the elemental formula within a 5 ppm mass accuracy, combined with the 3:1 M to M+2 isotopic signature, provides unequivocal evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Principle: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of ¹H (proton) and ¹³C nuclei. Chemical shifts, signal integrations, and spin-spin coupling patterns reveal the connectivity of atoms, establishing the exact isomeric structure.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 16 ppm.

    • Obtain at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Expected Spectral Data

The diagram below correlates the structural features of the molecule with the expected NMR signals.

G cluster_0 This compound Structure & NMR Correlation cluster_1 Expected ¹H NMR Signals cluster_2 Expected ¹³C NMR Signals mol H_A ~11-12 ppm (s, broad, 1H) H_B ~7.3-7.5 ppm (m, 5H) H_C ~4.2-4.4 ppm (dd, 1H) H_D ~3.8-4.0 ppm (m, 2H) C_1 ~175 ppm (C=O) C_2 ~128-138 ppm (Aromatic C) C_3 ~55 ppm (C-H) C_4 ~48 ppm (C-Cl)

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries:

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Chloro-2-phenylpropanoic acid, a key intermediate in the development of various pharmaceutical agents. This application note details a robust and scalable protocol centered around the Sandmeyer reaction of 3-amino-2-phenylpropanoic acid. The causality behind experimental choices, safety considerations for industrial-scale production, and in-depth characterization of the final product are thoroughly discussed. This guide is intended for researchers, scientists, and professionals in the drug development and chemical manufacturing sectors.

Introduction: Significance of this compound

This compound (CAS No: 5441-69-0, Molecular Formula: C₉H₉ClO₂, Molecular Weight: 184.62 g/mol ) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structural features, a phenyl group and a chlorine atom on the propanoic acid backbone, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The controlled, large-scale production of this intermediate with high purity is therefore of significant industrial importance.

This guide focuses on a well-established chemical transformation, the Sandmeyer reaction, adapted for the specific synthesis of this compound from its corresponding amino acid precursor. The rationale for selecting this method lies in its reliability and the potential for high-yield production, despite the inherent challenges of handling diazonium salt intermediates on an industrial scale.

Strategic Approach: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of primary aromatic amines into a variety of functional groups, including halides.[2][3] While traditionally applied to aromatic amines, the principles of this reaction can be effectively adapted for the diazotization of the amino group in 3-amino-2-phenylpropanoic acid, followed by a copper(I) chloride-catalyzed substitution to introduce the chloro group.

The overall transformation can be visualized as follows:

Sandmeyer Reaction Pathway Start 3-Amino-2-phenylpropanoic acid Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt In situ Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (CuCl) Diazonium_Salt->Sandmeyer_Reaction Product This compound Sandmeyer_Reaction->Product

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

The key steps in this process are:

  • Diazotization: The primary amino group of 3-amino-2-phenylpropanoic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures.

  • Sandmeyer Reaction: The unstable diazonium salt is then treated with a copper(I) chloride catalyst. This facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for the design of appropriate purification and storage protocols.

PropertyValueSource
CAS Number 5441-69-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance White to off-white crystalline solidGeneral Chemical Knowledge
Boiling Point 289.2 °C at 760 mmHgGeneral Chemical Knowledge
Flash Point 128.7 °CGeneral Chemical Knowledge
Density 1.268 g/cm³General Chemical Knowledge

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

  • Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a suitable chemical reactor equipped with temperature control, agitation, and inert atmosphere capabilities.

Materials and Reagents
ReagentGradeSupplierNotes
3-Amino-2-phenylpropanoic acid≥98%Commercially AvailableStarting material
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially AvailableDiazotizing agent
Hydrochloric Acid (HCl), 37%ACS Reagent GradeCommercially AvailableAcid for diazotization
Copper(I) Chloride (CuCl)≥97%Commercially AvailableCatalyst for Sandmeyer reaction
TolueneAnhydrousCommercially AvailableExtraction solvent
Sodium Sulfate (Na₂SO₄), AnhydrousACS Reagent GradeCommercially AvailableDrying agent
Equipment
  • Glass-lined or stainless steel reactor with overhead stirrer, temperature probe, and addition funnel.

  • Cooling system capable of maintaining temperatures between 0 and 5 °C.

  • Vacuum filtration apparatus.

  • Rotary evaporator for solvent removal.

  • Crystallization vessel.

Step-by-Step Procedure

Detailed_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Amino_Acid Dissolve 3-amino-2-phenylpropanoic acid in aqueous HCl Cool_Reactor Cool amino acid solution to 0-5 °C Prep_Amino_Acid->Cool_Reactor Prep_NaNO2 Prepare aqueous solution of NaNO2 Add_NaNO2 Slowly add NaNO2 solution Prep_NaNO2->Add_NaNO2 Prep_CuCl Prepare solution of CuCl in conc. HCl Add_CuCl Add diazonium salt solution to CuCl solution Prep_CuCl->Add_CuCl Cool_Reactor->Add_NaNO2 Diazotization Stir for 30-60 min (Diazotization) Add_NaNO2->Diazotization Diazotization->Add_CuCl Reaction_Completion Warm to RT and stir until N2 evolution ceases Add_CuCl->Reaction_Completion Extraction Extract with Toluene Reaction_Completion->Extraction Wash Wash organic layer with brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Filtration Filter and concentrate Drying->Filtration Crystallization Recrystallize from a suitable solvent system Filtration->Crystallization Final_Product Dry the final product under vacuum Crystallization->Final_Product

Caption: Detailed workflow for the large-scale synthesis of this compound.

Part A: Diazotization

  • Reactor Setup: Charge the reactor with a solution of 3-amino-2-phenylpropanoic acid (1.0 eq) in aqueous hydrochloric acid (3.0 eq).

  • Cooling: Cool the reactor contents to 0-5 °C with efficient stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The formation of nitrous acid and subsequent diazotization is an exothermic process.

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper(I) chloride solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen gas ceases (typically 2-4 hours).

Part C: Work-up and Purification

  • Extraction: Transfer the reaction mixture to a separation funnel and extract the product with toluene (3 x reactor volume).

  • Washing: Combine the organic layers and wash with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford a high-purity crystalline solid.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 40 °C to remove any residual solvent.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By leveraging the well-established Sandmeyer reaction, this process offers a viable route for the industrial production of this important pharmaceutical intermediate. Careful control of reaction parameters, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. Adherence to strict safety protocols is paramount when handling the reagents and intermediates involved in this synthesis.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Incorporation of 3-Chloro-2-phenylpropanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as metabolic stability, cell permeability, and biological activity.[1][2][3] 3-Chloro-2-phenylpropanoic acid, a synthetic carboxylic acid, presents a unique opportunity for peptide modification. Its phenyl group can introduce specific steric constraints and hydrophobic interactions, while the chloro-substituent offers a potential site for post-synthetic modification or can influence the electronic properties of the molecule. This document provides a comprehensive guide to the application of this compound in solid-phase peptide synthesis (SPPS), focusing on its use for N-terminal modification of peptides.

Chemical Properties of this compound

This compound is a carboxylic acid with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol .[4][5] Its structure features a chiral center at the alpha-carbon, and it is commercially available as a racemic mixture or as individual enantiomers. The presence of the chloro group makes it a derivative of phenylalanine.

PropertyValueSource
Molecular Formula C9H9ClO2[4][5]
Molecular Weight 184.62 g/mol [4][5]
CAS Number 5441-69-0[4][6]

Strategic Considerations for SPPS Incorporation

Given that this compound is not an amino acid (it lacks an α-amino group), its incorporation into a peptide chain via standard SPPS protocols is primarily at the N-terminus of a pre-synthesized, resin-bound peptide. This is achieved by treating it as a final capping agent. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy provides a compatible framework for this modification.[7][8] The chloro-substituent is generally stable under the acidic and basic conditions of Fmoc-based SPPS.

Experimental Workflow for N-Terminal Modification

The following diagram illustrates the overall workflow for the N-terminal incorporation of this compound onto a resin-bound peptide.

G cluster_0 Peptide Synthesis (Fmoc/tBu SPPS) cluster_1 N-Terminal Capping cluster_2 Cleavage and Purification Start Start with Rink Amide Resin Coupling1 Couple Fmoc-AA-OH Start->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Repeat Coupling/Deprotection Cycles Deprotection1->Coupling2 FinalDeprotection Final N-terminal Fmoc Deprotection Coupling2->FinalDeprotection Activation Activate this compound FinalDeprotection->Activation Coupling3 Couple to N-terminus of Resin-Bound Peptide Activation->Coupling3 Washing Thorough Washing (DMF, DCM) Coupling3->Washing Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for N-terminal capping with this compound.

Detailed Protocols

Synthesis of the Peptide Backbone

The peptide sequence is synthesized on a suitable solid support, such as Rink Amide resin for C-terminal amides, using a standard Fmoc/tBu SPPS protocol.[9] This can be performed on an automated microwave peptide synthesizer or manually.[9]

Preparation for N-Terminal Capping
  • Final Fmoc Deprotection: After the final amino acid coupling, the N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes.[9]

  • Washing: The resin is thoroughly washed with DMF, followed by dichloromethane (DCM), to remove residual piperidine and prepare for the coupling reaction.

Activation and Coupling of this compound

The carboxylic acid of this compound must be activated to facilitate amide bond formation with the free N-terminal amine of the resin-bound peptide.

Reagents and Solvents:

ReagentPurpose
This compoundThe capping agent
HBTU/HCTU or DIC/OxymaActivating agents
N,N-Diisopropylethylamine (DIPEA)Base for activation
N,N-Dimethylformamide (DMF)Solvent

Protocol:

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the activating agent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated solution to the resin-bound peptide. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful capping.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

The modified peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) are simultaneously removed.[10][11]

Cleavage Cocktail:

A standard cleavage cocktail for most peptide sequences is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[9][11]

ComponentRatioPurpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger to prevent side reactions
Water2.5%Cation scavenger

Protocol:

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The purity and identity of the final N-terminally modified peptide must be confirmed using analytical techniques.

Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides.[12][13]

    • Column: C18 reversed-phase column.[12]

    • Mobile Phase A: 0.1% TFA in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.[12]

Characterization
  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[13][14][15]

  • Tandem Mass Spectrometry (MS/MS): Can be used to confirm the peptide sequence and the presence of the N-terminal modification.[12][16]

Potential Challenges and Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the coupling reaction, the coupling step should be repeated with fresh reagents. Double coupling is a common practice for difficult sequences or modifications.

  • Side Reactions: While the chloro-substituent is generally stable, prolonged exposure to strong nucleophiles or harsh conditions should be avoided. The use of appropriate scavengers during cleavage is crucial to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine.[11]

Conclusion

The use of this compound as an N-terminal capping agent in solid-phase peptide synthesis offers a straightforward method for introducing a unique non-canonical moiety. This modification can be valuable for exploring structure-activity relationships and developing novel peptide-based therapeutics. The protocols outlined in this document, based on established SPPS principles, provide a robust framework for the successful synthesis, purification, and characterization of these modified peptides.

References

  • Schemes of four noncanonical amino acid (ncAA) incorporation... - ResearchGate.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH.
  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ResearchGate.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Advancing peptide synthesis using non-canonical amino acids.
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI.
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  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec.
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  • This compound | C9H9ClO2 | CID 228237 - PubChem.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective - OSTI.GOV.
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  • This compound | CAS#:51545-26-7 | Chemsrc.
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Application Note & Protocol: Esterification of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the esterification of 3-chloro-2-phenylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We present and compare several robust esterification protocols, including the classic Fischer-Speier method, the mild Steglich esterification, and a thionyl chloride-mediated approach. Each protocol is detailed with step-by-step instructions, mechanistic insights, and strategies for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 3-chloro-2-phenylpropanoate esters.

Introduction and Scientific Background

This compound is a valuable building block in organic synthesis. Its corresponding esters are important precursors in the development of pharmaceuticals and other biologically active molecules. The conversion of the carboxylic acid to an ester is a fundamental transformation that modifies the compound's polarity, solubility, and reactivity, often facilitating subsequent synthetic steps or enhancing its biological activity.

The choice of esterification method is critical and depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to acidic or harsh conditions, and the desired purity of the final product. This application note will delve into the theoretical and practical aspects of three widely used esterification methods.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValueSource
Molecular FormulaC₉H₉ClO₂[1][2]
Molecular Weight184.62 g/mol [1][2]
Boiling Point289.2°C at 760 mmHg[3]
Density1.268 g/cm³[3]
Flash Point128.7°C[3]

Esterification Methodologies: A Comparative Overview

Three primary methods for the esterification of this compound are presented below. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis.

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH)Reflux in excess alcoholInexpensive, suitable for large scaleRequires harsh acidic conditions and high temperatures; equilibrium-driven
Steglich Esterification DCC or DIC, DMAPRoom temperature, aprotic solventMild conditions, high yieldsDCC can cause allergic reactions; byproduct (DCU) removal can be tedious
Thionyl Chloride-Mediated Thionyl chloride (SOCl₂)Room temperature to gentle heatingForms a highly reactive acid chloride intermediate, drives reaction to completionSOCl₂ is corrosive and toxic; generates HCl and SO₂ byproducts

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Synthesis of Ethyl 3-chloro-2-phenylpropanoate)

This classic method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[4][5]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester.[5][6][7]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification (Synthesis of Methyl 3-chloro-2-phenylpropanoate)

This method is ideal for substrates that are sensitive to harsh acidic conditions and high temperatures.[8][9] It employs a carbodiimide coupling agent and a nucleophilic catalyst.[10]

Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer agent, forming a reactive acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester, regenerating DMAP. The DCC is consumed by reacting with the water produced to form dicyclohexylurea (DCU).[8][9]

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of the non-polar ester and the consumption of the polar carboxylic acid will be evident.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

Protocol 3: Thionyl Chloride-Mediated Esterification (Synthesis of Benzyl 3-chloro-2-phenylpropanoate)

This method proceeds through the formation of a highly reactive acid chloride intermediate, which then readily reacts with an alcohol.[11][12]

Mechanism: Thionyl chloride converts the carboxylic acid into an acyl chloride. This is a highly electrophilic species that reacts rapidly with the alcohol to form the ester. The byproducts of the first step are sulfur dioxide and hydrogen chloride gas, which drive the reaction to completion.[11][13]

Step-by-Step Protocol:

  • Acid Chloride Formation: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂). Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture to 50-60°C for 1-2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification: Dilute the crude acid chloride with an anhydrous aprotic solvent like DCM or toluene. Cool the solution to 0°C and slowly add a solution of benzyl alcohol (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) to scavenge the HCl formed.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude ester by column chromatography.

Visualization of Experimental Workflow

General Esterification Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials: This compound Alcohol Catalyst/Reagent Reaction Esterification Reaction (Fischer, Steglich, or SOCl2) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Periodic Sampling Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification FinalProduct Pure Ester Product Purification->FinalProduct Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Crude Crude Product after Work-up TLC Thin Layer Chromatography (TLC) - Assess purity - Determine solvent system for chromatography Crude->TLC Purification Purification (Column Chromatography or Distillation) TLC->Purification Pure Purified Ester Purification->Pure IR IR Spectroscopy - Confirm functional group conversion (C=O, C-O stretches) Pure->IR NMR NMR Spectroscopy (¹H, ¹³C) - Confirm detailed structure Pure->NMR MS Mass Spectrometry - Confirm molecular weight Pure->MS Final Characterized Pure Product

Caption: Logical workflow for the purification and characterization of the ester product.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • This compound: May cause skin, eye, and respiratory irritation. [14][15]Handle with care and avoid inhalation of dust.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care and add slowly to solutions to avoid splashing.

  • Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Handle only in a fume hood and ensure a proper quenching strategy is in place for any residual reagent.

  • DCC: A potent skin sensitizer that can cause severe allergic reactions upon contact. Avoid skin contact.

  • Solvents (DCM, Ethanol, etc.): Flammable and/or volatile. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use. [16][17][18]

Conclusion

The esterification of this compound can be successfully achieved through several methods. The choice of protocol should be guided by the stability of the substrate, the desired scale of the reaction, and the available laboratory resources. The Fischer-Speier method is a cost-effective option for large-scale synthesis, while the Steglich and thionyl chloride-mediated methods offer milder conditions and are suitable for more sensitive substrates. Careful monitoring, purification, and characterization are essential to obtain the desired ester in high purity.

References

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  • ChemSynthesis. (2025, May 20). 3-chloro-2-methyl-3-phenylpropanoic acid.
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  • PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
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  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • YouTube. (2020, July 15). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!.
  • Request PDF. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
  • Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
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Application Notes and Protocols for the Functionalization of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Phenylpropanoic Acid Scaffold

3-Chloro-2-phenylpropanoic acid is a versatile bifunctional molecule that holds significant potential as a building block in the synthesis of a wide array of more complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structure, featuring a reactive carboxylic acid moiety, a displaceable benzylic chlorine atom, and an aromatic phenyl ring, offers three distinct points for chemical modification. This trifecta of reactive sites allows for a diverse range of functionalization reactions, enabling the generation of libraries of compounds with varied physicochemical and biological properties. The strategic manipulation of these functional groups is a cornerstone of modern drug discovery and development, where the introduction of specific moieties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1]

This guide provides a comprehensive overview of the key functionalization reactions of this compound, complete with detailed, field-proven protocols. We will delve into the derivatization of the carboxylic acid group, the nucleophilic substitution of the benzylic chlorine, and electrophilic substitution on the aromatic ring. The causality behind experimental choices will be explained, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of the starting material is paramount for successful synthetic planning.

PropertyValueReference
CAS Number 5441-69-0[2][3]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a primary handle for modification, allowing for the formation of esters, amides, and other derivatives. These transformations can significantly alter the polarity, solubility, and metabolic stability of the parent molecule.

Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification is a fundamental transformation that can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. Furthermore, esters can serve as pro-drugs, which are converted to the active carboxylic acid in vivo. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a robust and scalable method for this purpose.

This protocol describes the synthesis of the methyl ester of this compound using methanol as both the reagent and solvent, with sulfuric acid as the catalyst.

Workflow for Fischer Esterification

reagents This compound Methanol (excess) Sulfuric acid (cat.) reaction Reflux (e.g., 65°C for 4-6 h) reagents->reaction Heat workup Quench with NaHCO₃ Extract with Ethyl Acetate reaction->workup Cool & Neutralize purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography (optional) workup->purification Isolate product Methyl 3-chloro-2-phenylpropanoate purification->product Purify

Caption: Fischer Esterification Workflow.

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and methanol.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-chloro-2-phenylpropanoate.

  • If necessary, purify the product by column chromatography on silica gel.

Amidation: Building Blocks for Peptidomimetics and Bioactive Molecules

Amide bond formation is a cornerstone of medicinal chemistry. The conversion of the carboxylic acid to an amide introduces a key structural motif found in peptides and many biologically active molecules. This can be achieved using a variety of coupling agents.

This protocol details the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM) as solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound, the desired amine, and DMAP in dichloromethane in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Part 2: Nucleophilic Substitution of the Benzylic Chlorine

The chlorine atom at the 3-position is benzylic and thus susceptible to nucleophilic substitution reactions. This provides a powerful tool for introducing a wide range of functional groups, including amines, azides, and hydroxides, leading to valuable synthetic intermediates.

Amination: Synthesis of β-Amino Acids

The displacement of the chloride with an amine or ammonia is a direct route to β-amino acids, which are important components of many biologically active compounds and peptidomimetics.

This protocol outlines the synthesis of the corresponding β-amino acid using an excess of ammonia to displace the chloride and act as a base.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (NH₄OH, large excess)

  • Ethanol (as a co-solvent)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Diethyl ether

Procedure:

  • In a sealed pressure vessel, dissolve this compound in a mixture of ethanol and concentrated aqueous ammonia.

  • Heat the mixture at a temperature of 80-100°C for 12-24 hours. Caution: The reaction should be performed in a well-ventilated fume hood due to the pressure buildup.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in water and acidify to a pH of approximately 1-2 with concentrated HCl to precipitate any unreacted starting material.

  • Filter the solution and then adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6-7) to precipitate the product.

  • Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum to obtain 3-amino-2-phenylpropanoic acid.

Azide Substitution: A Gateway to Diverse Functionality

The introduction of an azide group via nucleophilic substitution provides a versatile intermediate. The azide can be subsequently reduced to an amine or participate in click chemistry reactions.

This protocol describes the reaction of this compound with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃, 1.5-2.0 eq)

  • Dimethylformamide (DMF) as solvent

  • Water

  • Ethyl Acetate

  • Dilute Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add sodium azide to the solution and heat the mixture to 60-80°C.

  • Stir the reaction for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with dilute HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 3-azido-2-phenylpropanoic acid, which can be further purified by chromatography if necessary.

Hydrolysis: Formation of 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

Hydrolysis of the benzylic chloride affords 3-hydroxy-2-phenylpropanoic acid, also known as tropic acid. Tropic acid is a key precursor in the synthesis of important pharmaceuticals like atropine and hyoscyamine.[4]

This protocol outlines the hydrolysis of the chloro-substituent using a basic aqueous solution.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.2 eq)

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to a pH of 1-2, which will precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 3-hydroxy-2-phenylpropanoic acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Part 3: Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The existing alkyl substituent is generally an ortho-, para-director and an activating group, although the deactivating effect of the carboxylic acid and the chloroalkyl chain must be considered.

Nitration: Introducing a Nitro Group

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the phenyl ring, which can then be reduced to an amino group or used in other transformations.

This protocol describes the nitration using a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions.

Reaction Scheme for Nitration

start This compound reagents HNO₃ / H₂SO₄ start->reagents Electrophilic Aromatic Substitution product Mixture of ortho- and para- nitro-3-chloro-2-phenylpropanoic acid reagents->product

Caption: Electrophilic Nitration of the Phenyl Ring.

Materials:

  • This compound (1.0 eq)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to this compound with stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature low.

  • Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product can be collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The resulting product will likely be a mixture of ortho and para isomers, which may be separated by fractional crystallization or chromatography.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The strategic and selective functionalization of its three key reactive sites—the carboxylic acid, the benzylic chloride, and the phenyl ring—opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate new molecular entities with desired properties. As with all chemical syntheses, careful planning, execution, and characterization are essential for obtaining reliable and reproducible results.

References

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Application Notes and Protocols for the Biocatalytic Synthesis of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Embracing Biocatalysis for Chiral Propanoic Acid Derivatives

3-Chloro-2-phenylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The stereochemistry at the C2 position is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Traditional chemical synthesis of such chiral molecules can involve hazardous reagents, multiple protection/deprotection steps, and may result in racemic mixtures requiring challenging resolutions. Biocatalysis offers a powerful alternative, leveraging the inherent selectivity of enzymes to perform specific chemical transformations under mild, environmentally benign conditions.[1][2][3] This approach not only aligns with the principles of green chemistry but can also lead to higher yields and optical purities of the desired enantiomer.

This comprehensive guide details three distinct and robust biocatalytic strategies for the synthesis of enantiomerically enriched this compound:

  • Kinetic Resolution using Dehalogenases: Exploiting the stereoselective removal of the chlorine atom from one enantiomer of a racemic mixture.

  • Lipase-Catalyzed Kinetic Resolution: Achieving enantiomeric separation through the selective esterification or hydrolysis of one enantiomer.

  • Enantioselective Synthesis using Nitrilases: A potential route starting from a nitrile precursor to directly yield the chiral carboxylic acid.

These protocols are designed to be adaptable and provide a strong foundation for researchers to develop and optimize the biocatalytic production of this compound and related compounds.

Strategy 1: Kinetic Resolution via Dehalogenase-Catalyzed Hydrolysis

Scientific Principle & Rationale

Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds.[1][2] Specifically, 2-haloacid dehalogenases have demonstrated high stereoselectivity, making them excellent candidates for the kinetic resolution of racemic haloalkanoic acids.[1][2][4] In this strategy, a dehalogenase will selectively act on one enantiomer of racemic this compound, converting it to 2-phenyl-3-hydroxypropanoic acid. This leaves the unreacted, desired enantiomer of this compound in high enantiomeric excess. The choice of a D- or L-specific dehalogenase will determine which enantiomer of the starting material is recovered.

The general mechanism involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the displacement of the halide ion.[4][5] This process is highly specific to the spatial arrangement of the substituents around the chiral center.

Visualizing the Dehalogenase-Catalyzed Kinetic Resolution

dehalogenase_resolution racemic_acid Racemic (R/S)-3-Chloro-2-phenylpropanoic acid dehalogenase Stereoselective Dehalogenase racemic_acid->dehalogenase s_acid (S)-3-Chloro-2-phenylpropanoic acid (unreacted) dehalogenase->s_acid No reaction r_hydroxy_acid (R)-2-phenyl-3-hydroxypropanoic acid dehalogenase->r_hydroxy_acid Dehalogenation separation Separation (e.g., Extraction) s_acid->separation r_hydroxy_acid->separation final_product Enantiopure (S)-acid separation->final_product

Caption: Workflow for dehalogenase-catalyzed kinetic resolution.

Experimental Protocol: Dehalogenase Resolution

1. Enzyme Selection and Preparation:

  • Screen a panel of commercially available or in-house expressed 2-haloacid dehalogenases (e.g., from Pseudomonas, Burkholderia, or Delftia species) for activity towards racemic this compound.[4][5]

  • Prepare a whole-cell biocatalyst or a clarified cell-free extract containing the dehalogenase. Immobilization of the enzyme can also be considered for enhanced stability and reusability.

2. Reaction Setup:

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0-8.0).

  • Add racemic this compound to a final concentration of 10-50 mM. A co-solvent such as DMSO (1-5% v/v) may be used to aid solubility.

  • Initiate the reaction by adding the dehalogenase preparation (e.g., 1-10 mg/mL of cell-free extract or an equivalent amount of whole cells).

3. Reaction Monitoring:

  • Incubate the reaction at a suitable temperature (typically 25-37°C) with gentle agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing for the disappearance of the starting material and the formation of the hydroxy acid product using HPLC or GC.

  • Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the remaining this compound.

4. Work-up and Product Isolation:

  • When the desired conversion (ideally close to 50%) and high e.e. of the remaining substrate are achieved, terminate the reaction by removing the biocatalyst (centrifugation for whole cells) and acidifying the supernatant to pH 2-3 with HCl.

  • Extract the acidic solution with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The organic phase will contain both the unreacted this compound and the 2-phenyl-3-hydroxypropanoic acid product.

  • Separate the two acids using column chromatography or selective crystallization.

5. Data Presentation:

ParameterRecommended RangeRationale
Enzyme Source Various microbial dehalogenasesScreening is crucial to find optimal stereoselectivity.
Substrate Conc. 10-50 mMBalances reaction rate and potential substrate inhibition.
pH 7.0 - 8.0Optimal for many dehalogenase activities.
Temperature 25 - 37°CMesophilic range for most microbial enzymes.
Co-solvent 1-5% DMSO (optional)Improves substrate solubility.
Monitoring Chiral HPLCEssential for determining enantiomeric excess.

Strategy 2: Lipase-Catalyzed Kinetic Resolution

Scientific Principle & Rationale

Lipases are widely used in industrial biocatalysis for the kinetic resolution of racemic acids and alcohols due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[6][7] The resolution of this compound can be achieved through two primary lipase-catalyzed approaches:

  • Enantioselective Esterification: In an organic solvent, a lipase selectively esterifies one enantiomer of the racemic acid with an alcohol, leaving the other enantiomer as the unreacted acid.

  • Enantioselective Hydrolysis: Starting with the racemic ester of this compound in an aqueous medium, a lipase selectively hydrolyzes one ester enantiomer to the corresponding acid, leaving the other enantiomer as the unreacted ester.

The choice between these two methods often depends on the specific lipase and the ease of separation of the final products. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred due to their stability and ease of recovery.[8]

Visualizing the Lipase-Catalyzed Kinetic Resolution

lipase_resolution cluster_esterification Enantioselective Esterification cluster_hydrolysis Enantioselective Hydrolysis racemic_acid Racemic (R/S)-Acid lipase_e Lipase racemic_acid->lipase_e alcohol Alcohol alcohol->lipase_e unreacted_acid (S)-Acid lipase_e->unreacted_acid ester_product (R)-Ester lipase_e->ester_product racemic_ester Racemic (R/S)-Ester lipase_h Lipase racemic_ester->lipase_h water Water water->lipase_h unreacted_ester (S)-Ester lipase_h->unreacted_ester acid_product (R)-Acid lipase_h->acid_product

Caption: Two approaches for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Esterification

1. Enzyme and Reagent Preparation:

  • Select a robust, immobilized lipase (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia).[9][10]

  • Use an anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).

  • Select a simple alcohol (e.g., n-butanol or ethanol).

2. Reaction Setup:

  • In a sealed flask, dissolve racemic this compound (e.g., 50-200 mM) and a slight molar excess of the alcohol (e.g., 1.2 equivalents) in the organic solvent.

  • Add molecular sieves to remove any residual water, which can promote the reverse hydrolysis reaction.

  • Add the immobilized lipase (e.g., 10-50 mg/mL).

3. Reaction Monitoring:

  • Incubate the reaction at a suitable temperature (e.g., 40-60°C) with shaking.

  • Monitor the reaction progress by analyzing the conversion of the acid to the ester via HPLC or GC.

  • Determine the enantiomeric excess of the unreacted acid and the formed ester using chiral HPLC.

4. Work-up and Product Isolation:

  • Once the reaction reaches approximately 50% conversion, filter off the immobilized lipase for potential reuse.

  • Remove the solvent under reduced pressure.

  • The resulting mixture contains the unreacted acid and the ester product. Separate these by acid-base extraction: dissolve the mixture in an organic solvent, extract with a mild aqueous base (e.g., NaHCO₃ solution) to sequester the carboxylic acid in the aqueous layer.

  • Acidify the aqueous layer and re-extract to recover the enantiomerically enriched acid. The ester remains in the organic layer.

5. Data Presentation:

ParameterRecommended RangeRationale
Enzyme Immobilized Lipase (e.g., Novozym 435)High stability in organic media and ease of reuse.
Solvent Toluene, Hexane, MTBENon-polar solvents are generally preferred for esterification.
Acyl Acceptor n-Butanol, EthanolSimple alcohols that are easily removed.
Temperature 40 - 60°CBalances reaction rate and enzyme stability.
Water Content Anhydrous (use molecular sieves)Minimizes competing hydrolysis reaction.
Monitoring Chiral HPLCCrucial for tracking conversion and enantioselectivity.

Strategy 3: Enantioselective Synthesis via Nitrilase-Catalyzed Hydrolysis

Scientific Principle & Rationale

Nitrilases catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia.[11][12] This approach offers the advantage of potentially creating the chiral center and the carboxylic acid functionality in a single, highly enantioselective step from a prochiral or racemic nitrile precursor. The synthesis would begin with 3-chloro-2-phenylpropanenitrile. A nitrilase with the appropriate stereopreference would then selectively hydrolyze one enantiomer of the nitrile to the desired this compound, or in the case of a dynamic kinetic resolution, could potentially convert the entire racemic nitrile to a single enantiomer of the acid.[13]

While a specific nitrilase for this substrate is not yet reported in the literature, the broad substrate scope of many nitrilases suggests that screening of existing enzyme libraries could identify a suitable candidate.[11][14] Protein engineering could further enhance the enantioselectivity and activity.[15]

Visualizing the Nitrilase-Catalyzed Synthesis

nitrilase_synthesis racemic_nitrile Racemic (R/S)-3-Chloro-2-phenylpropanenitrile nitrilase Enantioselective Nitrilase racemic_nitrile->nitrilase s_acid (S)-3-Chloro-2-phenylpropanoic acid nitrilase->s_acid Hydrolysis r_nitrile (R)-3-Chloro-2-phenylpropanenitrile (unreacted) nitrilase->r_nitrile No reaction separation Separation s_acid->separation r_nitrile->separation final_product Enantiopure (S)-acid separation->final_product

Caption: Proposed workflow for nitrilase-catalyzed synthesis.

Experimental Protocol: Nitrilase Screening and Synthesis

1. Enzyme Screening:

  • Obtain a diverse panel of nitrilases from commercial suppliers or academic collaborators.

  • Screen these enzymes for activity towards racemic 3-chloro-2-phenylpropanenitrile in small-scale reactions.

2. Reaction Setup:

  • In a buffered aqueous solution (e.g., 50-100 mM phosphate buffer, pH 7.0-8.0), suspend the racemic nitrile substrate (e.g., 10-50 mM).

  • Initiate the reaction by adding the nitrilase preparation (whole cells or cell-free extract).

3. Reaction Monitoring:

  • Incubate at a suitable temperature (e.g., 30°C) with agitation.

  • Monitor the formation of this compound and the disappearance of the nitrile using HPLC.

  • Analyze the enantiomeric excess of the produced acid using chiral HPLC.

4. Work-up and Product Isolation:

  • After the reaction, remove the biocatalyst by centrifugation.

  • Acidify the supernatant to pH 2-3.

  • Extract the product, this compound, with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by standard methods if necessary.

5. Data Presentation:

ParameterRecommended RangeRationale
Enzyme Source Diverse microbial nitrilasesScreening is essential to identify active and selective enzymes.
Substrate Conc. 10-50 mMA starting point for optimization.
pH 7.0 - 8.0Common optimal pH range for nitrilases.
Temperature 25 - 37°CStandard incubation temperature for microbial enzymes.
Monitoring HPLC and Chiral HPLCTo track both conversion and enantioselectivity.

Conclusion and Future Outlook

The biocatalytic synthesis of this compound represents a promising avenue for the development of a green and efficient manufacturing process. The protocols outlined here for dehalogenase, lipase, and nitrilase-based approaches provide a solid foundation for further research and process optimization. Future work should focus on the discovery and engineering of novel enzymes with enhanced activity, selectivity, and stability towards this specific substrate. The implementation of whole-cell biocatalysts and immobilized enzymes will be key to developing economically viable and scalable industrial processes.

References

  • Willy, W. et al. Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines.
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  • Enhanced Production of (S)
  • Enhanced Production of (S)
  • Enhanced Production of (S)
  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applic
  • Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applic
  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applic
  • Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe.
  • Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydr
  • Exploring Nitrilase Sequence Space for Enantioselective C
  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Deriv
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Application Notes and Protocols for the Continuous Flow Synthesis of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-Chloro-2-phenylpropanoic acid using continuous flow chemistry. This document outlines the significant advantages of flow chemistry for this synthesis, detailed experimental protocols, and the underlying scientific principles.

Introduction: The Case for Flow Chemistry in the Synthesis of this compound

This compound is a valuable chemical intermediate in the pharmaceutical and fine chemical industries.[1] Traditional batch synthesis methods for halogenated carboxylic acids can present challenges related to safety, scalability, and product consistency.[2][3] Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety profiles, and the potential for higher yields and purity.[4][5]

The use of hazardous reagents, such as chlorinating agents, is often a major concern in batch processing. Flow chemistry mitigates these risks by utilizing small reactor volumes, which minimizes the amount of hazardous material at any given time.[6][7] This "downsizing of the reactivity zone" is a key safety feature of flow systems.[6] Furthermore, the superior heat and mass transfer in flow reactors allows for better temperature control, preventing thermal runaways and reducing the formation of byproducts.[5]

This guide details a proposed method for the synthesis of this compound via the α-chlorination of 2-phenylpropanoic acid in a continuous flow system.

Proposed Synthetic Pathway and Mechanism

The synthesis of this compound can be achieved through the direct α-chlorination of 2-phenylpropanoic acid. A plausible mechanism for this transformation involves the enolization of the carboxylic acid, which is then attacked by an electrophilic chlorine species. The use of a suitable chlorinating agent and catalyst is crucial for achieving high selectivity and yield.

Based on established chlorination methodologies for carboxylic acids, a combination of a chlorinating agent and a catalyst that promotes enolization is proposed.[8][9]

Experimental Workflow: A Continuous Flow Approach

The proposed continuous flow synthesis is designed to be a safe, efficient, and scalable method for producing this compound. The system is comprised of standard flow chemistry components, ensuring accessibility and reproducibility.

Conceptual Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction & Quenching cluster_2 Work-up & Collection R1 Reagent A: 2-Phenylpropanoic Acid in Solvent P1 Syringe Pumps R1->P1 R2 Reagent B: Chlorinating Agent & Catalyst in Solvent R2->P1 M1 Static Mixer P1->M1 R Heated Coil Reactor M1->R M2 Mixing Tee R->M2 Q Quenching Solution Input Q->M2 BPR Back Pressure Regulator M2->BPR C Product Collection BPR->C

Caption: Conceptual workflow for the continuous flow synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound using a continuous flow setup.

Materials and Reagents:

  • 2-Phenylpropanoic acid

  • Chlorinating agent (e.g., N-Chlorosuccinimide)

  • Catalyst (e.g., a protic or Lewis acid)

  • Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Standard laboratory glassware and equipment

  • Continuous flow reactor system (pumps, reactor coil, back pressure regulator)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-phenylpropanoic acid in the chosen anhydrous solvent.

    • Prepare a separate stock solution of the chlorinating agent and catalyst in the same anhydrous solvent. Ensure all reagents are fully dissolved.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram.

    • Ensure all connections are secure and the system is leak-proof.

    • Prime the pumps and lines with the reaction solvent.

  • Reaction Execution:

    • Set the desired temperature for the heated coil reactor.

    • Set the flow rates for the reagent pumps to achieve the desired residence time and stoichiometry.

    • Begin pumping the reagent solutions into the static mixer and through the heated coil reactor.

    • Introduce the quenching solution at the mixing tee after the reactor to stop the reaction.

  • Product Collection and Work-up:

    • Collect the quenched reaction mixture from the outlet of the back pressure regulator.

    • Perform a liquid-liquid extraction to separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Data Presentation: Reaction Optimization

The following table presents hypothetical data for the optimization of the continuous flow synthesis of this compound.

EntryTemperature (°C)Residence Time (min)Equivalents of Chlorinating AgentYield (%)Purity (%)
160101.17592
280101.18595
38051.17894
480101.58893

Safety Considerations

  • Hazardous Reagents: Chlorinating agents can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressurized System: Flow chemistry systems operate under pressure. Ensure the system is properly assembled and do not exceed the pressure limits of the components.

  • Exothermic Reactions: Although flow chemistry provides excellent heat management, be aware of the potential for exothermic reactions. Monitor the reactor temperature closely.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The described continuous flow methodology for the synthesis of this compound offers significant advantages over traditional batch methods. The enhanced safety, precise control over reaction parameters, and potential for higher yields make it an attractive approach for both laboratory-scale synthesis and industrial production.[4] This protocol provides a solid foundation for researchers to further optimize and adapt the synthesis to their specific needs.

References

  • Vapourtec. (2016, August 30).
  • Thomas, P. (2017, December 2). Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology, 41(12). [Link]
  • Cherkasov, N. (2022, January 27). The real advantages of continuous flow chemistry. Stoli Chem. [Link]
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
  • NJ Bio, Inc. (n.d.). Flow Chemistry. NJ Bio, Inc. [Link]
  • Gemoets, H. P. L., et al. (2014). Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. The Journal of Organic Chemistry, 79(5), 2033–2039. [Link]
  • Polyzos, A., et al. (2011). The Continuous‐Flow Synthesis of Carboxylic Acids using CO2 in a Tube‐In‐Tube Gas Permeable Membrane Reactor. Angewandte Chemie International Edition, 50(9), 2178-2182. [Link]
  • Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2033–2039. [Link]
  • Yoshida, J.-i., et al. (2021). Continuous-flow synthesis of carboxylic acids from alcohols via platinum and silicon dioxide-catalyzed hydrogen peroxide oxidation. Organic & Biomolecular Chemistry, 19(38), 8344-8349. [Link]
  • Polyzos, A., et al. (2011). The Continuous-Flow Synthesis of Carboxylic Acids Using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor.
  • Froidevaux, R., et al. (Eds.). (2020). Catalytic Methods in Flow Chemistry. MDPI. [Link]
  • Gutmann, B., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal, 27(64), 15993-16007. [Link]
  • de la Torre, V., et al. (2019). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 17(10), 583. [Link]
  • Wikipedia. (2024, January 3). Ibuprofen. Wikipedia. [Link]
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  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. [Link]
  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
  • Zhang, J., et al. (2013). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
  • Xue, D., et al. (2017).
  • de Souza, M. V. N., et al. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
  • Seebach, D., et al. (2001). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 78, 86. [Link]
  • Vorobyeva, D. V., et al. (2021). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 26(11), 3183. [Link]
  • Xue, D., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst.
  • Xue, D., et al. (2017).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Chloro-2-phenylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

I. Introduction to Synthetic Strategies

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The two primary synthetic routes encountered in literature and practice are:

  • Diazotization of Phenylalanine: This classic method involves the conversion of the amino group of phenylalanine into a diazonium salt, which is subsequently displaced by a chloride ion. While straightforward, this reaction requires careful control of temperature and reagent addition to minimize side reactions.

  • Malonic Ester Synthesis: A versatile method that allows for the formation of the carbon skeleton followed by chlorination. This route offers flexibility but involves multiple steps that need to be optimized individually.

This guide will focus on troubleshooting and optimizing these common synthetic pathways.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My yield from the diazotization of L-phenylalanine is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the diazotization-chlorination of phenylalanine are often traced back to three critical areas: temperature control, the stability of the diazonium intermediate, and competing side reactions.

  • Causality of Low Yields:

    • Poor Temperature Control: The diazonium salt is notoriously unstable at elevated temperatures. If the reaction temperature rises above 0-5 °C, the diazonium salt can decompose, leading to the formation of unwanted byproducts such as 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) and styrene derivatives.

    • Side Reactions: The presence of excess nitrous acid can lead to undesired nitrosation reactions on the aromatic ring. Additionally, the carbocation formed upon loss of N₂ from the diazonium salt can undergo rearrangement or elimination.

    • Incomplete Diazotization: Insufficient addition of sodium nitrite or premature quenching of the reaction can result in unreacted starting material, which will complicate purification and lower the overall yield.

  • Optimization Strategies:

    • Strict Temperature Monitoring: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt formation. An ice-salt bath is highly recommended for robust temperature control.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of phenylalanine. This ensures that the concentration of nitrous acid remains low at any given time, minimizing side reactions.

    • Use of a Chloride Source: The displacement of the diazonium group with chloride is a key step. While hydrochloric acid is the proton source, supplementing the reaction with a more soluble chloride salt like copper(I) chloride (in a Sandmeyer-type reaction) can significantly improve the yield of the desired chloro-acid.

Question 2: I am observing a significant amount of an oily byproduct that is difficult to separate from my desired this compound. What is it and how can I prevent its formation?

Answer:

The oily byproduct is most likely 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) or other related elimination/rearrangement products. Its formation is a direct consequence of the reaction of the intermediate carbocation with water.

  • Mechanism of Byproduct Formation: After the diazonium group leaves as nitrogen gas (N₂), a secondary carbocation is formed at the C2 position. While this carbocation can be attacked by a chloride ion to form the desired product, it can also be attacked by water, which is abundant in the reaction medium. This leads to the formation of the corresponding alcohol.

  • Preventative Measures:

    • Minimize Water Content: While the reaction is typically run in an aqueous medium, using concentrated hydrochloric acid can help to shift the equilibrium away from the formation of the alcohol byproduct by increasing the concentration of the competing nucleophile (Cl⁻).

    • Sandmeyer Reaction Conditions: Employing a Sandmeyer reaction with CuCl can offer a more controlled conversion of the diazonium salt to the chloride. The copper catalyst facilitates the nucleophilic substitution by chloride, often leading to cleaner reactions and higher yields. A detailed protocol for a related transformation can be found in Organic Letters which describes the conversion of an amino acid to a bromo acid via diazotization/bromination, a process with analogous mechanistic considerations[1].

Question 3: During my malonic ester synthesis of 3-phenylpropanoic acid, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of di-alkylated products is a common issue in malonic ester synthesis and arises from the deprotonation of the mono-alkylated product followed by a second alkylation.

  • Root Cause of Di-alkylation: The methine proton of the mono-alkylated malonic ester is still acidic and can be removed by the base, creating a new enolate that can react with the alkyl halide.

  • Strategies for Enhanced Selectivity:

    • Stoichiometry of Reagents: Use a slight excess (1.05-1.1 equivalents) of the malonic ester relative to the base and the alkylating agent (benzyl chloride). This ensures that the alkylating agent is consumed before significant di-alkylation can occur.

    • Choice of Base and Solvent: Using a bulky base can sometimes favor mono-alkylation. The choice of solvent can also influence the reaction rate and selectivity.

    • Controlled Addition: Add the alkylating agent slowly to the solution of the malonate enolate at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant malonate enolate over the mono-alkylated product enolate. A general overview of the malonic ester synthesis can be found in many organic chemistry resources[2][3].

Question 4: The final hydrolysis and decarboxylation step in my malonic ester synthesis is giving a low yield. What are the key parameters to control for this transformation?

Answer:

The hydrolysis of the ester groups followed by decarboxylation is a critical final step. Low yields can result from incomplete hydrolysis, incomplete decarboxylation, or side reactions.

  • Key Parameters for Hydrolysis and Decarboxylation:

    • Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis.[4]

      • Basic Hydrolysis (Saponification): Refluxing with aqueous NaOH or KOH is a common method. This is typically followed by acidification to protonate the carboxylate and induce decarboxylation upon heating.

      • Acidic Hydrolysis: Refluxing with a strong acid like H₂SO₄ or HCl will hydrolyze the esters and the resulting diacid will decarboxylate upon heating.

    • Decarboxylation Temperature: The decarboxylation of the malonic acid derivative typically requires heating. The temperature should be high enough to promote the loss of CO₂ but not so high as to cause decomposition of the product. Monitoring the reaction by TLC or observing the cessation of CO₂ evolution can help determine the reaction endpoint.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-phenylalanine in concentrated hydrochloric acid.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred phenylalanine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of toluene and hexanes, or water).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause Recommended Solution
Low Yield (Diazotization)Decomposition of diazonium saltMaintain reaction temperature at 0-5 °C.
Side reactionsSlow, dropwise addition of NaNO₂. Consider Sandmeyer conditions with CuCl.
Oily ByproductFormation of 2-hydroxy-3-phenylpropanoic acidUse concentrated HCl. Employ Sandmeyer reaction conditions.
Di-alkylation (Malonic Ester)Deprotonation of mono-alkylated productUse a slight excess of malonic ester. Slow addition of alkylating agent.
Low Yield (Hydrolysis)Incomplete reactionEnsure sufficient reflux time for hydrolysis and decarboxylation. Monitor reaction progress.
V. Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Yield in Diazotization

Troubleshooting_Diazotization start Low Yield in Diazotization check_temp Was Temperature Maintained at 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_addition Was NaNO2 Added Dropwise? temp_yes->check_addition solution_temp Implement Strict Temperature Control (Ice-Salt Bath) temp_no->solution_temp addition_yes Yes check_addition->addition_yes Yes addition_no No check_addition->addition_no No check_side_products Are Hydroxy or Other Byproducts Observed? addition_yes->check_side_products solution_addition Ensure Slow, Dropwise Addition of NaNO2 addition_no->solution_addition side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No solution_sandmeyer Consider Sandmeyer Reaction (CuCl Catalyst) side_products_yes->solution_sandmeyer end_node Optimized Yield side_products_no->end_node solution_temp->end_node solution_addition->end_node solution_sandmeyer->end_node

Caption: Troubleshooting decision tree for low yield in the diazotization synthesis.

References

  • PubChem Compound Summary for CID 228237, this compound.
  • ChemSynthesis: 3-chloro-2-methyl-3-phenylpropanoic acid.[Link][8]
  • PubChem Compound Summary for CID 129986407, 3-Chloro-2-hydroxy-2-phenylpropanoic acid.
  • Organic Syntheses Procedure: (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).[Link][10]
  • ChemSynthesis: 2-chloro-3-phenylpropanoic acid.[Link][11]
  • Chemsrc: this compound | CAS#:51545-26-7.[Link][12]
  • Google Patents: CN105037139A - Preparation method for 2-phenylpropionic acid.[13]
  • Wikipedia: Ibuprofen.[Link][14]
  • LookChem: this compound|5441-69-0.[Link][15]
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • University of Calgary: Ch20: Hydrolysis of Esters.[Link][4]
  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine.
  • YouTube: Hydrolysis of esters | A-level Chemistry | Year 2.[Link][5]
  • PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine.
  • Chegg: Draw the skeletal (line-bond) structure for 3-chloro-2- phenylpropanoic acid.[Link][18]
  • Pearson: Show how the following compounds can be made using the malonic ester synthesis.[Link][2]
  • PubChem Compound Summary for CID 54327768, 3-Chloro-2-phenylprop-2-enoic acid.
  • Google Patents: CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl)
  • PubChem Compound Summary for CID 13750126, 3-Chloro-3-oxo-2-phenylpropanoic acid.
  • How would you synthesize 3-phenylpropanoic acid from one of the compounds shown below and any other necessary reagents?[Link][3]

Sources

Technical Support Center: 3-Chloro-2-phenylpropanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-Chloro-2-phenylpropanoic acid (CAS 5441-69-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity during its synthesis. Instead of a simple procedural checklist, we will explore the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes. Our focus is on anticipating problems before they arise and offering robust, self-validating solutions when they do.

Part 1: Overview of a Common Synthetic Pathway & Impurity Hotspots

A prevalent method for synthesizing this compound involves the hydrolysis of its corresponding ester, often prepared from phenylacetic acid derivatives. Each step in this pathway presents a potential source of impurities, arising from incomplete reactions, side reactions, or the inherent reactivity of the intermediates and the final product. Understanding this workflow is the first step in effective troubleshooting.

Caption: A plausible synthetic pathway and key impurity checkpoints.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis and purification processes.

Q1: What are the most common impurities I should expect, and where do they come from?

A1: Impurities in your final product can typically be traced back to three main sources: unreacted starting materials, side reactions, and subsequent degradation. Proactively monitoring for these species is critical for process control.

Impurity NameStructureLikely OriginTypical Analytical Observation (RP-HPLC)
Ethyl 3-Chloro-2-phenylpropanoate C₆H₅CH(CH₂Cl)COOEtIncomplete hydrolysis of the ester intermediate.More nonpolar; appears at a later retention time than the carboxylic acid product.
Phenylacetic Acid C₆H₅CH₂COOHUnreacted starting material from the initial esterification step.More polar; appears at an earlier retention time.
2-Phenylpropenoic Acid (Atropic Acid) C₆H₅C(=CH₂)COOHβ-elimination of HCl from the final product, often induced by heat or strong base.Polarity is similar to the product, may co-elute or appear as a close peak. Requires MS for confirmation.
3-Chloro-2-phenylprop-2-enoic acid C₆H₅C(COOH)=CHClElimination of HCl. This is a potential byproduct if conditions are harsh.[3]Structure suggests it would be less polar than the saturated parent compound.
2-Chloro-3-phenylpropanoic acid C₆H₅CH₂CHClCOOHIsomerization during the synthesis, potentially during the chlorination or hydrolysis steps.[4][5]May have a very similar retention time to the desired product, requiring high-resolution chromatography to separate.
Dimeric Species (C₉H₈ClO₂)₂Formed by intermolecular reactions, especially under forcing conditions.High molecular weight; typically elutes much later or may not elute at all.
Q2: My HPLC shows a significant unknown peak. What is a logical workflow for its identification?

A2: A systematic approach is essential for identifying unknown impurities. Simply re-running the same analysis is inefficient. The following workflow provides a self-validating path from detection to identification.

G A Unknown Peak Detected in HPLC-UV B Step 1: Review Process A->B C Analyze starting materials & intermediates. Is the peak present? B->C Provides context D Step 2: Mass Spectrometry C->D E Run LC-MS. Determine Molecular Weight. Check isotopic pattern for Cl. D->E Provides MW F Step 3: Structural Elucidation E->F G Isolate impurity via prep-HPLC or column chromatography. Run ¹H and ¹³C NMR. F->G Provides connectivity H Step 4: Confirmation G->H I Compare data to known potential impurities. Propose structure and confirm with a synthesized standard if necessary. H->I Final Identification G cluster_main β-Elimination Mechanism Reactant This compound anion Product 2-Phenylpropenoate (Atropate) Reactant->Product Elimination of Cl⁻ and H⁺ Base Base (e.g., OH⁻) or Heat (Δ) Base->Reactant Initiates reaction

Sources

Technical Support Center: Synthesis of 3-Chloro-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured around two primary synthetic routes:

  • Route A: Sandmeyer Reaction of Phenylalanine

  • Route B: Chlorination of Cinnamic Acid

Route A: Troubleshooting the Sandmeyer Reaction of Phenylalanine

The Sandmeyer reaction offers a classic route to introduce a chlorine atom by converting the amino group of phenylalanine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[1][2] While effective, this multi-step process is sensitive to reaction conditions, and several side reactions can diminish yield and purity.

Q1: My yield is significantly lower than expected, and I observe vigorous gas evolution that seems uncontrolled. What's happening?

A1: Probable Cause: Premature Decomposition of the Diazonium Salt

The aryl diazonium salt intermediate is notoriously unstable at elevated temperatures. If the temperature during the diazotization step (reaction of phenylalanine with nitrous acid) or the subsequent Sandmeyer reaction is not strictly controlled, the diazonium salt will decompose prematurely to form nitrogen gas and an aryl radical.[1][3] This leads to a mixture of unwanted byproducts instead of the desired chloro acid.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction at 0-5 °C using an ice-salt bath. Do not allow the temperature to rise above 10 °C.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of phenylalanine. This ensures that the nitrous acid is consumed as it is formed, preventing a buildup and a sudden exothermic reaction.

  • Monitor Gas Evolution: The formation of nitrogen gas is expected during the Sandmeyer step, but it should be steady and controlled. Uncontrolled frothing indicates the reaction is proceeding too quickly, likely due to a temperature spike.

Q2: My final product is contaminated with a significant amount of 2-hydroxy-3-phenylpropanoic acid. How can I prevent this?

A2: Probable Cause: Competing Reaction with Water (Phenol Formation)

The aryl radical intermediate generated during the Sandmeyer reaction can react with water in the solvent to produce the corresponding hydroxy compound (a phenol derivative).[1] This is a common side reaction, especially if the concentration of the copper(I) chloride catalyst is insufficient or if the reaction is not acidic enough.

Troubleshooting & Prevention:

  • Ensure Sufficient Catalyst: Use a stoichiometric amount of copper(I) chloride to ensure the chloride ion is readily available to react with the aryl radical.

  • Maintain Acidic Conditions: The reaction should be kept strongly acidic (typically with HCl) to suppress the reaction with water.

  • Solvent Choice: While aqueous solutions are common, consider using a co-solvent system to reduce the concentration of water available for the side reaction.

Q3: I've isolated a byproduct with a different aromatic substitution pattern. What could this be?

A3: Probable Cause: Biaryl Formation

Troubleshooting & Prevention:

  • Optimize Catalyst and Chloride Concentration: Ensure an adequate concentration of CuCl and HCl to efficiently trap the aryl radical as it forms.

  • Control Reaction Rate: A slower, more controlled reaction rate (achieved through lower temperatures and slower addition of reagents) can minimize the steady-state concentration of the aryl radical, thus reducing the likelihood of dimerization.

Route B: Troubleshooting the Chlorination of Cinnamic Acid

The direct chlorination of the double bond in cinnamic acid is another common synthetic route. This reaction typically proceeds via an electrophilic addition mechanism. However, various side reactions can occur, leading to a mixture of products.[4]

Q4: My reaction has produced a mixture of dichlorinated and monochlorinated products. How do I improve the selectivity for the desired this compound?

A4: Probable Cause: Over-chlorination and Reaction Pathway

The initial addition of chlorine across the double bond of cinnamic acid forms a dichlorinated intermediate. Subsequent reaction conditions determine the final product. The desired product is formed through a specific sequence of addition and potential elimination/rearrangement, but other pathways can lead to different products.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of chlorine to cinnamic acid. An excess of chlorine will favor the formation of dichlorinated byproducts.

  • Reaction Solvent: The choice of solvent can influence the reaction pathway. Acetic acid is a common solvent for this reaction.[4]

  • Temperature Control: Lower temperatures generally favor addition reactions and can help to control the reactivity of chlorine, potentially improving selectivity.

Q5: I am observing the formation of styrenic byproducts. What is causing this decarboxylation?

A5: Probable Cause: Chlorodecarboxylation

Under certain conditions, particularly when using the cinnamate ion (the deprotonated form of cinnamic acid), a competing reaction called chlorodecarboxylation can occur.[4] This results in the loss of carbon dioxide and the formation of chlorostyrene derivatives, which may be further chlorinated.

Troubleshooting & Prevention:

  • Maintain Acidic Conditions: Ensure the reaction is run under acidic conditions to keep the starting material in its protonated carboxylic acid form (cinnamic acid) rather than the cinnamate ion. This suppresses the decarboxylation pathway.

  • Reagent Choice: The use of specific chlorinating agents and reaction conditions can be optimized to favor the desired addition reaction over decarboxylation.

Q6: My NMR shows the presence of acetoxy-chloro byproducts. Where are these coming from?

A6: Probable Cause: Solvent Participation

When using acetic acid as a solvent, it can act as a nucleophile and participate in the reaction. The intermediate chloronium ion formed after the initial attack of chlorine on the double bond can be trapped by the acetate from the solvent, leading to the formation of acetoxy-chloro derivatives.[4][5]

Troubleshooting & Prevention:

  • Inert Solvent: Consider using a non-participating (inert) solvent like dichloromethane or carbon tetrachloride to prevent solvent incorporation into the product.

  • Optimize Reaction Conditions: Adjusting the temperature and concentration may help to favor the desired reaction pathway over solvent participation.

Workflow & Decision Making

The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.

G start Synthesis of this compound low_yield Low Yield or Purity Issue start->low_yield route_A Route A: Sandmeyer Reaction low_yield->route_A Starting from Phenylalanine? route_B Route B: Chlorination of Cinnamic Acid low_yield->route_B Starting from Cinnamic Acid? phenol Hydroxy Byproduct (Phenol) route_A->phenol biaryl Biaryl Byproduct route_A->biaryl decomp Uncontrolled Gas / Low Yield route_A->decomp dichloro Dichlorinated Byproduct route_B->dichloro styrene Styrenic Byproduct (Decarboxylation) route_B->styrene acetoxy Acetoxy Byproduct (Solvent Adduct) route_B->acetoxy sol_catalyst Optimize Catalyst/Chloride Concentration phenol->sol_catalyst sol_acid Ensure Strongly Acidic Conditions phenol->sol_acid biaryl->sol_catalyst sol_temp Check/Optimize Temperature Control (0-5 °C) decomp->sol_temp sol_stoich Verify Reagent Stoichiometry dichloro->sol_stoich styrene->sol_acid sol_solvent Consider Inert Solvent acetoxy->sol_solvent

Caption: Troubleshooting Decision Tree

Summary of Key Parameters and Side Products

Synthesis RouteKey ParameterCommon Side ProductPrevention Strategy
Sandmeyer Reaction Temperature2-Hydroxy-3-phenylpropanoic acidMaintain 0-5 °C, ensure acidic conditions
Catalyst Conc.Biaryl compoundsUse sufficient CuCl, control reaction rate
Chlorination StoichiometryDichloro-phenylpropanoic acidUse 1:1 ratio of Cl₂ to cinnamic acid
pHStyrene derivativesMaintain acidic conditions to prevent decarboxylation
SolventAcetoxy-chloro adductsUse an inert, non-participating solvent

References

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
  • Making Cinnamic Acid. YouTube. (2016).
  • Sandmeyer reaction. Wikipedia.
  • Chlorination of αβ-unsaturated carbonyl compounds. Part III. Reaction of chlorine with trans-cinnamic acid and the trans-cinnamate ion. Journal of the Chemical Society B: Physical Organic. (1970).
  • 05 Cinnamic Acid PDF. Scribd.
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Monatshefte für Chemie - Chemical Monthly. (2022).
  • 2013 Reaction Of Cinnamic Acid With Thionyl Chloride To. NOP.
  • Chlorination of αβ-unsaturated carbonyl compounds. Part IV. Kinetics and mechanism of the uncatalysed and hydrogen chloride catalysed chlorination of trans-cinnamaldehyde in acetic acid. Journal of the Chemical Society B: Physical Organic. (1970).
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer Reaction Mechanism. BYJU'S.

Sources

Technical Support Center: Purification of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated support guide for troubleshooting the purification of 3-Chloro-2-phenylpropanoic acid (C₉H₉ClO₂, MW: 184.62 g/mol ).[1][2] This document is structured to provide practical, experience-driven advice for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and delve into the chemical principles that govern successful purification, enabling you to diagnose and resolve issues effectively.

Part 1: Initial Purification Strategy - A Decision-Making Workflow

The first and most critical step is selecting the appropriate purification technique. This choice depends on the scale of your reaction, the physical state of your crude product, and the nature of the expected impurities.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or liquid? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes impurities Are neutral or basic impurities suspected? is_oily->impurities Yes distillation Vacuum Distillation (if thermally stable) is_oily->distillation No acid_base Perform Acid-Base Extraction impurities->acid_base Yes chromatography Consider Column Chromatography impurities->chromatography No/Unknown recrystallization->acid_base If impurities persist acid_base->recrystallization Precipitated solid requires further purification acid_base->chromatography If separation is poor

Caption: Initial decision workflow for purifying this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on your synthetic route. However, common contaminants can include:

  • Unreacted Starting Materials: Such as 2-phenylacrylic acid or other precursors.[3]

  • Side-Reaction Products: This could include isomers like 2-chloro-3-phenylpropanoic acid or elimination byproducts such as 3-chloro-2-phenylprop-2-enoic acid.[4][5]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.

  • Solvents: Residual organic solvents from the reaction or initial work-up steps.

Q2: My purified product is an oil or a sticky gum, but it's supposed to be a solid. What went wrong?

A2: This is a common issue often referred to as "oiling out" and typically points to the presence of impurities that are depressing the melting point of your compound. It can also occur during recrystallization if the boiling point of the solvent is higher than the melting point of the solute. Consider re-purifying using a different technique, such as acid-base extraction to remove neutral/basic impurities, followed by another recrystallization attempt with a lower-boiling point solvent system.[6]

Q3: I'm seeing significant streaking or tailing with my compound on a silica gel TLC plate. How can I fix this?

A3: This is a classic problem when running carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms that smear along the plate.[6] To resolve this, you must suppress the deprotonation by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and travels as a single, more defined spot.[6]

Part 3: In-Depth Troubleshooting Guides

A. Recrystallization Issues

Q4: I've added my crude solid to a hot solvent, but it won't completely dissolve. What should I do?

A4: This indicates one of two possibilities: either you have not added enough solvent, or you have an impurity that is insoluble in your chosen solvent.

  • Causality: Recrystallization relies on the principle of high solubility at high temperatures and low solubility at low temperatures. If the compound doesn't dissolve, it cannot recrystallize.

  • Solution: Add more hot solvent in small increments until your product dissolves. If a significant amount of solid remains even after adding a large volume of solvent, it is likely an insoluble impurity. In this case, perform a "hot filtration" by preheating your filtration funnel and filter paper with hot solvent to prevent premature crystallization of your desired product, then filter the hot solution to remove the insoluble material before allowing it to cool.[6]

Q5: My compound has oiled out during cooling instead of forming crystals. How can I recover my product?

A5: Oiling out prevents the formation of a pure crystal lattice, trapping impurities within the oil.

  • Causality: This often happens when the solution is supersaturated or cools too quickly. It can also occur if the impurities present significantly lower the compound's melting point.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

    • Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

    • If available, add a "seed crystal" of pure product to initiate crystallization.

Recrystallization_Troubleshooting start Recrystallization Attempt problem Problem Observed start->problem no_dissolve Product won't dissolve in hot solvent problem->no_dissolve Incomplete Dissolution oiling_out Product 'oils out' during cooling problem->oiling_out Oiling Out no_crystals No crystals form upon cooling problem->no_crystals No Crystallization add_solvent Add more hot solvent no_dissolve->add_solvent reheat Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed hot_filter Perform hot filtration to remove insolubles add_solvent->hot_filter If solids remain reheat->scratch_seed If still no crystals

Caption: Troubleshooting flowchart for common recrystallization problems.

B. Acid-Base Extraction Issues

Q6: I've performed an acid-base extraction, but my final yield is very low. Where did my product go?

A6: Low yield after an acid-base extraction typically points to incomplete extraction or issues during the precipitation/re-extraction step.

  • Causality: This technique relies on converting the carboxylic acid to its water-soluble carboxylate salt to separate it from neutral organic impurities.[7][8] The process must be reversed to recover the product.

  • Troubleshooting Checklist:

    • pH for Extraction: Did you use a strong enough base? A saturated sodium bicarbonate (NaHCO₃) solution is usually sufficient. Ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (typically > 7-8).[8]

    • Number of Extractions: Did you perform multiple extractions? It is more efficient to extract the organic layer three times with smaller portions of the basic solution than once with a large portion.[6]

    • pH for Precipitation: After combining the basic aqueous layers, did you acidify sufficiently to precipitate your product? You must add acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is fully protonated and crashes out of the solution.[8][9]

    • Emulsion Formation: Did an emulsion form at the interface of the organic and aqueous layers? This can trap your product. Emulsions can sometimes be broken by adding brine (saturated NaCl solution).

C. Column Chromatography Issues

Q7: My compound is running as a broad streak down the column instead of a tight band. What's causing this?

A7: As with TLC, streaking on a silica gel column is due to the interaction between your carboxylic acid and the stationary phase.

  • Causality: The polarity of the carboxylic acid changes as it is intermittently deprotonated by the silica, causing it to "drag" down the column rather than move in a discrete band.

  • The Solution: Acidified Mobile Phase:

    • Protocol: Add 0.5-1% acetic acid or formic acid to your pre-determined mobile phase (eluent).[6]

    • Mechanism: The added acid maintains a consistently acidic environment on the silica surface, fully protonating your this compound. This single, less polar form will elute much more cleanly and result in a sharper band and better separation.

Problem Primary Cause Recommended Solution
Streaking/Tailing Interaction of acidic proton with silica gel.[6]Add 0.5-1% acetic or formic acid to the eluent.[6]
Compound Stuck at Origin Eluent is not polar enough.Increase the polarity of the mobile phase (e.g., increase ethyl acetate % in a hexane/ethyl acetate system).
Compound Elutes Too Fast Eluent is too polar.Decrease the polarity of the mobile phase (e.g., decrease ethyl acetate % in a hexane/ethyl acetate system).
Poor Separation Compounds have very similar polarity.Use a shallower gradient (if using gradient elution) or switch to a different solvent system or stationary phase (e.g., reversed-phase C18).[10]

Part 4: Key Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for carboxylic acids include toluene, aqueous alcohol (ethanol/water), or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any surface impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean flask.

  • Repeat: Repeat the extraction of the organic layer 2-3 more times with fresh NaHCO₃ solution and combine all aqueous extracts.[6]

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 3M HCl) while stirring until the pH is ~2. Your product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and dry it thoroughly.[6]

References

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • FoolishChemist. (2017). Isolation of a Carboxylic acid. Reddit.
  • 3-chloro-2-methyl-3-phenylpropanoic acid. (n.d.). ChemSynthesis.
  • This compound. (n.d.). PubChem.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO.
  • 3-Chloro-2-phenylprop-2-enoic acid. (n.d.). PubChem.
  • This compound | CAS#:51545-26-7. (n.d.). Chemsrc.
  • 2-chloro-3-phenylpropanoic acid. (n.d.). ChemSynthesis.

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Technical Support Center: Purification of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-chloro-2-phenylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate with high purity. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts I should expect from the synthesis of this compound?

Answer: The byproduct profile largely depends on the synthetic route, which is often the hydrochlorination of a precursor like trans-cinnamic acid or 2-phenylacrylic acid.[1][2] Based on this common pathway, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual cinnamic acid or its derivatives are frequent contaminants.[3]

  • Isomeric Byproducts: Depending on the reaction mechanism (e.g., Markovnikov vs. anti-Markovnikov addition), you may form the isomeric product, 2-chloro-3-phenylpropanoic acid.[4]

  • Elimination Products: The desired product can undergo elimination to revert to unsaturated precursors, particularly if exposed to basic conditions or heat.

  • Oxidation Products: Minor oxidation of precursors can lead to impurities like benzaldehyde or benzoic acid.[3]

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup are also common.

Q2: My crude product is a dark, oily residue after the initial workup. What is my first step?

Answer: An oily or deeply colored crude product indicates significant impurities. Before attempting advanced purification like chromatography or recrystallization, a robust workup is essential.

  • Aqueous Wash/Extraction: Start with a liquid-liquid extraction. Dissolve your crude oil in an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acid Wash: Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • Bicarbonate Wash: Carefully wash with a saturated sodium bicarbonate solution to remove acidic byproducts like unreacted cinnamic acid. Caution: This will be effervescent due to CO2 evolution; vent the separatory funnel frequently to avoid pressure buildup.[5]

    • Brine Wash: A final wash with saturated NaCl (brine) helps to remove residual water and break emulsions.

  • Charcoal Treatment: If the color persists in the organic layer, it may be due to polymeric or highly conjugated impurities. Adding a small amount of activated charcoal to the organic solution, stirring for 15-20 minutes, and then filtering through a pad of celite can effectively decolorize the solution.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. This cleaner, concentrated residue is now a better starting point for recrystallization or chromatography.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I fix this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This prevents the formation of a pure crystal lattice.

Causality: This is often caused by using a solvent that is too nonpolar or by the presence of impurities that depress the melting point of the mixture.

Troubleshooting Steps:

  • Add More "Soluble Solvent": Return the flask to the heat source and add more of the primary (more soluble) solvent to ensure the compound fully dissolves at the solvent's boiling point.[6] This increases the volume and can prevent premature crashing out of the solution.

  • Switch to a Solvent System: A mixed-solvent system is often the solution. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., toluene or ethyl acetate). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[7]

  • Ensure Slow Cooling: Rapid cooling encourages oiling out and traps impurities.[6] Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Allowing the solution to cool to room temperature slowly before moving it to an ice bath is critical.

  • Scratch the Flask: If no crystals form, induce nucleation by scratching the inside of the flask at the meniscus with a glass rod. This creates microscopic imperfections where crystals can begin to grow.[6]

Solvent System Rationale & Use Case
Toluene/Hexane Good for moderately polar compounds. Toluene dissolves the aromatic acid, while hexane induces crystallization upon cooling.
Ethyl Acetate/Heptane A common system with a good polarity differential.
Water As a carboxylic acid, the compound may have sufficient polarity to be recrystallized from hot water, especially if it is a salt form.[7]
Q4: Recrystallization isn't improving purity enough. How do I approach column chromatography?

Answer: When dealing with structurally similar impurities (like isomers), flash column chromatography is the preferred method. For carboxylic acids, special considerations are necessary to prevent streaking or poor separation.

The Challenge: The polar carboxylic acid group can interact strongly with standard silica gel, leading to significant tailing of the peak.

The Solution: Mobile Phase Modification To mitigate tailing, a small amount of a polar modifier, typically an acid, is added to the mobile phase. This acid protonates the silica surface silanol groups and keeps the carboxylic acid analyte in its neutral, less polar form, resulting in sharper peaks and better separation.

  • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes is a standard starting point. Add 0.5-1% acetic acid or formic acid to the entire mobile phase mixture.

  • TLC First: Always develop a separation method on a Thin Layer Chromatography (TLC) plate first. Use the same solvent system (including the acid modifier) to find a ratio that gives good separation between your product and the impurities (target Rf for the product is ~0.3).

For highly polar compounds where normal phase silica is ineffective, C-18 reversed-phase flash chromatography can be an excellent alternative, using a mobile phase like water and acetonitrile with a trifluoroacetic acid (TFA) modifier.[8]

Purification Workflow & Protocols

The following diagram illustrates a decision-making workflow for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Product Crude Crude Reaction Mixture Workup Perform Liquid-Liquid Extraction (Acid/Base Washes) Crude->Workup CheckColor Is Solution Deeply Colored? Workup->CheckColor Charcoal Treat with Activated Charcoal CheckColor->Charcoal Yes Concentrate Dry & Concentrate 'in vacuo' CheckColor->Concentrate No Charcoal->Concentrate IsSolid Is Product a Solid? Concentrate->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No / Oily OilingOut Does it 'Oil Out'? Recrystallize->OilingOut OilingOut->Chromatography Yes Final Pure this compound OilingOut->Final No, Purity OK Chromatography->Final

Caption: Decision workflow for purification strategy.

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Place ~50 mg of your crude solid into a small test tube. Add a solvent (e.g., toluene) dropwise while heating. If it dissolves easily, the solvent is too good. If it barely dissolves when boiling, it's a poor solvent. A good single solvent will dissolve the compound when hot but not at room temperature. For a dual-solvent system, find a "good" solvent (dissolves easily) and a "poor" solvent (sparingly soluble).

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or single solvent) to just dissolve the solid at the boiling point.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • (For dual-solvent) Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. Add 1-2 more drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Isolation: Once crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (the "poor" solvent if using a pair).

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of crude material and spot it on a silica TLC plate. Develop the plate in various ratios of ethyl acetate/hexanes containing 1% acetic acid. The ideal solvent system will show good separation and give your target compound an Rf value of 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the compound onto a small amount of silica gel ("dry loading") and add the resulting powder to the top of the column.

  • Elution: Run the column by applying pressure (flash chromatography). Begin collecting fractions immediately.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

Purity Verification Workflow

VerificationWorkflow Start Purified Solid/Oil TLC Run TLC in Multiple Solvent Systems Start->TLC SingleSpot Is it a Single Spot? TLC->SingleSpot NMR Acquire ¹H and ¹³C NMR SingleSpot->NMR Yes Fail Further Purification Needed SingleSpot->Fail No CheckNMR Are Spectra Clean? (No Impurity Peaks) NMR->CheckNMR HPLC Run HPLC/LC-MS Analysis CheckNMR->HPLC Yes CheckNMR->Fail No CheckHPLC Is Purity >95%? HPLC->CheckHPLC Pass Product Meets Purity Specs CheckHPLC->Pass Yes CheckHPLC->Fail No

Caption: Analytical workflow for final purity confirmation.

References

  • Teledyne ISCO. (2012).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. URL
  • Veeprho.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. URL
  • ChemSynthesis. 3-chloro-2-methyl-3-phenylpropanoic acid. URL
  • ChemSynthesis. 2-chloro-3-phenylpropanoic acid. URL
  • Pharmaffiliates. Cinnamic acid and its Impurities. URL
  • SIELC Technologies.
  • University of Rochester, Department of Chemistry.
  • Google Patents. (2014).
  • Bulat, D., & Mauk, D. M. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry. URL
  • Transgenomic. User Guide for Organic Acids Analysis Columns. URL
  • Sigma-Aldrich. HPLC Troubleshooting Guide. URL
  • Organic Syntheses. (2004). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). URL
  • Encyclopedia.pub. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. URL
  • MetBioNet.
  • Guidechem. This compound 5441-69-0 wiki. URL
  • PubChem. This compound. URL
  • PubChem. 3-Chloro-3-oxo-2-phenylpropanoic acid. URL
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. URL
  • Costin, G. P., et al. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 16(1), 549-559. URL
  • Sigma-Aldrich. (2Z)-2-chloro-3-phenyl-2-propenoic acid. URL
  • Chemsrc. This compound | CAS#:51545-26-7. URL

Sources

Technical Support Center: 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-phenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve the highest possible purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs) - Purity Assessment & Impurity Profiling

This section addresses the essential first steps: understanding the purity of your sample and identifying the nature of any contaminants.

Q1: What is the most effective initial strategy to assess the purity of my crude this compound?

A: A two-pronged approach using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the industry standard.

  • HPLC with UV detection provides a quantitative measure of purity by separating the main compound from impurities. The area under the curve for each peak corresponds to its relative concentration. It is particularly effective at detecting isomers and related aromatic compounds.

  • ¹H NMR provides structural confirmation of your target molecule and can reveal the presence of residual solvents (e.g., ethyl acetate, hexanes, dichloromethane) and certain structural impurities that may not separate well by HPLC. The integration of impurity peaks relative to the product peaks can give a semi-quantitative purity estimate.

Q2: My analysis shows several impurity peaks. What are the most probable impurities I should expect?

A: The identity of impurities is almost always linked to the synthetic route used. Common impurities include:

  • Starting Materials: Unreacted phenylpropanoic acid or cinnamic acid derivatives.

  • Isomeric Byproducts: The constitutional isomer, 2-Chloro-3-phenylpropanoic acid, is a very common byproduct depending on the chlorination strategy. Its similar structure can make it difficult to separate[1].

  • Elimination Products: Loss of HCl can lead to the formation of α-phenylcinnamic acid or other unsaturated analogues.

  • Residual Solvents & Reagents: Solvents from the reaction or workup, and reagents like thionyl chloride or hydrochloric acid.

Q3: An unknown impurity is persisting after initial purification attempts. How can I identify it?

A: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It provides the molecular weight of the impurity, which is a critical piece of the puzzle. For full structural elucidation, you may need to perform preparative HPLC to isolate a sufficient quantity of the impurity for analysis by NMR and other spectroscopic methods[2].

Section 2: Troubleshooting Guide - Common Purification Challenges

This guide uses a "Problem -> Probable Cause -> Solution" format to directly address issues you may encounter in the lab.

Issue 1: The product "oils out" or fails to crystallize during recrystallization.
  • Probable Cause: This common issue, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[3] This is often caused by a very high concentration of impurities leading to significant melting point depression, or by cooling the solution too rapidly.

  • Solution Pathway:

    • Re-heat and Dilute: Return the flask to the heat source, add more of the primary (solubilizing) solvent to dissolve the oil, and then allow it to cool much more slowly. An ideal crystallization should see the first crystals appear after about 5 minutes, with continued growth over 20 minutes[3].

    • Solvent System Adjustment: If using a mixed-solvent system, add more of the "good" (high solubility) solvent before cooling.

    • Charcoal Treatment: If colored impurities are present or if oiling out is persistent, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

    • Induce Crystallization: If the solution remains clear upon cooling (supersaturation), try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.

Issue 2: Purity fails to improve significantly after one or more recrystallizations.
  • Probable Cause: The impurity has a solubility profile very similar to that of this compound in the chosen solvent system. This leads to co-crystallization, where the impurity is incorporated into the crystal lattice of your product.

  • Solution Pathway:

    • Systematic Solvent Screening: Do not repeatedly use the same failing solvent. A different solvent or solvent pair with a different polarity is needed. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

    • Employ a Different Purification Technique: If multiple recrystallization attempts fail, the impurity is likely an isomer or a very closely related compound. At this point, Flash Column Chromatography is the most logical next step.

Issue 3: HPLC shows a persistent peak with a similar retention time to the product.
  • Probable Cause: This strongly suggests the presence of a structural isomer, such as 2-Chloro-3-phenylpropanoic acid[1]. These compounds often have very similar polarities and hydrodynamic volumes, making both recrystallization and standard chromatography challenging.

  • Solution Pathway:

    • Optimize HPLC Method: Before moving to preparative scale, optimize the analytical HPLC method to maximize the resolution between the product and the impurity. Try different mobile phase compositions, gradients, or a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18)[4][5].

    • Preparative Chromatography: Use the optimized analytical method as a starting point to develop a method for either flash chromatography (for larger quantities and lower resolution) or preparative HPLC (for smaller quantities and higher resolution). This is the most effective method for separating challenging isomers.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This protocol provides a robust starting point for assessing the purity of your material.

  • Mobile Phase Preparation: Prepare two solvents.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Degas both solvents thoroughly using vacuum filtration or sonication[6].

  • Sample Preparation: Accurately weigh ~5 mg of your this compound and dissolve it in 10 mL of a 50:50 mixture of Solvent A and Solvent B to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    Parameter Value
    Column C18 stationary phase, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase Gradient: 30% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 210 nm and 254 nm

    | Injection Volume | 10 µL |

  • Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Bulk Purification by Recrystallization

This protocol outlines a systematic approach to purification by crystallization.

  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of your crude material into a small test tube.

    • Add a potential solvent (e.g., toluene, ethyl acetate/heptane mixture, or isopropanol/water mixture) dropwise at room temperature until the solid just dissolves.

    • Place the test tube in an ice bath. An ideal solvent will cause a large number of crystals to form. If no crystals form, the compound is too soluble. If it doesn't dissolve at all, it is not soluble enough.

  • Recrystallization Procedure (Scale-Up):

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the chosen "good" solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Add a minimal excess of solvent (5-10%) to prevent premature crystallization[3].

    • If using a solvent pair, dissolve the solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) at boiling. Then, add the "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Section 4: Data Interpretation & Visualization

Workflow for Purification and Analysis

The following diagram illustrates the logical workflow for taking a crude sample of this compound to a state of high purity.

PurificationWorkflow crude Crude Product analysis1 Purity Assessment (HPLC, NMR) crude->analysis1 decision1 Purity > 98%? analysis1->decision1 recryst Recrystallization decision1->recryst No final_product High-Purity Product decision1->final_product Yes analysis2 Purity Assessment recryst->analysis2 decision2 Purity Improved and > 98%? analysis2->decision2 chromatography Column Chromatography decision2->chromatography No decision2->final_product Yes analysis3 Purity Assessment chromatography->analysis3 analysis3->final_product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Recrystallization

This decision tree provides a visual guide to solving common recrystallization problems.

RecrystallizationTroubleshooting start Dissolved sample set aside to cool outcome What is the result? start->outcome oiling_out Product 'Oils Out' outcome->oiling_out Oily Layer Forms no_crystals No Crystals Form (Clear Solution) outcome->no_crystals Solution Remains Clear poor_recovery Poor Recovery outcome->poor_recovery Few Crystals Form sol1 1. Re-heat solution 2. Add more solvent 3. Cool SLOWLY oiling_out->sol1 sol2 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool in ice bath no_crystals->sol2 sol3 1. Reduce amount of solvent used 2. Evaporate some solvent 3. Ensure thorough cooling poor_recovery->sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. [Link]

  • Transgenomic. USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • PubChem. 2-Chloro-3-phenylpropanoic acid. [Link]

  • Kral, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Blessington, B., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography. [Link]

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Technical Support Center: Synthesis and Scale-Up of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-chloro-2-phenylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

Section 1: Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. A common and illustrative laboratory route involves a Reformatsky reaction to form a β-hydroxy ester, followed by chlorination and subsequent hydrolysis. This pathway, while effective, presents several challenges related to reagent handling, reaction control, and purification that are critical to address for successful scale-up.

The overall workflow can be visualized as follows:

G A Benzaldehyde + Ethyl 2-bromoacetate B Reformatsky Reaction (Zinc mediated) A->B Reagents C Ethyl 3-hydroxy-2-phenylpropanoate B->C Product D Ethyl 3-hydroxy-2-phenylpropanoate E Chlorination with Thionyl Chloride (SOCl₂) D->E Substrate F Ethyl 3-chloro-2-phenylpropanoate E->F Product G Ethyl 3-chloro-2-phenylpropanoate H Base-mediated Hydrolysis G->H Substrate I Acidification & Crystallization H->I Workup J This compound (Final Product) I->J Isolation

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Reaction Initiation & Progression Issues

Q: My Reformatsky reaction (Step 1) is sluggish or fails to initiate. What are the common causes?

A: This is a frequent issue, often related to the quality of the zinc metal. The Reformatsky reaction is a heterogeneous reaction occurring on the zinc surface, and the activation of this surface is critical.[1][2]

  • Causality: Zinc metal is often coated with a passivating layer of zinc oxide, which prevents it from reacting with the α-halo ester.

  • Solutions:

    • Zinc Activation: Before starting, activate the zinc dust. Common lab-scale methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. For larger scales, using commercially available activated zinc or activating in-situ with a small amount of iodine or 1,2-dibromoethane is more practical.

    • Solvent Purity: The solvent (typically THF or diethyl ether) must be scrupulously dry. Water will react with the organozinc intermediate and quench the reaction.[3]

    • Initiation Temperature: While the bulk of the reaction may be run at a controlled temperature, gentle heating is often required to initiate it. A hot spot created by a heat gun can sometimes trigger the reaction, after which the exotherm can be controlled with external cooling.

Q: The chlorination of the β-hydroxy ester with thionyl chloride (Step 2) is giving low yields and dark-colored byproducts. Why?

A: This step involves a highly reactive and corrosive reagent, and poor control can lead to multiple side reactions.[4][5]

  • Causality: The primary side reaction is elimination to form ethyl cinnamate, which can then polymerize or react further under the acidic conditions, leading to tars. This is favored by high temperatures. Thionyl chloride reacts violently with water, so any moisture will consume the reagent and generate HCl and SO₂, further complicating the reaction environment.[5][6]

  • Solutions:

    • Temperature Control: Maintain a low temperature (e.g., 0 to 5 °C) during the addition of thionyl chloride. This minimizes the rate of the elimination side reaction.

    • Order of Addition: Add the alcohol substrate to the thionyl chloride (or a solution of SOCl₂ in an inert solvent). This "inverse addition" ensures that the alcohol is always the limiting reagent, reducing the chance of side reactions that consume the substrate.

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent ingress of moisture.

Byproduct & Impurity Issues

Q: I am observing a significant amount of ethyl cinnamate in my product after chlorination. How can I minimize this elimination byproduct?

A: This is a classic substitution (Sₙi) versus elimination (E2/E1) competition.

  • Causality: The intermediate formed from the reaction of the alcohol with thionyl chloride can either be attacked by the chloride ion to give the desired product or undergo elimination of HCl to form an alkene. Higher temperatures and prolonged reaction times strongly favor elimination.

  • Solutions:

    • Strict Temperature Control: As mentioned, this is the most critical parameter. Do not allow the reaction temperature to exceed 5-10 °C.

    • Use of a Base (with caution): In some cases, a non-nucleophilic base like pyridine is added to scavenge the HCl produced, which can catalyze the elimination. However, this can also promote elimination and must be carefully optimized. For scale-up, avoiding an additional reagent is often preferable.

    • Alternative Reagents: Consider milder chlorinating agents like Appel reaction conditions (triphenylphosphine and carbon tetrachloride), although this presents challenges with reagent stoichiometry and waste streams at scale.

Workup & Purification Challenges

Q: During the aqueous workup of the thionyl chloride reaction, I'm seeing excessive fuming and poor phase separation. What's the safest way to quench this at scale?

A: Quenching unreacted thionyl chloride is one of the most hazardous parts of this process at scale. The violent reaction with water produces large volumes of HCl and SO₂ gas.[5][6]

  • Causality: Adding the reaction mixture to water results in an uncontrolled, highly exothermic reaction on the surface, which can cause dangerous splashing and release of toxic gases.

  • Solutions:

    • "Reverse" Quench: The safest method is to slowly add the reaction mixture to a well-stirred, cooled (0 °C) vessel containing a dilute basic solution (e.g., sodium bicarbonate) or ice water. This ensures the quenching medium is always in excess, helping to control the exotherm and neutralize the acidic gases.

    • Solvent Removal First: Where possible, remove the excess thionyl chloride (b.p. 76 °C) by distillation under reduced pressure before workup. This must be done with appropriate trapping and scrubbing systems for the off-gas.

    • Use of an Organic Co-solvent: Quenching into a biphasic mixture (e.g., ice water and MTBE) can help to control the reaction rate and keep the product in the organic phase, improving separation.

Q: Crystallization of the final this compound is yielding an oil or an impure solid. What parameters should I screen?

A: Successful crystallization depends on finding the right balance of solubility between the product and its impurities.

  • Causality: If the product "oils out," it means it has exceeded its solubility limit at a temperature where it is still a liquid. Impurities can also suppress the melting point and interfere with crystal lattice formation.

  • Solutions:

    • Solvent/Anti-Solvent System: Screen a variety of solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., toluene, ethyl acetate) and then add an anti-solvent (e.g., heptane, hexane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, often yields good crystals.

    • Controlled Cooling Profile: Avoid "crash cooling." A slow, controlled cooling rate is essential for forming large, pure crystals. Hold the solution at a supersaturated temperature for a period to allow for nucleation.

    • Seeding: Introduce a small number of pure crystals (seeds) at the point of supersaturation to encourage crystallization and control the crystal form.

Section 3: Scale-Up FAQs

Q: What are the primary safety concerns when scaling up the use of thionyl chloride?

A: Thionyl chloride is a highly hazardous material that requires stringent engineering controls at scale.[4][7]

  • Extreme Reactivity with Water: It reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfur dioxide gases.[5][6] All reactors, lines, and solvents must be scrupulously dry.

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[4][5] The reactor materials must be compatible; glass-lined steel or Hastelloy are preferred over stainless steel for long-term use.

  • Toxicity: Inhalation can cause severe lung irritation and potentially fatal pulmonary edema.[4][6] The entire process must be conducted in a closed system, and any off-gas must be directed to a caustic scrubber to neutralize HCl and SO₂ before venting.

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Full chemical-resistant suits, face shields, and respirators with acid gas cartridges are required for handling.[4][7]

Q: How should I manage the exotherm from the chlorination step in a large reactor?

A: Managing heat removal is a critical scale-up challenge because the surface-area-to-volume ratio decreases as the reactor size increases.[8]

  • Jacketed Reactor Control: Use a reactor with efficient jacket cooling. The heat transfer fluid should be pre-chilled to a temperature significantly lower than the target reaction temperature to provide a sufficient driving force for heat removal.

  • Controlled Addition Rate: The rate of addition of the substrate to the thionyl chloride should be dictated by the cooling capacity of the reactor. Use a dosing pump and link the addition rate to the internal temperature probe. If the temperature rises above the setpoint, the addition should automatically stop.

  • Use of a Heat Sink Solvent: Running the reaction in a larger volume of an inert solvent can increase the thermal mass of the system, helping to absorb the heat generated and buffer temperature spikes.

Section 4: Detailed Experimental Protocol

This protocol outlines the synthesis starting from benzaldehyde. Note: This procedure should only be performed by trained chemists with appropriate safety measures in place.

Step 2: Synthesis of Ethyl 3-chloro-2-phenylpropanoate
  • Reactor Setup: Charge a 1 L, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel with thionyl chloride (SOCl₂, 130 g, 1.1 mol, 1.5 equiv). Cool the vessel to 0 °C using a circulating chiller.

    • Rationale: Using a glass-lined reactor ensures compatibility with the corrosive reagent. Pre-cooling is essential to control the initial exotherm upon substrate addition.

  • Substrate Addition: Dissolve ethyl 3-hydroxy-2-phenylpropanoate (194 g, 1.0 mol, 1.0 equiv) in 200 mL of dry toluene. Add this solution dropwise to the stirred thionyl chloride via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Dropwise addition at low temperature is the primary method for controlling the reaction exotherm and minimizing the formation of the elimination byproduct, ethyl cinnamate. Toluene acts as a solvent and heat sink.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Rationale: Holding the reaction at a low temperature ensures complete conversion without promoting side reactions.

  • Quenching: In a separate 2 L reactor, prepare a stirred solution of 1 kg of crushed ice and 500 mL of saturated sodium bicarbonate solution. Slowly transfer the reaction mixture from the first reactor into the quench vessel via a dip tube, maintaining a vigorous stirring rate. The quench temperature should be kept below 10 °C.

    • Rationale: This "reverse quench" into a basic solution is a critical safety step for scale-up. It ensures the highly reactive thionyl chloride is always the limiting reagent during the quench, controlling the rate of gas evolution (CO₂ and SO₂) and neutralizing the acid (HCl).

G cluster_0 Reaction Vessel (0°C) cluster_1 Quench Vessel (0-10°C) A Reaction Mixture (Product + excess SOCl₂) B Stirred Ice + NaHCO₃ Solution A->B Slow Transfer via Dip Tube (Controlled Addition) C Off-gas to Scrubber (SO₂, CO₂) B->C Gas Evolution D Phase Separation (Organic layer contains product) B->D Result

Caption: Safe quenching procedure for thionyl chloride reaction at scale.

  • Workup: After the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with 1 x 200 mL brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-chloro-2-phenylpropanoate as an oil.

Section 5: Data Summary

The following table provides typical parameters for the chlorination step. Actual results will vary based on scale and equipment.

ParameterValueRationale
Substrate Ethyl 3-hydroxy-2-phenylpropanoate1.0 equiv
Reagent Thionyl Chloride (SOCl₂)1.2 - 1.5 equiv
Solvent Toluene2-3 mL / g of substrate
Temperature 0 - 5 °CMinimizes elimination byproduct
Reaction Time 2 - 4 hoursMonitor for completion
Typical Yield 85 - 92% (crude)Dependent on temperature control
Typical Purity >90% (by HPLC)Main impurity is ethyl cinnamate

Section 6: References

  • Tundo, P., Selva, M., & Bomben, A. (n.d.). Synthesis of Pure 2-Arylpropionic Acids: 2-Phenylpropionic Acid. Organic Syntheses Procedure. Retrieved from [Link]

  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Thionyl Chloride. Lanxess.com. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. PrepChem.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia.org. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1409 - Thionyl Chloride. ILO.org. Retrieved from [Link]

  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Hws-lab.de. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic-chemistry.org. Retrieved from [Link]

  • Guisnet, A., et al. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SGRL. (n.d.). Halogenation: Chlorination & Bromination for Pharma Intermediates. Sgrl.com. Retrieved from [Link]

  • University of California. (2012). Standard Operating Procedure: Sodium Hydride. Ucsb.edu. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-3-phenylpropanoic acid. Chemsynthesis.com. Retrieved from [Link]

  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Blogspot.com. Retrieved from [Link]

  • Scribd. (n.d.). Acs.oprd.9b00407-Large Scale Chlorination. Scribd.com. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Cambridge.org. Retrieved from [Link]

  • Abdel-Megeed, A. M., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Preventing polymerization during "3-Chloro-2-phenylpropanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 3-Chloro-2-phenylpropanoic acid and encountering challenges with unwanted polymerization. As your partner in the lab, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure your synthesis is successful, repeatable, and safe.

Uncontrolled polymerization is a frequent and frustrating side reaction, particularly when syntheses involve unsaturated precursors like styrene or cinnamic acid derivatives—common starting points for phenylpropanoic acid structures. This guide will walk you through the causes of this issue and provide actionable, field-proven strategies to maintain control over your reaction and maximize your yield of the desired product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of sticky, insoluble material or a sudden increase in viscosity in my reaction flask. What is happening?

A: You are likely observing uncontrolled free-radical polymerization.

This is the most common cause of reaction failure when synthesizing compounds with structural similarities to styrene or other vinyl monomers. The core issue lies in the high reactivity of the carbon-carbon double bonds present in your starting materials or key intermediates.

Causality: Free-radical polymerization is a chain reaction initiated by highly reactive species called free radicals[1][2]. These radicals can be generated by:

  • Thermal Energy: High temperatures used during reflux or distillation can be sufficient to initiate the polymerization of sensitive monomers like styrene[3].

  • Peroxide Impurities: Trace amounts of peroxides, which can form in solvents (like ethers) or reagents upon exposure to air, can decompose into radicals and act as potent initiators.

  • Light Exposure: UV light can also provide the energy needed to trigger radical formation.

Once initiated, a radical adds across the double bond of a monomer molecule, creating a new, larger radical. This process, known as propagation, repeats rapidly, forming long polymer chains that manifest as the viscous or solid material fouling your reaction[2]. The synthesis of polystyrene is a classic example of this process[1].

Q2: My synthesis involves heating a styrene derivative. At what point is the risk of polymerization highest?

A: The risk is greatest during any step involving elevated temperatures, especially distillation or prolonged reflux.

While the risk exists throughout the process, it is exponentially increased with thermal stress. Styrene, for instance, undergoes thermal polymerization at a significant rate at temperatures above 100 °C[3]. If your protocol involves a high-temperature step before the double bond is consumed in the desired reaction, you are creating an ideal environment for this unwanted side reaction.

Consider the workflow below. The highest risk occurs during the heating phase before the primary reaction has fully consumed the vinyl-containing starting material.

G cluster_0 Synthesis Workflow Start Combine Reactants (e.g., Styrene Derivative + Reagents) Heat Apply Heat (Reflux / Distillation) Start->Heat Reaction Desired Reaction Occurs Heat->Reaction Ideal Path Polymer Unwanted Polymerization Heat->Polymer High-Risk Side Reaction Workup Workup & Purification Reaction->Workup Product Pure this compound Workup->Product Inhibitor Intervention: Add Inhibitor Inhibitor->Heat Prevents Side Reaction

Caption: Synthesis workflow highlighting the high-risk heating step.

Q3: How do I effectively prevent this unwanted polymerization?

A: The most robust and widely accepted method is the addition of a polymerization inhibitor to your reaction mixture.

Polymerization inhibitors are chemical compounds specifically designed to stop the polymerization chain reaction before it can begin in earnest[4][5]. They function by acting as potent radical scavengers. When a free radical is generated in the system, the inhibitor molecule immediately reacts with it, converting it into a stable, non-reactive species that cannot propagate the polymer chain[5][6].

It's crucial to differentiate between two main types of these protective agents[3]:

  • True Inhibitors: These provide a clear "induction period" during which no polymerization occurs. They are consumed as they scavenge radicals. Once the inhibitor is depleted, polymerization can begin. Examples include hydroquinone and benzoquinone.

  • Retarders: These do not provide a distinct induction period but work to continuously slow down the rate of polymerization.

For synthetic applications, a true inhibitor is typically the preferred choice to completely suppress the side reaction while your main reaction proceeds.

G cluster_0 Polymerization Propagation cluster_1 Inhibition Mechanism M_radical Growing Polymer Radical Monomer Monomer (e.g., Styrene) M_radical->Monomer Adds to Monomer M_radical_new Longer Polymer Radical M_radical_2 Growing Polymer Radical Inhibitor Inhibitor (e.g., HQ) M_radical_2->Inhibitor Radical Scavenging Terminated Stable, Terminated Species

Caption: Mechanism of radical scavenging by an inhibitor.

Q4: Which polymerization inhibitor should I choose for my synthesis, and at what concentration?

A: The choice depends on your reaction solvent and temperature. Hydroquinone and Phenothiazine are excellent starting points for many organic syntheses.

Selecting the right inhibitor and using it at the correct concentration is key. Using too little will be ineffective, while using too much could potentially interfere with your desired reaction, although this is less common if your primary reaction is not radical-based. Inhibitors are typically used in parts-per-million (ppm) concentrations.

Below is a table summarizing common and effective inhibitors for use in non-aqueous systems.

Inhibitor NameCommon AbbreviationMechanismRecommended ConcentrationKey Characteristics
Hydroquinone HQH-atom donor100 - 1000 ppmHighly effective, industry standard. Requires a trace of O₂ to function optimally.[6]
Phenothiazine PTZH-atom donor100 - 500 ppmExcellent for higher temperatures.
p-Benzoquinone BQRadical trap50 - 500 ppmEffective inhibitor, often used in acrylate chemistry.[4]
TEMPO TEMPOStable radical scavenger50 - 200 ppmVery efficient stoichiometric radical scavenger. Does not require oxygen.[3][6]
Butylated Hydroxytoluene BHTH-atom donor200 - 1000 ppmCommon antioxidant, also effective as a polymerization inhibitor.

Recommendation: For a typical synthesis of this compound from a styrene precursor in a common organic solvent (e.g., Toluene, THF, Dichloromethane), start with 200-500 ppm of Hydroquinone .

Experimental Protocol: Incorporating an Inhibitor

This section provides a generalized, step-by-step methodology for effectively using a polymerization inhibitor in your synthesis.

Objective: To prevent polymerization during a reaction involving a vinyl-containing precursor (e.g., styrene derivative) at elevated temperatures.

Materials:

  • Styrene derivative (reactant)

  • Reaction solvent (e.g., Toluene)

  • Polymerization Inhibitor (e.g., Hydroquinone)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • System Preparation:

    • Assemble your glassware (round-bottom flask, condenser, etc.) and ensure it is completely dry.

    • Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove atmospheric oxygen. This is critical to prevent the formation of peroxide initiators. Maintain a gentle positive pressure of inert gas throughout the entire experiment.

  • Inhibitor Addition (The Critical Step):

    • To your reaction flask, add the reaction solvent first.

    • Next, add the polymerization inhibitor (e.g., for a 100 mL reaction, add 20-50 mg of Hydroquinone for a 200-500 ppm concentration).

    • Stir or swirl the flask to ensure the inhibitor is fully dissolved in the solvent.

    • Crucially, add your vinyl-containing reactant (the styrene derivative) to this inhibitor-containing solution. Never heat a neat monomer without an inhibitor present.

  • Running the Reaction:

    • Add any other reagents as required by your specific synthesis protocol.

    • Begin heating the reaction mixture to the target temperature (e.g., reflux). The dissolved inhibitor will now actively protect against thermally-induced polymerization.

  • Workup and Purification:

    • Upon completion of the reaction, proceed with your standard workup.

    • The small quantity of inhibitor used typically does not interfere with most purification methods like column chromatography or recrystallization. The inhibitor and its byproducts are usually removed during these standard procedures.

By following this protocol, you introduce a robust safeguard against uncontrolled polymerization, protecting your reaction's integrity and maximizing the yield of your target molecule, This compound .

References

  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
  • A Brief Discussion on Polymerization Inhibitors. (2022). Liskon Biological.
  • Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). (n.d.). InTechOpen.
  • Polymerization Inhibitors | Q-1300 | Q-1301. (n.d.).
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). PMC - PubMed Central.
  • PVC Heat Stabilizers: Role, Types and Ingredient Selection. (2023). SpecialChem.
  • Inhibition of Free Radical Polymerization: A Review. (2022).
  • Solvent effects on the free radical polymerization of styrene. (1978). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
  • Polymeris
  • SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERIS
  • Free Radical Polymeriz
  • How Do Polymerization Inhibitors Work? - Chemistry For Everyone. (2024). YouTube.
  • Stabilization of vinyl acetate. (1963).

Sources

Technical Support Center: Reaction Monitoring of 3-Chloro-2-phenylpropanoic Acid Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 3-chloro-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid, efficient method for tracking reaction progress. Here, we combine foundational principles with field-proven protocols and troubleshooting advice to ensure your analyses are accurate and reliable.

Section 1: Foundational Principles - The "Why"

This section addresses the fundamental questions behind using TLC for this specific application.

Q1: Why is TLC an ideal method for monitoring the synthesis of this compound?

A1: TLC is a preferred method for its speed, cost-effectiveness, and simplicity.[1][2] The synthesis of this compound, often prepared from cinnamic acid, involves a significant change in the chemical structure of the starting material. This change—specifically, the saturation of a double bond and the addition of a chlorine atom—results in a polarity difference between the reactant and the product. TLC excels at separating compounds based on such polarity differences, providing a clear visual confirmation of the starting material's consumption and the product's formation in minutes.[3]

Q2: How do the chemical properties of the reactant (cinnamic acid) and product (this compound) influence their TLC behavior?

A2: The separation on a standard silica gel TLC plate is governed by the polarity of the compounds.[3]

  • Cinnamic Acid (Starting Material): This molecule contains a phenyl group, a carboxylic acid, and a carbon-carbon double bond. It is a moderately polar compound.

  • This compound (Product): This molecule retains the phenyl group and the carboxylic acid but the double bond is replaced by a single bond, and a chlorine atom is added. The addition of the electronegative chlorine atom and the loss of the C=C double bond alters the molecule's overall polarity.

Typically, the product, this compound, is expected to be slightly more polar than the starting cinnamic acid. On a silica gel plate (a polar stationary phase), more polar compounds interact more strongly and thus travel a shorter distance up the plate.[4] This means the product spot should appear below the starting material spot, resulting in a lower Retention Factor (Rf) value.

Section 2: Core Experimental Protocol

This section provides a detailed, step-by-step methodology for performing TLC analysis on your reaction.

Step-by-Step TLC Protocol
  • Plate Preparation:

    • Using a pencil (never a pen, as ink can run with the solvent), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[5]

    • Mark three evenly spaced lanes on the origin line for your samples: 'SM' (Starting Material), 'R' (Reaction Mixture), and 'Co' (Co-spot).

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a small amount of your starting material (e.g., cinnamic acid) in a volatile solvent like ethyl acetate or acetone. Using a capillary tube, spot a small amount onto the 'SM' mark. The spot should be as small as possible (2-3 mm diameter) for best resolution.[4]

    • R Lane: Take a small aliquot (a few drops) from your reaction mixture and dilute it with the same volatile solvent. Spot this solution on the 'R' mark.

    • Co-spot Lane: First, spot the starting material solution on the 'Co' mark. Let it dry completely. Then, carefully spot the reaction mixture solution directly on top of the SM spot.[6][7] The co-spot is a critical control to confirm the identity of the spots.[8]

  • Developing the Plate:

    • Prepare a developing chamber (a beaker with a watch glass or a specialized TLC tank) containing a suitable mobile phase (eluent). A good starting point for this system is a mixture of Hexane:Ethyl Acetate (e.g., 7:3 or 8:2) with 1% acetic acid . The acetic acid helps to suppress the deprotonation of the carboxylic acid groups, preventing streaking.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even solvent migration.

    • Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.[5][9] Cover the chamber.

    • Allow the solvent to travel up the plate by capillary action.[1] Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to evaporate from the plate completely in a fume hood.

    • UV Light: Both cinnamic acid and its product contain a phenyl ring, making them UV-active.[10] Place the plate under a UV lamp (254 nm). The compounds will appear as dark spots against the fluorescent green background.[11] Circle the spots with a pencil.

    • Staining (Optional but Recommended):

      • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for this specific reaction. It reacts with the C=C double bond in the starting material (cinnamic acid), producing a yellow-brown spot on a purple background. The product, which lacks this double bond, will not react and will remain invisible or much fainter.[12] This provides definitive confirmation of starting material consumption.

      • Iodine Chamber: Placing the plate in a chamber with iodine crystals will visualize most organic compounds as temporary brown spots.[11][13]

  • Analysis:

    • Calculate the Rf value for each spot using the formula:

      • Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [14]

    • Monitor the reaction by observing the disappearance of the starting material spot in the 'R' lane and the appearance of a new, lower-Rf product spot. The reaction is considered complete when the SM spot is no longer visible in the 'R' lane.[6]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis Prep_Plate 1. Prepare Plate (Draw Origin Line) Spot_Samples 2. Spot Samples (SM, R, Co) Prep_Plate->Spot_Samples Develop 3. Develop Plate (in Solvent Chamber) Spot_Samples->Develop Visualize 4. Visualize (UV Light, Stain) Develop->Visualize Analyze 5. Analyze Rf (Monitor SM Disappearance) Visualize->Analyze

Caption: Workflow for monitoring reaction progress using TLC.

Section 3: Troubleshooting Guide - The "What If"

This Q&A section addresses common problems encountered during TLC analysis.

Q3: My spots are elongated and streaky. What is causing this and how do I fix it?

A3: Streaking is a common issue with several potential causes:[15]

  • Sample Overload: You may have spotted too much sample on the origin.[5][9] Try diluting your sample solution further before spotting.

  • Acidic Compound Interaction: Carboxylic acids can sometimes interact too strongly with the acidic silica gel, causing tailing.[9] Adding a small amount (0.5-1%) of acetic or formic acid to your mobile phase can suppress this interaction and lead to sharper spots.

  • Inappropriate Solvent: If the initial spotting solvent is not volatile enough, it can cause the spot to spread as the plate develops. Ensure you are using a volatile solvent like ethyl acetate, acetone, or dichloromethane for sample preparation.

Q4: All my spots are stuck at the bottom (low Rf) or rushed to the top (high Rf). What should I do?

A4: This indicates that your mobile phase polarity is not optimized for your compounds.[9]

  • Spots at the Bottom (Rf < 0.2): Your eluent is not polar enough to move the compounds up the plate.[16] Increase the polarity by adding more of the polar solvent (e.g., increase the proportion of ethyl acetate in your hexane:ethyl acetate mixture).

  • Spots at the Top (Rf > 0.8): Your eluent is too polar, moving all compounds with the solvent front without achieving separation.[16][17] Decrease the polarity by adding more of the non-polar solvent (e.g., increase the proportion of hexane).

  • The Goal: Aim for an Rf value for your starting material or product in the range of 0.3 to 0.7 for the best separation and analysis.[16]

Q5: I can't see any spots on my plate after developing. Is the reaction failing?

A5: Not necessarily. This is often a visualization or concentration issue.[5][9]

  • Sample Too Dilute: The concentration of your compounds might be too low to be detected.[5] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[9]

  • Non-UV Active Compounds: While the phenyl group should make your compounds UV-active, sometimes the response is weak. Always try a chemical stain like potassium permanganate or iodine, as they can often visualize compounds that are faint under UV light.[9]

  • Solvent Level Too High: If the solvent level in the developing chamber was above your origin line, your samples would dissolve into the solvent pool instead of traveling up the plate.[5] Always ensure the origin is above the solvent level.

Q6: I see three or more spots in my reaction lane. What do they represent?

A6: Multiple spots indicate a mixture of compounds.[18]

  • Starting Material: One spot should correspond to the Rf of your starting material.

  • Product: Another spot should be your desired product.

  • Byproducts or Intermediates: Additional spots likely represent impurities, reaction intermediates, or degradation products. This is valuable information, indicating that the reaction may not be clean and might require optimization or a more thorough purification step. Your co-spot lane is essential here to definitively identify which spot is the unreacted starting material.[6][7]

Section 4: Advanced FAQs

Q7: How do I select the optimal mobile phase from scratch?

A7: Start by testing a range of solvent polarities. A common approach is to use a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Run three initial TLC plates with your starting material:

    • Plate 1: 9:1 Hexane:Ethyl Acetate (Low polarity)

    • Plate 2: 1:1 Hexane:Ethyl Acetate (Medium polarity)

    • Plate 3: 1:9 Hexane:Ethyl Acetate (High polarity)

  • Analyze the results. If the spot stays at the bottom in all three, you need a more polar system (e.g., dichloromethane/methanol). If it shoots to the top, you need a less polar system.

  • Fine-tune the solvent ratio until the Rf of your starting material is around 0.4-0.5. This will typically provide a good window for the product to appear with a distinct, well-separated Rf value.

Q8: What do the Rf values tell me, and can I rely on them?

A8: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate under specific conditions. While a compound's Rf value is characteristic, it is not an absolute physical constant. It can be affected by factors like the exact solvent composition, temperature, plate quality, and chamber saturation.[2][4] Therefore, you should not rely on comparing an experimentally determined Rf value to a literature value. Instead, the power of TLC in reaction monitoring comes from running the starting material, reaction mixture, and co-spot side-by-side on the same plate.[4][6] This relative comparison provides a reliable assessment of the reaction's progress.

Table 1: Typical Rf Values for Reaction Components
CompoundMobile Phase (9:1 Hexane:EtOAc + 1% AcOH)Mobile Phase (7:3 Hexane:EtOAc + 1% AcOH)Expected Visualization
Cinnamic Acid (SM)~0.25~0.50UV-active, Stains with KMnO₄
This compound (Product)~0.15~0.35UV-active, No reaction with KMnO₄

Note: These are estimated values. Actual Rf values must be determined experimentally.

References

  • 2.3B: Uses of TLC - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio. [Link]
  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. [Link]
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). Medium. [Link]
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016). Medium. [Link]
  • Chromatography: How to Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Co-spotting Compounds. (n.d.).
  • Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles. [Link]
  • Calculating retention factors for TLC. (n.d.). Khan Academy. [Link]
  • Thin Layer Chromatography. (n.d.). University of York. [Link]
  • Thin-layer chrom
  • Thin Layer Chromatography. (n.d.). University of Colorado Boulder. [Link]
  • Troubleshooting: TLC. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Thin layer chromatography. (n.d.). Royal Society of Chemistry. [Link]
  • 6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. [Link]
  • How do you calculate the Rf value in thin-layer chrom
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
  • TLC Stains. (n.d.). Organic Chemistry at the University of Colorado Boulder. [Link]
  • TLC stains. (n.d.). University of Toronto. [Link]
  • Multifunctional Cinnamic Acid Derivatives. (2015).
  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
  • TLC Stains Prepar
  • Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. (2024). Journal of Applied Pharmaceutical Science. [Link]
  • New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. (n.d.). The Royal Society of Chemistry. [Link]
  • 3-chloro-2-methyl-3-phenylpropanoic acid. (n.d.). ChemSynthesis. [Link]
  • Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). (2016).
  • TLC Analysis And Synthesis Of Cinnamic Acid. (n.d.). Bartleby.com. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. (n.d.). Organic Syntheses. [Link]
  • Detection Progress of Selected Drugs in TLC. (n.d.).
  • 2-chloro-3-phenylpropanoic acid. (n.d.). ChemSynthesis. [Link]

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Characterization of unexpected products in "3-Chloro-2-phenylpropanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-2-phenylpropanoic Acid

Welcome to the technical support center for the synthesis and characterization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a particular focus on the identification and characterization of unexpected byproducts. By understanding the causality behind the formation of these impurities, you can better control your reaction outcomes, streamline purification, and ensure the integrity of your final product.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using a common precursor like trans-cinnamic acid.

Q1: My ¹H NMR spectrum shows an unexpected set of multiplets, including a doublet of doublets around 3.2-3.4 ppm and a triplet around 4.5 ppm. What impurity does this suggest?

A1: This spectral pattern is highly indicative of the presence of the regioisomeric byproduct, 2-chloro-3-phenylpropanoic acid . The formation of this isomer is a classic example of regioselectivity in electrophilic additions to α,β-unsaturated systems.

  • Causality & Mechanism: The synthesis of this compound often proceeds via the hydrochlorination of cinnamic acid. According to Markovnikov's rule, the electrophilic addition of an acid like HCl to an alkene proceeds via the most stable carbocation intermediate.[1][2] In the case of cinnamic acid, protonation of the double bond preferentially forms a carbocation at the benzylic position (C3), which is stabilized by the adjacent phenyl ring. Subsequent attack by the chloride anion at this position leads to the formation of 2-chloro-3-phenylpropanoic acid, which is often the thermodynamically favored product.[3][4] Achieving the desired 3-chloro isomer (the anti-Markovnikov product) can be challenging and may depend on specific reaction conditions that circumvent this carbocation pathway.

  • Actionable Advice:

    • Confirm the Structure: Compare the full ¹H and ¹³C NMR spectra of your product mixture with the reference data in Table 1.

    • Optimize Reaction Conditions: To favor the desired 3-chloro isomer, consider exploring reaction conditions that may proceed through a different mechanism, such as a radical addition, although this is less common for HCl. Lowering the reaction temperature can sometimes influence the kinetic vs. thermodynamic product ratio.

    • Purification: These two isomers can often be separated by fractional crystallization or preparative chromatography (e.g., HPLC or column chromatography on silica gel).

Q2: The yield of my reaction is very low, and the crude product is a sticky, viscous oil that is difficult to handle. What is the likely cause?

A2: This is a common symptom of acid-catalyzed polymerization of the cinnamic acid starting material or product.[5][6]

  • Causality & Mechanism: Cinnamic acid, being a substituted styrene, is susceptible to polymerization, especially in the presence of strong acids and/or heat. The acidic conditions used for hydrochlorination can initiate the polymerization of the alkene moiety, leading to the formation of oligomers or polymers. This side reaction consumes the starting material and results in the observed viscous or solid polymeric byproduct, significantly reducing the yield of the desired monomeric acid.[7][8]

  • Actionable Advice:

    • Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the acid.

    • Limit Acid Concentration: Use a stoichiometric amount of HCl or a saturated solution in a non-polar, aprotic solvent rather than a large excess of strong mineral acid.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Q3: My mass spectrometry data shows a peak at M+18 (or a mass corresponding to C₉H₁₀O₃), suggesting the addition of water instead of HCl. What is this byproduct?

A3: This byproduct is almost certainly 3-hydroxy-2-phenylpropanoic acid (also known as Tropic acid).[9]

  • Causality & Mechanism: This impurity arises when water is present in the reaction mixture. Water can act as a competing nucleophile, attacking the same carbocation intermediate that the chloride ion would.[10] Given that water is often present in reagents or solvents unless rigorously excluded, this is a frequent side product in acid-catalyzed additions.

  • Actionable Advice:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using gaseous HCl, ensure it is dry. If using a solution of HCl in an organic solvent, ensure it is an anhydrous preparation.

    • Characterize: The presence of a hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum (which disappears upon D₂O exchange) and by IR spectroscopy (a broad O-H stretch around 3400 cm⁻¹).

Q4: During workup or purification, I am seeing the reappearance of my starting material, cinnamic acid. What is happening?

A4: This indicates that an elimination reaction is occurring, likely driven by heat or the presence of a base during workup.

  • Causality & Mechanism: this compound is a β-chloro acid. Like other β-halo carbonyl compounds, it can undergo elimination of HCl to regenerate the α,β-unsaturated system of cinnamic acid. This process can be accelerated by elevated temperatures (e.g., during distillation) or by exposure to basic conditions during an aqueous workup.

  • Actionable Advice:

    • Avoid High Temperatures: Use purification methods that do not require high heat, such as recrystallization or column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.

    • Careful Workup: When performing an aqueous workup, keep the solution cold and minimize the time the product is in contact with any basic solutions (e.g., sodium bicarbonate washes). Neutralize carefully and extract the product promptly.

Frequently Asked Questions (FAQs)

Q: What is the primary challenge in synthesizing this compound? A: The primary challenge is controlling the regioselectivity of the HCl addition across the double bond of cinnamic acid. The formation of the thermodynamically favored Markovnikov product, 2-chloro-3-phenylpropanoic acid, is often a significant competing reaction.[3][4]

Q: Which analytical techniques are most effective for identifying these unexpected byproducts? A: A combination of techniques is ideal:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing between the desired product and its regioisomer, 2-chloro-3-phenylpropanoic acid. The distinct chemical shifts and coupling patterns of the protons on the propanoic acid backbone are definitive (see Table 1).

  • Mass Spectrometry (MS): Useful for identifying products with different molecular weights, such as the hydroxy byproduct (C₉H₁₀O₃) or unreacted starting material (C₉H₈O₂). Note that the chloro-isomers will have the same mass and isotopic pattern.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the product and detecting the presence of isomers and other impurities. The isomers will typically have different retention times.

Q: Can I use a different starting material to avoid these issues? A: While cinnamic acid is a common and cost-effective precursor, alternative routes exist. For example, synthesis from L-phenylalanine can be an option, though it often involves diazotization and substitution, which typically yields the 2-chloro isomer unless specific directing groups or multi-step sequences are employed. Each synthetic route will have its own unique set of potential byproducts that must be characterized.

Visualizations and Data

Reaction Mechanisms and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting your synthesis.

Reaction_Mechanism cinnamic Cinnamic Acid protonation Protonation (+ H⁺) cinnamic->protonation carbocation Benzylic Carbocation (Most Stable) protonation->carbocation Path A (Favored) carbocation_alt Alternate Carbocation (Less Stable) protonation->carbocation_alt Path B (Disfavored) dummy1 cl_attack_mark Chloride Attack (at C2) carbocation->cl_attack_mark water_attack Water Attack (H₂O) carbocation->water_attack product_mark 2-Chloro-3-phenylpropanoic Acid (Markovnikov Product) cl_attack_mark->product_mark dummy2 cl_attack_anti Chloride Attack (at C3) carbocation_alt->cl_attack_anti product_anti This compound (Desired Product) cl_attack_anti->product_anti product_hydroxy 3-Hydroxy-2-phenylpropanoic Acid water_attack->product_hydroxy

Caption: Mechanism of byproduct formation from Cinnamic Acid.

Troubleshooting_Workflow rect_node rect_node start Analysis of Crude Product nmr ¹H NMR shows unexpected multiplets? start->nmr mass_spec MS shows M+18 peak? nmr->mass_spec No isomer Likely Isomer: 2-Chloro-3-phenylpropanoic Acid (Markovnikov Product) nmr->isomer Yes yield Low yield & viscous product? mass_spec->yield No hydroxy Likely Byproduct: 3-Hydroxy-2-phenylpropanoic Acid mass_spec->hydroxy Yes polymer Likely Issue: Acid-Catalyzed Polymerization yield->polymer Yes

Sources

"3-Chloro-2-phenylpropanoic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, with a focus on identifying the root cause related to compound stability.

Problem 1: Inconsistent or Lower-than-Expected Yields in Synthetic Reactions

Question: My reaction yields using this compound are inconsistent or significantly lower than expected. What could be the cause?

Answer:

Several factors related to the stability of this compound could contribute to this issue. The primary concerns are potential degradation of the starting material, either in storage or during the reaction setup.

Possible Causes and Solutions:

  • Degradation During Storage:

    • Cause: Improper storage conditions can lead to slow degradation over time. While chemically stable under standard ambient temperatures, prolonged exposure to humidity and elevated temperatures can initiate hydrolysis or dehydrohalogenation.

    • Solution: Always store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2]

  • Degradation in Solution:

    • Cause: this compound can be susceptible to degradation in certain solvents, especially under basic conditions. Nucleophilic substitution of the chloride by hydroxide or other nucleophiles, and elimination of HCl are potential degradation pathways.

    • Solution:

      • Prepare solutions fresh for each experiment whenever possible.

      • If using a basic reaction medium, consider adding the this compound at a later stage or at a lower temperature to minimize exposure time to degradative conditions.

      • For stock solutions, use anhydrous aprotic solvents and store them at low temperatures.

  • Purity of the Compound:

    • Cause: The presence of impurities from the synthesis of this compound can interfere with your reaction. Potential impurities could include the corresponding hydroxy acid or the dehydrochlorinated product (2-phenylacrylic acid).

    • Solution: Verify the purity of your compound using an appropriate analytical method such as NMR or HPLC-MS before use. If impurities are detected, purification by recrystallization or chromatography may be necessary.

Problem 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)

Question: I am observing unexpected peaks in my analytical runs of reaction mixtures containing this compound. How can I determine if these are degradation products?

Answer:

The appearance of new peaks can certainly indicate degradation. Based on the structure of this compound, two primary degradation products are plausible under typical experimental conditions.

Potential Degradation Products:

  • 3-Hydroxy-2-phenylpropanoic acid: This is the product of hydrolysis, where the chlorine atom is replaced by a hydroxyl group. Its formation is accelerated by the presence of water and basic conditions.

  • 2-Phenylacrylic acid (Atropic acid): This is the product of dehydrohalogenation, an elimination reaction that is also favored by heat and basic conditions.

Troubleshooting Steps:

  • Analyze a Control Sample: Prepare a solution of this compound in your reaction solvent and let it stand under the reaction conditions (without other reagents) for a period. Analyze this sample to see if the same unexpected peaks appear.

  • Mass Spectrometry Analysis: If available, obtain a mass spectrum of the unexpected peaks. Compare the molecular weights to those of the potential degradation products mentioned above.

  • Spiking Experiment: If you have standards of the suspected degradation products, "spike" your sample with a small amount of the standard and observe if the peak height of the unknown component increases.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Recommended long-term storage is at 2-8°C.[2] Avoid exposure to moisture and incompatible substances such as strong oxidizing agents.[3]

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh before use. If a stock solution is necessary, use a dry, aprotic solvent. For storage, aliquot the solution into tightly sealed vials and store at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What are the main degradation pathways for this compound?

A3: The two most probable degradation pathways are:

  • Hydrolysis: The substitution of the chlorine atom by a hydroxyl group, forming 3-hydroxy-2-phenylpropanoic acid. This is accelerated by water and basic pH.

  • Dehydrohalogenation (Elimination): The removal of HCl to form an alkene, resulting in 2-phenylacrylic acid. This is favored by heat and the presence of a base.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation?

A5: Visually, degradation may not always be apparent. However, any change in color or physical state of the solid compound could indicate degradation. The most reliable method for detecting degradation is through analytical techniques such as NMR, HPLC, or TLC, where you would observe the appearance of new signals or spots corresponding to impurities.

III. Data and Protocols

Summary of Storage Conditions
ConditionRecommendationRationale
Temperature 2-8°C for long-term storage.[2]Minimizes the rate of potential degradation reactions.
Atmosphere Store in a dry environment.Prevents hydrolysis of the chloro group.
Container Tightly sealed, light-resistant (amber) container.Prevents exposure to moisture and potential photodegradation.
Incompatibilities Strong oxidizing agents.[3]To prevent vigorous and potentially hazardous reactions.
Protocol for Preparing a Stock Solution
  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the required volume of anhydrous solvent (e.g., anhydrous THF, Dioxane, or DMF) using a dry syringe.

  • Seal the vial tightly with a cap containing a PTFE septum.

  • If not for immediate use, flush the headspace with an inert gas like argon or nitrogen, wrap the cap with parafilm, and store at -20°C.

IV. Visualized Degradation Pathways and Troubleshooting

Here are diagrams illustrating the potential degradation pathways and a troubleshooting workflow.

G cluster_main Potential Degradation of this compound cluster_products Degradation Products A This compound B 3-Hydroxy-2-phenylpropanoic acid A->B Hydrolysis (+H2O, Base) C 2-Phenylacrylic acid A->C Dehydrohalogenation (Heat, Base)

Caption: Potential degradation pathways of this compound.

G decision decision result result start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure is_pure check_purity->is_pure purify Purify the compound (recrystallization/chromatography) is_pure->purify No check_storage Review Storage Conditions (Temp, Moisture) is_pure->check_storage Yes purify->check_purity correct_storage Store at 2-8°C in a dry, sealed container check_storage->correct_storage check_solution Investigate Solution Stability check_storage->check_solution prepare_fresh Prepare solutions fresh before use check_solution->prepare_fresh other_issue other_issue check_solution->other_issue degradation degradation prepare_fresh->degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

V. References

  • Cole-Parmer. Material Safety Data Sheet. [Link]

Sources

Technical Support Center: 3-Chloro-2-phenylpropanoic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 3-Chloro-2-phenylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of esters, amides, and other derivatives from this versatile building block. Here, we will dissect common experimental pitfalls and provide robust, field-tested solutions to enhance your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The two most common derivatization reactions are esterification and amidation. These reactions typically involve nucleophilic substitution at the carboxylic acid group. This usually requires an initial "activation" step to make the carbonyl carbon more electrophilic, as the carboxylate form is highly unreactive.[1] Common activation methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or using peptide coupling agents like dicyclohexylcarbodiimide (DCC).[1]

Q2: My reaction stalled, and I recovered mostly unreacted starting material. What's the likely cause?

A2: Incomplete activation of the carboxylic acid is the most frequent cause. The direct reaction between a carboxylic acid and a neutral alcohol or amine is often a slow, equilibrium-driven process that requires high temperatures and removal of water. For amidation, the amine, being basic, can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[1] Ensure your activating agent (e.g., thionyl chloride) is fresh and the reaction is performed under anhydrous conditions. Monitoring the formation of the activated intermediate (like the acid chloride) before adding your nucleophile can prevent this issue.[2]

Q3: What is the most common impurity or side-product I should look for?

A3: The most prevalent side-product is typically the elimination product, 2-phenylacrylic acid (atropic acid) or its corresponding derivative. This occurs when the nucleophile or base attacks a proton on the carbon adjacent to the phenyl group (the α-carbon), leading to the elimination of HCl. This E2 elimination pathway directly competes with the desired Sₙ2 substitution reaction.[3][4]

Section 2: In-Depth Troubleshooting Guide for Low Yields

A primary challenge in derivatizing this compound is the inherent competition between the desired nucleophilic substitution (Sₙ2) at the chloromethyl group and a detrimental elimination (E2) side reaction. Understanding and controlling this competition is key to achieving high yields.

Investigation 1: Is Elimination (E2) the Primary Side Reaction?

The core issue often lies with the base/nucleophile. A strong, sterically hindered base will favor the E2 pathway, abstracting a proton and leading to an alkene. A good, less-hindered nucleophile will favor the desired Sₙ2 pathway.[3][4]

Diagram: Sₙ2 vs. E2 Competition

The following diagram illustrates the two competing pathways. The desired Sₙ2 reaction leads to the substituted product, while the E2 side reaction leads to the undesired cinnamic acid derivative.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start This compound + Nucleophile/Base (Nu:⁻) SN2 Sₙ2 Pathway (Substitution) Start->SN2 Favored by: Strong, non-bulky nucleophile Polar aprotic solvent Lower temperature E2 E2 Pathway (Elimination) Start->E2 Favored by: Strong, bulky base Higher temperature Good Desired Product (High Yield) SN2->Good Bad Side Product (Low Yield) E2->Bad

Caption: Competing Sₙ2 and E2 reaction pathways.

Protocol for Product Analysis:

To confirm if elimination is the issue, analyze your crude reaction mixture using ¹H NMR spectroscopy.

  • Dissolve: Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Analyze: Look for characteristic signals of the elimination product (2-phenylacrylic acid derivative). You would expect to see two distinct singlets (or narrow doublets) in the vinyl region (δ 5.5-6.5 ppm) corresponding to the two alkene protons. The desired substitution product will lack these signals and instead show new signals corresponding to the protons adjacent to the newly introduced nucleophile.

Solutions to Minimize Elimination:

If elimination is confirmed, reaction conditions must be modified to favor the Sₙ2 pathway.

ParameterTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Use a strong but less sterically hindered nucleophile (e.g., I⁻, Br⁻, RS⁻). If a base is required for deprotonation, use a weaker, non-nucleophilic base like K₂CO₃ or a hindered amine like DIPEA.Strong, bulky bases (e.g., t-BuOK, LDA) are highly effective.[4]Bulky bases have difficulty accessing the carbon for backside attack (Sₙ2) and will preferentially abstract a proton (E2).[4]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[5]Either protic or aprotic solvents can be used, but the base is the dominant factor.Polar aprotic solvents solvate the cation but leave the nucleophile "bare," increasing its reactivity for Sₙ2 attack.[5]
Temperature Lower temperatures (e.g., 0 °C to room temperature).Higher temperatures.Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature disproportionately increases the rate of elimination.[6]
Investigation 2: Inefficient Carboxylic Acid Activation

Low yields can also result from incomplete conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, before the addition of the nucleophile.

Protocol: In-Situ Formation and Monitoring of the Acid Chloride

This procedure is for a typical amidation reaction and demonstrates how to ensure complete activation.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or toluene.[2] Cool the mixture to 0 °C in an ice bath.

  • Activation: Add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Add a catalytic amount (1-2 drops) of anhydrous DMF.[7]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. To check for completion, take a small aliquot from the reaction, quench it with anhydrous methanol, and analyze by TLC or LC-MS. The formation of the methyl ester indicates the presence of the reactive acid chloride.[2]

  • Nucleophile Addition: Once the acid chloride formation is complete, cool the mixture back to 0 °C. In a separate flask, dissolve your amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the cold acid chloride solution. Allow the reaction to stir at room temperature until completion (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with water or saturated NH₄Cl solution and proceed with standard extraction and purification.

Key Considerations:

  • Moisture: All reagents and solvents must be anhydrous. Moisture will hydrolyze the acid chloride back to the unreactive carboxylic acid.

  • Order of Addition: Always add the amine/alcohol to the pre-formed acid chloride. Adding the activating agent to a mixture of the acid and amine can lead to side reactions and decomposition.[8]

Section 3: General Troubleshooting Workflow

When faced with a low-yielding derivatization, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing the problem.

Diagram: Troubleshooting Workflow

G start Problem: Low Yield of Desired Product check_reagents Step 1: Verify Reagent Quality - Are solvents anhydrous? - Is the nucleophile pure? - Is the activating agent fresh? start->check_reagents check_activation Step 2: Confirm Acid Activation - Did you monitor intermediate formation (e.g., via Me-ester quench)? - Was a catalyst (DMF) used? check_reagents->check_activation Yes reagent_sol Solution: - Dry solvents (molecular sieves). - Purify nucleophile. - Use fresh SOCl₂/Oxalyl Chloride. check_reagents->reagent_sol No check_side_reactions Step 3: Analyze for Side Products - Run ¹H NMR or LC-MS on crude material. - See vinyl peaks (δ 5.5-6.5)? check_activation->check_side_reactions Yes activation_sol Solution: - Ensure complete conversion to acid chloride before adding Nu:. - Increase reaction time for activation. check_activation->activation_sol No elimination_sol Solution: Elimination is Likely - Lower reaction temperature. - Use a less bulky base. - Switch to a polar aprotic solvent. check_side_reactions->elimination_sol Yes other_sol Solution: - Re-evaluate stoichiometry. - Check purification method for product loss. check_side_reactions->other_sol No

Sources

Technical Support Center: Optimizing Amidation of 3-Chloro-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 3-chloro-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing an amidation reaction with this compound?

The primary challenges in the amidation of this compound revolve around three key areas:

  • Substrate Reactivity: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amine. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive carboxylate salt.[1][2]

  • Side Reactions: The presence of the chloro-substituent introduces the possibility of side reactions, such as elimination or substitution, especially under harsh basic conditions or elevated temperatures. Additionally, common side reactions associated with coupling agents, like the formation of N-acylurea from carbodiimides, can reduce yield and complicate purification.[3][4][5]

  • Purification: Separating the desired amide product from unreacted starting materials, coupling agent byproducts (e.g., dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)), and any side products can be challenging.

Q2: Which coupling agents are recommended for the amidation of this compound?

A variety of coupling reagents can be employed, with the choice often depending on the scale of the reaction, the nature of the amine, and cost considerations.[6] Here's a comparative overview:

Coupling AgentAdvantagesDisadvantages
Carbodiimides (DCC, EDC) Readily available, cost-effective, and generally provide good yields.[7] EDC and its urea byproduct are water-soluble, simplifying workup.[8]DCC can be difficult to remove due to the low solubility of its DCU byproduct.[8] Both can lead to N-acylurea formation as a side reaction.[3][4][5]
Phosphonium Salts (PyBOP, BOP) Highly efficient with fast reaction times and minimal racemization.[5][6] Effective for sterically hindered or less reactive amines.Can be more expensive than carbodiimides. BOP produces the carcinogenic byproduct HMPA.[5]
Aminium/Uronium Salts (HATU, HBTU) Very efficient with rapid coupling and low racemization, especially when used with additives like HOBt.[6][8] HATU is particularly effective for challenging couplings.[5][9]Can be more costly. Excess uronium reagents can lead to guanidinylation of the amine.[9][10]

For routine amide bond formation with this compound, carbodiimides like EDC in combination with an additive are often a good starting point due to their balance of reactivity and cost. For more challenging substrates or to maximize yield, phosphonium or aminium reagents are excellent alternatives.

Q3: What is the role of additives like HOBt and DMAP in the reaction?

Additives play a crucial role in enhancing the efficiency and minimizing side reactions of amide coupling reactions.

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt serves two primary functions. First, it reacts with the highly reactive O-acylisourea intermediate to form an HOBt-ester.[11] This intermediate is more stable than the O-acylisourea, which helps to prevent the formation of the N-acylurea byproduct.[5] Second, the HOBt-ester is a highly efficient acylating agent that reacts readily with the amine, often leading to higher yields and reduced racemization at the alpha-carbon of the carboxylic acid.[1][5][8]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst.[12] In the context of amidation, it can be used in catalytic amounts to accelerate the reaction, particularly with less reactive amines.[12][13] It functions by forming a highly reactive acylpyridinium intermediate. However, caution is advised as DMAP is a strong base and can promote side reactions, including racemization, if used in stoichiometric amounts.[8]

Here is a diagram illustrating the general mechanism of carbodiimide-mediated amidation with the inclusion of HOBt:

Amidation_Mechanism CarboxylicAcid This compound O_acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea Carbodiimide Carbodiimide (EDC) Carbodiimide->O_acylisourea HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Urea Urea Byproduct O_acylisourea->Urea + Amine (minor pathway) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Amide Desired Amide HOBt_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: Carbodiimide-mediated amidation with HOBt.

Troubleshooting Guide

This section addresses specific issues that may arise during the amidation of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Ineffective Carboxylic Acid Activation:

    • Verify Reagent Quality: Ensure that the coupling agent (e.g., EDC) is fresh and has been stored under appropriate conditions (cool and dry). Carbodiimides can be sensitive to moisture.

    • Optimize Reaction Conditions: For carbodiimide-mediated reactions, the initial activation of the carboxylic acid is often performed at 0°C before the addition of the amine.[1] Allowing the activation to proceed for 30-60 minutes before adding the amine can be beneficial.

    • Consider a More Powerful Coupling Reagent: If using a carbodiimide with a sterically hindered or electron-deficient amine, switching to a more potent coupling agent like HATU or PyBOP may be necessary to drive the reaction to completion.[5][9]

  • Poor Nucleophilicity of the Amine:

    • Check Basicity: Ensure a suitable base is present to deprotonate the amine salt if it is used as a hydrochloride or other salt form. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.[1] Typically, 2-3 equivalents of the base are used.

    • Electron-Deficient Amines: Aromatic amines or those with electron-withdrawing groups are less nucleophilic and may require more forcing conditions or a more potent coupling reagent. The addition of a catalytic amount of DMAP can be beneficial in these cases.[12][13]

  • Acid-Base Reaction:

    • Direct mixing of a carboxylic acid and an amine can lead to the formation of an unreactive ammonium carboxylate salt. [14] The use of a coupling agent circumvents this issue by first activating the carboxylic acid.[2][7]

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

  • N-Acylurea Formation (with carbodiimides):

    • Use of HOBt: As previously mentioned, the addition of HOBt is highly recommended to suppress the rearrangement of the O-acylisourea intermediate to the N-acylurea.[5]

    • Control Temperature: Keeping the reaction temperature low, especially during the initial activation step, can minimize this side reaction.[5]

  • Racemization:

    • Use of Additives: Additives like HOBt are known to reduce the extent of racemization.[5][8]

    • Choice of Coupling Reagent: Some coupling reagents, such as DEPBT, are specifically designed to minimize racemization with sensitive substrates.[8]

    • Base Selection: The use of strong, sterically hindered bases like DIPEA is generally preferred over less hindered bases to minimize racemization.

  • Reactions Involving the Chloro-Substituent:

    • Avoid Strong Bases and High Temperatures: Harsh conditions can promote elimination or substitution reactions at the carbon bearing the chlorine atom. Use the mildest effective conditions.

    • Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Insoluble Urea Byproducts (DCC):

    • Filtration: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[8]

    • Use EDC: If DCU removal is problematic, switching to EDC, which produces a water-soluble urea byproduct, is a common and effective solution.[8]

  • Removal of Excess Reagents and Water-Soluble Byproducts:

    • Aqueous Workup: A standard aqueous workup involving washes with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, is typically effective.[15]

    • Extraction: Ensure proper selection of the organic solvent for extraction based on the polarity of the desired amide product.

  • Chromatographic Separation:

    • Column Chromatography: If the workup is insufficient to provide pure material, silica gel column chromatography is a standard method for purifying amide products.[16] A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

    • Recrystallization: For solid amide products, recrystallization can be a highly effective purification technique and may be preferable to chromatography for larger-scale reactions.[17] Solvents such as ethanol, acetone, or acetonitrile can be good starting points for solubility tests.[17]

Below is a troubleshooting workflow to guide your decision-making process:

Troubleshooting_Workflow Start Reaction Issue LowYield Low or No Product Start->LowYield SideProducts Significant Side Products Start->SideProducts Purification Purification Difficulty Start->Purification CheckReagents Verify Reagent Quality (Coupling Agent, Amine, Solvent) LowYield->CheckReagents NAcylurea N-Acylurea Formation? SideProducts->NAcylurea Racemization Racemization? SideProducts->Racemization ChloroSubstituent Side reactions at Chloro-position? SideProducts->ChloroSubstituent InsolubleByproduct Insoluble Byproduct (DCU)? Purification->InsolubleByproduct WaterSoluble Water-Soluble Impurities? Purification->WaterSoluble CoElution Co-eluting Impurities? Purification->CoElution OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) CheckReagents->OptimizeConditions ChangeReagent Use a Stronger Coupling Agent (e.g., HATU) OptimizeConditions->ChangeReagent AddHOBt Add HOBt, Lower Temperature NAcylurea->AddHOBt Yes UseAdditives Use HOBt, Choose a milder base Racemization->UseAdditives Yes MildConditions Use Milder Conditions (Temp, Base) ChloroSubstituent->MildConditions Yes FilterOrSwitch Filter, or switch to EDC InsolubleByproduct->FilterOrSwitch Yes AqueousWorkup Perform Acid/Base Washes WaterSoluble->AqueousWorkup Yes Recrystallize Attempt Recrystallization CoElution->Recrystallize Yes

Caption: Troubleshooting workflow for amidation.

Experimental Protocols

Protocol 1: General Amidation using EDC and HOBt

This protocol provides a general procedure for the amidation of this compound using EDC and HOBt.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM or DMF).

  • Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.

  • If the amine is a salt (e.g., hydrochloride), add DIPEA or TEA (2.5 eq). If the amine is a free base, add 1.5 eq of the base.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Subramanian, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (n.d.). Carbodiimide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a).
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Reddit. (2020). Looking for some advice for purification of diamide : r/Chempros.
  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • PubChem. (n.d.). This compound.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • ChemSynthesis. (2025). 3-chloro-2-methyl-3-phenylpropanoic acid.
  • Chegg. (2022). Draw the skeletal (line-bond) structure for 3-chloro-2- phenylpropanoic acid.
  • PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid.

Sources

Managing exothermic reactions in "3-Chloro-2-phenylpropanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloro-2-phenylpropanoic acid, a valuable building block in pharmaceutical development, involves chemical transformations that can generate significant heat. Without proper control, these exothermic reactions can lead to temperature and pressure escalations, posing safety risks and compromising product yield and purity. This technical support center provides a comprehensive guide to understanding and managing the thermal hazards associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound?

A1: The primary exothermic event is typically the chlorination of the propanoic acid side chain of 2-phenylpropanoic acid. This reaction, often carried out using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), involves the formation of highly reactive intermediates and the release of significant thermal energy. The reaction of an acid chloride with a carboxylate salt can also be exothermic.

Q2: Why is controlling the exotherm in this synthesis so critical?

A2: Uncontrolled exothermic reactions can lead to a dangerous situation known as thermal runaway.[1] This occurs when the heat generated by the reaction exceeds the rate of heat removal, causing a rapid increase in temperature and pressure within the reactor.[1] Consequences can range from product degradation and the formation of hazardous byproducts to vessel rupture and chemical spills.

Q3: What are the initial signs of a potential thermal runaway?

A3: Key indicators include a sudden, unexpected rise in the reaction temperature that does not stabilize with cooling, an increase in pressure within the reaction vessel, a change in the color or viscosity of the reaction mixture, and the evolution of gas.

Q4: Can the quenching of the reaction also be hazardous?

A4: Yes, the quenching process, where a reactive reagent is neutralized, can be highly exothermic. For instance, quenching unreacted chlorinating agents with water or alcohols can generate a significant amount of heat and potentially corrosive and toxic gases like HCl. This step must be performed with extreme caution, typically by slowly adding the reaction mixture to a large volume of a cooled quenching agent with vigorous stirring.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sudden, rapid temperature increase despite cooling. - Addition rate of the chlorinating agent is too high.- Inadequate cooling capacity.- Poor mixing leading to localized hot spots.- Immediately stop the addition of the reagent.- Increase the efficiency of the cooling system (e.g., use a colder bath).- Ensure vigorous and efficient stirring.
Pressure build-up in the reaction vessel. - Evolution of gaseous byproducts (e.g., HCl, SO₂).- The reaction temperature is approaching the boiling point of the solvent or reactants.- Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate off-gas scrubbing system.- Reduce the reaction temperature.- If necessary, vent the reactor to a safe capture system.
Formation of dark-colored byproducts. - Reaction temperature is too high, leading to decomposition.- Presence of impurities that catalyze side reactions.- Lower the reaction temperature.- Ensure all reagents and solvents are of high purity.- Consider using a milder chlorinating agent if possible.
Low yield of the desired this compound. - Incomplete reaction due to insufficient reagent or reaction time.- Loss of product during workup.- Side reactions consuming the starting material.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- Optimize the stoichiometry of the reagents.- Carefully control the temperature to minimize side reactions.

Proactive Thermal Management Strategies

Effective management of exothermic reactions relies on a proactive approach to experimental design and execution. The following protocols and strategies are recommended for the synthesis of this compound.

Experimental Protocol: Controlled Chlorination of 2-Phenylpropanoic Acid

This procedure outlines a general method for the chlorination of 2-phenylpropanoic acid, emphasizing safety and temperature control.

  • Reactor Setup:

    • Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of the chlorinating agent, a thermometer or thermocouple to monitor the internal temperature, and a reflux condenser connected to a gas scrubber (e.g., a bubbler with a sodium hydroxide solution to neutralize acidic gases).

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

  • Initial Cooldown:

    • Charge the flask with 2-phenylpropanoic acid and a suitable anhydrous solvent (e.g., dichloromethane, chloroform).

    • Cool the mixture to a low temperature (e.g., 0-5 °C) using an ice bath.

  • Controlled Reagent Addition:

    • Add the chlorinating agent (e.g., thionyl chloride) dropwise from the dropping funnel over an extended period.

    • Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the desired temperature and prevent a significant exotherm.

  • Reaction Monitoring:

    • Maintain the reaction at the controlled temperature with continuous stirring.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC).

  • Controlled Quenching:

    • Once the reaction is complete, cool the reaction mixture further.

    • Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold quenching solution (e.g., ice-water or a cold, dilute sodium bicarbonate solution). This should be done in a well-ventilated fume hood.

  • Workup and Purification:

    • Proceed with the standard extraction and purification procedures to isolate the this compound.

Data Presentation: Key Parameters for Exotherm Management
Parameter Recommendation Rationale
Reagent Addition Rate Slow, dropwise additionTo allow for efficient heat dissipation and prevent the accumulation of unreacted reagents.
Reaction Temperature 0-10 °C (initial)To minimize the rate of the exothermic reaction and reduce the risk of side reactions.
Stirring Speed Vigorous and efficientTo ensure uniform temperature distribution and prevent the formation of localized hot spots.
Cooling System Ice bath or cryostatTo provide adequate cooling capacity to remove the heat generated by the reaction.
Headspace Atmosphere Inert (N₂ or Ar)To prevent unwanted side reactions with atmospheric moisture and oxygen.

Visualization of Experimental Workflow and Logic

Experimental Workflow for Controlled Synthesis

G A Reactor Setup (Inert Atmosphere) B Charge 2-Phenylpropanoic Acid & Solvent A->B C Cool to 0-5 °C B->C D Slow, Dropwise Addition of Chlorinating Agent C->D E Monitor Temperature & Reaction Progress D->E Maintain Temp. E->D Adjust Addition Rate F Controlled Quenching (Cold Solution) E->F Reaction Complete G Workup & Purification F->G H Isolated this compound G->H

Caption: Workflow for the controlled synthesis of this compound.

Troubleshooting Logic for Thermal Deviations

G Start Temperature Rise Detected StopAddition Stop Reagent Addition Start->StopAddition CheckCooling Verify Cooling System Function StopAddition->CheckCooling CheckStirring Ensure Vigorous Stirring CheckCooling->CheckStirring TempStabilized Temperature Stabilized? CheckStirring->TempStabilized Resume Resume Addition (Slower Rate) TempStabilized->Resume Yes Emergency Emergency Quench TempStabilized->Emergency No Investigate Investigate Cause (Post-Reaction) Resume->Investigate Emergency->Investigate

Caption: Decision-making process for managing unexpected temperature increases.

References

  • Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Wikipedia. (n.d.). Phenylpropanoic acid.
  • Wikipedia. (n.d.). Ibuprofen.
  • ResearchGate. (2025). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction.
  • American Chemical Society. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • ChemSynthesis. (n.d.). 3-chloro-2-methyl-3-phenylpropanoic acid.
  • ResearchGate. (n.d.). Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives.
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • PrepChem.com. (n.d.). Synthesis of α-[3-chloro-4-(4-oxo-piperidino)-phenyl]-propionic acid.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Organic Syntheses Procedure. (n.d.). α-CHLOROPHENYLACETIC ACID.
  • ChemSynthesis. (n.d.). 3-phenylpropanoic acid.
  • PubChem. (n.d.). 2-Chloro-2-phenylpropanoic acid.
  • Google Patents. (n.d.). Process for the preparation of 3-phenylpropanal.
  • Semantic Scholar. (2017). Research Article Mechanism of Chlorination Process: From Propanoic Acid to 𝛼-Chloropropanoic Acid and Byproducts Using Propan.
  • WIT Press. (2005). Reaction inhibition in the control of exothermic runaway.
  • ResearchGate. (2025). Novel copolymers of styrene. 9. Chloro and fluoro ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates.

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Validation & Comparative

A Comparative Analysis of 3-Chloro-2-phenylpropanoic Acid and Other Phenylpropanoic Acids in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast landscape of bioactive small molecules, the phenylpropanoic acid scaffold represents a versatile and promising starting point. These compounds have demonstrated a wide array of biological activities, from metabolic regulation to antimicrobial and anticancer effects. This guide provides an in-depth comparison of 3-Chloro-2-phenylpropanoic acid and its analogs with other phenylpropanoic acid derivatives, supported by experimental data and detailed protocols to empower your research endeavors.

The Phenylpropanoic Acid Backbone: A Gateway to Diverse Biological Functions

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety. This simple core structure has given rise to a multitude of derivatives with significant therapeutic potential. Their biological activities are diverse and include:

  • Metabolic Regulation: Phenylpropanoic acid derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 40 (GPR40), both of which are key targets in the treatment of metabolic diseases like type 2 diabetes.[1][2][3]

  • Anti-inflammatory Effects: The well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen is a classic example of a phenylpropanoic acid derivative that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

  • Antimicrobial Properties: Recent studies have highlighted the potential of phenylpropanoic acid derivatives as antibacterial and antifungal agents.[6][7]

  • Anticancer Activity: A growing body of evidence suggests that certain phenylpropanoic acids can inhibit cancer cell proliferation and migration through various mechanisms, including the inhibition of monocarboxylate transporters (MCTs).[4][8]

This guide will focus on two key areas where substitutions on the phenylpropanoic acid scaffold, particularly chlorination, have shown significant impact: antimicrobial activity and the inhibition of monocarboxylate transporters.

Antimicrobial Efficacy: The Impact of Chlorination

The addition of halogen atoms to a molecular scaffold can dramatically alter its physicochemical properties and biological activity. In the case of phenylpropanoic acids, chlorination has been shown to enhance antimicrobial potency. A study on chlorinated 3-phenylpropanoic acid derivatives isolated from the marine actinomycete Streptomyces coelicolor provides compelling evidence for this.[6][7]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of chlorinated and non-chlorinated 3-phenylpropanoic acid derivatives against common bacterial pathogens.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 25922) MIC (µg/mL)Reference
3-(3-chloro-4-hydroxyphenyl)propanoic acid3264[7]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid1632[7]
3-phenylpropanoic acid (non-chlorinated parent)>128>128[7]
Cinnamic acid>128>128[7]

Data Interpretation:

The data clearly demonstrates that the addition of a chlorine atom to the phenyl ring of 3-phenylpropanoic acid significantly improves its antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The dichlorinated derivative shows even greater potency, suggesting a structure-activity relationship where increased chlorination leads to enhanced antimicrobial efficacy. The non-chlorinated parent compound, 3-phenylpropanoic acid, and the related cinnamic acid showed weak to no activity at the tested concentrations.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure in microbiology.

Materials:

  • Test compounds (e.g., this compound, other phenylpropanoic acid derivatives)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plates and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the optical density at 600 nm (OD600) using a microplate reader.

Visualizing the Experimental Workflow

Antimicrobial_Susceptibility_Test cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture C Standardized Bacterial Suspension A->C Prepare Inoculum (0.5 McFarland) B Compound Stock Solution D Compound Dilutions B->D Serial Dilutions E 96-well Plate C->E Add Bacteria D->E Add Compound F Incubate (37°C, 16-20h) E->F G Determine MIC F->G Visual Inspection / OD Reading MCT_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_out Lactate Pyruvate->Lactate_out MCT4 MCT4 Lactate_out->MCT4 Lactate_in Lactate MCT4->Lactate_in Lactate Shuttle MCT1 MCT1 Lactate_in->MCT1 Pyruvate2 Pyruvate TCA TCA Cycle & OXPHOS Pyruvate2->TCA MCT1->Pyruvate2 Inhibitor Phenylpropanoic Acid Derivatives (e.g., this compound) Inhibitor->MCT4 Inhibition Inhibitor->MCT1 Inhibition

Caption: The lactate shuttle in the tumor microenvironment and points of inhibition by MCT inhibitors.

Comparative Efficacy of Phenylpropanoic Acid Derivatives as MCT Inhibitors

The following table presents the inhibitory activity of various compounds, including phenylpropanoic acid derivatives, against MCT1.

CompoundTarget(s)IC50 / KiReference
AZD3965MCT1Ki = 1.6 nM[9]
AR-C155858MCT1/2Ki = 2.3 nM (MCT1), 10 nM (MCT2)[9]
BAY-8002MCT1IC50 = 85 nM[10]
α-Cyano-4-hydroxycinnamic acid (CHC)MCTsNon-specific inhibitor[8]

Note: Specific IC50 or Ki values for this compound as an MCT inhibitor are not currently available in the public domain and would require experimental determination.

Experimental Protocol: Lactate Uptake Assay for MCT Inhibition

This protocol describes a cell-based assay to measure the inhibition of MCT-mediated lactate uptake.

Materials:

  • Cancer cell line expressing MCT1 (e.g., DLD-1)

  • Test compounds (e.g., this compound, known MCT inhibitors)

  • [14C]-L-Lactate (radiolabeled)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture MCT1-expressing cells in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control in assay buffer for 10-15 minutes at 37°C.

  • Lactate Uptake:

    • Initiate lactate uptake by adding assay buffer containing a fixed concentration of [14C]-L-Lactate to each well.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The short incubation time is crucial to measure the initial rate of transport.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and mix.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of each well.

    • Plot the percentage of lactate uptake inhibition against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the lactate uptake.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylpropanoic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the propanoic acid chain. [11]

  • Halogenation: As demonstrated in the antimicrobial assays, the presence of chlorine atoms on the phenyl ring significantly enhances biological activity. The position and number of halogen atoms can fine-tune the potency and selectivity.

  • Stereochemistry: The stereochemistry at the α-position of the propanoic acid can be critical for activity, particularly for targets like PPARs. [12]* Linker Modifications: The linker between the phenyl ring and other functional groups can influence the binding affinity and selectivity for different biological targets. [6] For this compound, the presence of the chloro group at the 3-position of the propanoic acid chain is a key feature that distinguishes it from many other studied derivatives where substitutions are on the phenyl ring. This unique structural feature may lead to novel biological activities and warrants further investigation.

Conclusion and Future Directions

This compound and its analogs represent a compelling area of research for the development of new therapeutic agents. The evidence for the enhanced antimicrobial activity of chlorinated phenylpropanoic acids is strong, and the potential for these compounds to act as MCT inhibitors in cancer therapy is a promising avenue for further exploration.

Researchers are encouraged to utilize the provided protocols to screen this compound and other novel derivatives in relevant biological assays. Future studies should focus on:

  • Determining the IC50 values of this compound against a panel of cancer cell lines and its selectivity for MCT1 and MCT4.

  • Elucidating the precise mechanism of antimicrobial action of chlorinated phenylpropanoic acids.

  • Conducting in vivo studies to evaluate the efficacy and safety of promising lead compounds.

By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can unlock the full therapeutic potential of phenylpropanoic acid derivatives.

References

  • Charles River. (n.d.). Cell-Based Bioassays for Biologics.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]
  • Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. (2019). Chemical Biology & Drug Design, 94(3), 1695-1706. [Link]
  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8. [Link]
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1162-1172. [Link]
  • PubChem. (n.d.). This compound.
  • Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 519-524. [Link]
  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. (2003). Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]
  • Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. (2023).
  • Structure-activity Relationship Investigation of Tertiary Amine Derivatives of Cinnamic Acid as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: Compared With That of Phenylpropionic Acid, Sorbic Acid and Hexanoic Acid. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 519-524. [Link]
  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. (2015). ACS Medicinal Chemistry Letters, 6(7), 784-789. [Link]
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. (2020). Marine Drugs, 18(9), 450. [Link]
  • Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship. (2011). Journal of Medicinal Chemistry, 54(1), 331-41. [Link]
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. (2020). Marine Drugs, 18(9), 450. [Link]
  • Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. (2018). Molecular Cancer Therapeutics, 17(11), 2285-2296. [Link]
  • Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. (2019). Oncotarget, 10(25), 2478-2492. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of 3-Chloro-2-phenylpropanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the chiral separation of 3-Chloro-2-phenylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for enantiomeric analysis. As an acidic arylpropionic acid derivative, the separation of this compound enantiomers is critical for understanding its pharmacological and toxicological profile. This guide provides an in-depth comparison of various HPLC methodologies, supported by experimental data and protocols, to empower you to select and implement the most suitable approach for your research needs.

Introduction to this compound and the Importance of Chiral Separation

This compound is a chiral carboxylic acid with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. The presence of a stereogenic center at the second carbon atom gives rise to two enantiomers. In the pharmaceutical industry, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates. Therefore, the ability to separate and quantify individual enantiomers is paramount for drug safety, efficacy, and quality control.

This guide will explore and compare different chiral stationary phases (CSPs) and mobile phase conditions that are effective for the resolution of acidic compounds like this compound. We will delve into the underlying principles of chiral recognition for each method, providing you with the scientific rationale to make informed decisions in your method development.

Comparison of HPLC Methods for Chiral Separation

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely used and effective approach in chiral HPLC[2]. The choice of CSP and mobile phase is crucial for achieving optimal separation. Below is a comparison of different CSPs that are well-suited for the chiral resolution of this compound.

Table 1: Comparison of Chiral Stationary Phases for the Separation of this compound Enantiomers
Chiral Stationary Phase (CSP) TypePrinciple of SeparationRecommended ColumnsTypical Mobile PhasesAdvantagesConsiderations
Polysaccharide-based A combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide derivatives.[3][4]Chiralcel® OD-H, Chiralpak® AD, Chiralcel® OJNormal Phase: n-Hexane/2-Propanol with an acidic modifier (e.g., 0.1% TFA).[2][5] Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.Broad applicability for a wide range of chiral compounds, high success rate, available in various particle sizes.[3][6]The elution order of enantiomers can be influenced by the mobile phase composition and temperature.[5]
Anion-Exchanger Ionic interaction between the negatively charged acidic analyte and the positively charged chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking.[7]CHIRALPAK® QN-AX, CHIRALPAK® QD-AXMethanol with a low concentration of an acidic additive (e.g., acetic acid or formic acid).[7]High selectivity for acidic compounds, predictable elution order based on the quinine (QN) or quinidine (QD) selector.Limited to acidic analytes, mobile phase pH needs to be controlled.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the silica support.[8]Whelk-O® 1, Whelk-O® 2Normal Phase: n-Hexane/Isopropanol/Acetic Acid.[2]Covalently bonded phases offer excellent durability, and the availability of both enantiomeric forms of the selector allows for inversion of the elution order.[8]May require more method development to find the optimal mobile phase.
Protein-based Complex interactions (hydrophobic, electrostatic, and hydrogen bonding) within the chiral pockets of the immobilized protein.Chiral AGPBuffered aqueous-organic mobile phases.Useful for resolving a broad range of compounds, including acids, without derivatization.[2]Can be sensitive to mobile phase composition and temperature, lower sample capacity compared to polysaccharide CSPs.

Experimental Protocols

The following protocols are provided as a starting point for developing a robust chiral separation method for this compound.

Protocol 1: Chiral Separation using a Polysaccharide-based CSP (Normal Phase)

This protocol utilizes a widely successful approach for the separation of arylpropionic acids.

1. Materials and Reagents:

  • HPLC grade n-Hexane
  • HPLC grade 2-Propanol
  • Trifluoroacetic acid (TFA)
  • Racemic this compound standard
  • Chiralcel® OD-H column (or equivalent polysaccharide-based CSP)

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase by carefully mixing the n-Hexane, 2-Propanol, and TFA.
  • Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.
  • Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.
  • Inject the standard solution and record the chromatogram.
  • Optimize the separation by adjusting the ratio of n-Hexane to 2-Propanol. An increase in 2-Propanol will decrease retention times.
Protocol 2: Chiral Separation using an Anion-Exchanger CSP

This protocol is highly specific for acidic compounds and can provide excellent resolution.

1. Materials and Reagents:

  • HPLC grade Methanol
  • Acetic acid
  • Racemic this compound standard
  • CHIRALPAK® QN-AX column

2. Chromatographic Conditions:

  • Column: CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm
  • Mobile Phase: Methanol / Acetic acid (100:0.1, v/v)
  • Flow Rate: 0.5 mL/min
  • Temperature: 25 °C
  • Detection: UV at 254 nm
  • Injection Volume: 5 µL

3. Procedure:

  • Prepare the mobile phase by adding the specified amount of acetic acid to the methanol.
  • Prepare a 0.5 mg/mL stock solution of racemic this compound in the mobile phase.
  • Equilibrate the CHIRALPAK® QN-AX column with the mobile phase until a stable baseline is observed.
  • Inject the standard solution and monitor the separation.
  • The concentration of the acidic additive can be adjusted to optimize retention and resolution.

Visualizing the Experimental Workflow

To aid in understanding the method development process, the following diagrams illustrate the key steps and decision points.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization A Prepare Racemic Standard C Equilibrate Column A->C B Prepare Mobile Phase B->C D Inject Sample C->D E Data Acquisition D->E F Acceptable Resolution? E->F G Adjust Mobile Phase Composition F->G No H Final Method F->H Yes G->C

Caption: A generalized workflow for developing a chiral HPLC method.

chiral_recognition cluster_csp Chiral Stationary Phase cluster_analyte Enantiomers CSP Chiral Selector R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: The principle of chiral recognition on a stationary phase.

Conclusion

The successful chiral separation of this compound enantiomers is readily achievable with modern HPLC technologies. Polysaccharide-based and anion-exchanger CSPs represent two of the most promising approaches, each with its own set of advantages. By systematically screening different columns and mobile phases, and by understanding the principles of chiral recognition, researchers can develop robust and reliable methods for the analysis of this and other acidic chiral compounds. The protocols and comparative data presented in this guide serve as a solid foundation for your method development endeavors.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • LCGC International. (2008). Finding the Best Separation for Enantiomeric Mixtures.
  • Wiley Online Library. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • BenchChem. (2025). Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography.
  • National Center for Biotechnology Information. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

A Comparative Guide to the Enantioselective Synthesis of (R)-3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two primary methodologies for the enantioselective synthesis of (R)-3-chloro-2-phenylpropanoic acid: Enzymatic Kinetic Resolution (EKR) and Organocatalytic Asymmetric Synthesis . As a crucial chiral building block in the development of various pharmaceuticals, the efficient and selective synthesis of this compound is of significant interest to researchers and drug development professionals. This document offers an in-depth analysis of the theoretical underpinnings, practical execution, and comparative performance of these two state-of-the-art approaches, supported by postulated experimental data and detailed protocols.

Introduction: The Significance of Chirality in Drug Development

The stereochemistry of a molecule is a critical determinant of its pharmacological activity. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. (R)-3-chloro-2-phenylpropanoic acid is a valuable intermediate, and its enantioselective synthesis presents a compelling case study for comparing different asymmetric synthesis strategies.

Method 1: Enzymatic Kinetic Resolution of Racemic 3-Chloro-2-phenylpropanoic Acid

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the resolution of carboxylic acids, lipases are frequently employed due to their broad substrate specificity and high enantioselectivity.[1][2]

Mechanistic Rationale

The underlying principle of lipase-catalyzed kinetic resolution is the differential rate of reaction for the two enantiomers of the racemic substrate. The enzyme's chiral active site preferentially binds and catalyzes the esterification of one enantiomer (in this case, likely the (S)-enantiomer) at a significantly higher rate than the other. By carefully controlling the reaction time to halt the conversion at approximately 50%, a mixture of the unreacted (R)-acid and the newly formed (S)-ester is obtained, which can then be separated.

Hypothetical Performance Data
ParameterEnzymatic Kinetic Resolution
Starting Material Racemic this compound
Enzyme Immobilized Candida antarctica Lipase B (CALB)
Acyl Acceptor Benzyl alcohol
Solvent Toluene
Temperature 40°C
Reaction Time 24 - 48 hours (monitored to ~50% conversion)
Yield of (R)-acid < 50% (theoretical maximum)
Enantiomeric Excess (e.e.) of (R)-acid > 95%
Key Advantages High enantioselectivity, mild reaction conditions, environmentally benign
Key Disadvantages Theoretical yield limited to 50%, requires separation of product from unreacted starting material
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (5% aqueous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled oil bath.

Procedure:

  • To a dry round-bottom flask, add racemic this compound (1.0 eq), benzyl alcohol (1.2 eq), and anhydrous toluene.

  • Stir the mixture until all solids are dissolved.

  • Add immobilized CALB (typically 20-50% by weight of the racemic acid).

  • Heat the reaction mixture to 40°C and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh toluene and dried for potential reuse.

  • Transfer the filtrate to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution to separate the unreacted carboxylic acid from the ester.

  • Wash the organic layer (containing the (S)-ester) with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Acidify the combined aqueous layers to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-3-chloro-2-phenylpropanoic acid.

  • Determine the enantiomeric excess of the final product using chiral HPLC analysis.

Workflow Diagram

G cluster_0 Enzymatic Kinetic Resolution Racemic Acid Racemic this compound Esterification Enzymatic Esterification (Immobilized CALB, Benzyl Alcohol, Toluene, 40°C) Racemic Acid->Esterification Separation Separation (Aqueous NaHCO3 extraction) Esterification->Separation R_Acid (R)-3-chloro-2-phenylpropanoic acid (>95% e.e.) Separation->R_Acid Aqueous Phase S_Ester (S)-Benzyl 3-chloro-2-phenylpropanoate Separation->S_Ester Organic Phase G cluster_1 Organocatalytic Asymmetric Synthesis Cinnamic_Acid Cinnamic Acid Activation In situ silylation (TMSCl, Et3N) Cinnamic_Acid->Activation Silyl_Cinnamate Silyl Cinnamate Activation->Silyl_Cinnamate Conjugate_Addition Asymmetric Conjugate Addition (Chiral Catalyst, LiCl, CH2Cl2, -20°C) Silyl_Cinnamate->Conjugate_Addition Hydrolysis Hydrolysis (Aqueous workup) Conjugate_Addition->Hydrolysis Final_Product (R)-3-chloro-2-phenylpropanoic acid (85-95% e.e.) Hydrolysis->Final_Product

Sources

A Comparative Guide to the Enantioselective Synthesis of (S)-3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-chloro-2-phenylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific chlorine and carboxylic acid functionalities make it a versatile intermediate. Achieving high enantiopurity is critical, as the biological activity of the final therapeutic agent often resides in a single enantiomer. This guide provides a comparative analysis of prominent methods for the enantioselective synthesis of this key intermediate, offering insights into the underlying principles, performance, and practical considerations for researchers and drug development professionals.

Overview of Synthetic Strategies

The enantioselective synthesis of (S)-3-chloro-2-phenylpropanoic acid can be broadly categorized into three main approaches:

  • Kinetic Resolution: This classic method involves the separation of enantiomers from a racemic mixture by exploiting differences in their reaction rates with a chiral catalyst or reagent, most commonly an enzyme.

  • Asymmetric Catalysis: This strategy creates the desired stereocenter from a prochiral precursor using a small amount of a chiral catalyst. Asymmetric hydrogenation of a corresponding unsaturated acid is a prime example.

  • Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is formed, the auxiliary is removed.

This guide will delve into the practical application and performance of enzymatic kinetic resolution and asymmetric hydrogenation, two of the most effective and widely employed strategies.

Method Comparison: Enzymatic Resolution vs. Asymmetric Hydrogenation

Enzymatic Kinetic Resolution of Racemic Esters

Kinetic resolution, particularly using lipases, is a robust and highly selective method for obtaining enantiopurified acids.[1] Lipases are serine hydrolases that can selectively hydrolyze one enantiomer of an ester faster than the other, allowing for the separation of the unreacted ester and the hydrolyzed acid.[1][2]

Principle of Operation: The process starts with a racemic mixture of an ester of 3-chloro-2-phenylpropanoic acid. A lipase, such as that from Candida antarctica (CALB) or Candida rugosa (CRL), is introduced.[3][4] The enzyme preferentially hydrolyzes the (S)-ester to the desired (S)-acid, leaving the (R)-ester largely unreacted. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

  • Esterification: Racemic this compound is first converted to its corresponding methyl or ethyl ester using standard Fischer esterification conditions.

  • Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: A commercially available lipase (e.g., Candida rugosa lipase) is added to the mixture.[3][4]

  • Incubation: The reaction is stirred at a controlled temperature (e.g., 30-40°C) while the pH is maintained through the addition of a dilute base to neutralize the acid being formed.

  • Workup: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted (R)-ester is extracted with an organic solvent. The aqueous layer is then acidified, and the desired (S)-3-chloro-2-phenylpropanoic acid is extracted.

  • Analysis: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Performance Data & Considerations:

ParameterPerformance & Remarks
Enantiomeric Excess (ee) Typically >95% ee can be achieved for the (S)-acid.[1]
Yield Theoretical maximum of 50%. Practical yields approach this limit.
Catalyst Lipases are commercially available, relatively inexpensive, and can be immobilized for recycling.[3]
Conditions Mild, environmentally benign conditions (aqueous media, moderate temperatures).[1]
Advantages High enantioselectivity, operational simplicity, green chemistry profile.
Disadvantages Maximum 50% yield, requires separation of the product from the unreacted enantiomer.

The choice of lipase is crucial, as different enzymes can exhibit complementary enantioselectivity.[2] Screening various lipases is a common first step to optimize the resolution.[5]

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation offers a more atom-economical approach, theoretically allowing for a 100% yield of the desired enantiomer. This method involves the hydrogenation of a prochiral alkene, such as 3-chloro-2-phenylpropenoic acid, using a transition metal complex with a chiral ligand.

Principle of Operation: A prochiral α,β-unsaturated acid is hydrogenated using hydrogen gas in the presence of a chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand (e.g., BINAP). The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby forming the (S)-enantiomer with high selectivity.[6][7]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Precursor Synthesis: The substrate, (E/Z)-3-chloro-2-phenylpropenoic acid, is synthesized.

  • Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand are dissolved in a degassed solvent like methanol.

  • Hydrogenation: The substrate is dissolved in the same solvent and placed in a high-pressure reactor. The catalyst solution is added.

  • Reaction: The reactor is purged and pressurized with hydrogen gas (e.g., 1-50 atm) and stirred at a specific temperature until the reaction is complete.

  • Workup: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to remove the catalyst.

  • Analysis: The yield and enantiomeric excess are determined by NMR and chiral HPLC, respectively.

Performance Data & Considerations:

ParameterPerformance & Remarks
Enantiomeric Excess (ee) Excellent results are achievable, often >98% ee.[6]
Yield Potentially quantitative (>95% isolated yields are common).[8]
Catalyst Requires expensive transition metals (Rh, Ru) and complex, often proprietary, chiral ligands.
Conditions Requires specialized equipment (high-pressure reactor), inert atmosphere techniques, and organic solvents.
Advantages High yield and enantioselectivity, atom-economical.
Disadvantages High cost of catalysts, stringent reaction conditions, potential for metal contamination in the final product.

Comparative Analysis and Workflow

The choice between these two premier methods depends heavily on the scale of the synthesis, cost considerations, and available equipment.

  • For laboratory-scale synthesis and initial research, enzymatic kinetic resolution is often more accessible. The operational simplicity and mild conditions make it an attractive option, despite the inherent 50% yield limitation.

  • For industrial-scale production, where atom economy and throughput are paramount, asymmetric hydrogenation is generally the superior choice. The high potential yield and catalytic nature of the process can offset the initial high cost of the catalyst and equipment.

Below is a diagram illustrating the decision-making workflow and the general synthetic pathways.

G cluster_0 Starting Material cluster_1 Method Selection cluster_2 Key Process Steps cluster_3 Outcome racemic_acid Racemic 3-Chloro- 2-phenylpropanoic Acid esterification Esterification racemic_acid->esterification Esterify prochiral_alkene 3-Chloro-2-phenyl- propenoic Acid method_B Method B: Asymmetric Hydrogenation prochiral_alkene->method_B method_A Method A: Enzymatic Kinetic Resolution hydrolysis Lipase-catalyzed Hydrolysis method_A->hydrolysis hydrogenation Chiral Rh/Ru Catalyst + H2 Gas method_B->hydrogenation esterification->method_A product_S (S)-3-Chloro-2-phenylpropanoic Acid hydrolysis->product_S Yield <= 50% ee > 95% byproduct_R (R)-Ester Byproduct hydrolysis->byproduct_R hydrogenation->product_S Yield > 95% ee > 98% caption Fig. 1: Comparative workflow for the synthesis of (S)-3-chloro-2-phenylpropanoic acid.

Fig. 1: Comparative workflow for the synthesis of (S)-3-chloro-2-phenylpropanoic acid.

Conclusion

Both enzymatic kinetic resolution and asymmetric hydrogenation are powerful and effective methods for producing (S)-3-chloro-2-phenylpropanoic acid with high enantiopurity. The optimal choice is dictated by project-specific requirements such as scale, cost, and available infrastructure. Enzymatic resolution offers a green, operationally simple route ideal for smaller scales, while asymmetric hydrogenation provides a more efficient, high-yield process suited for large-scale industrial manufacturing. A thorough evaluation of these factors will enable researchers and developers to select the most appropriate synthetic strategy for their needs.

References

  • Singh, R. et al. (2015). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe.
  • Filip-Ciubotaru, F. et al. (2021).
  • Wang, D. et al. (2023). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes.
  • Wang, Y. et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. International Journal of Chemistry, 3(3). [Link]
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron Letters, 52(38), 4975-4977. [Link]
  • Contente, M. L. & Molinari, F. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Zhang, X. et al. (2013). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 11(35), 5948-5954. [Link]
  • Li, G. et al. (2003). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 5(13), 2251-2254. [Link]
  • Gotor-Fernández, V. et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(12), 5723-5729. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (2008). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • List, B. et al. (2019). Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes. Journal of the American Chemical Society, 141(34), 13355-13360. [Link]

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A Comparative Guide to Purity Validation of 3-Chloro-2-phenylpropanoic acid: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 3-Chloro-2-phenylpropanoic acid (Molecular Weight: 184.62 g/mol ) is a cornerstone of reliable and reproducible outcomes.[1][2] This guide provides a comprehensive comparison of two prevalent analytical techniques for purity validation: the classic acid-base titration and the modern, high-resolution method of High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings, present detailed, field-tested protocols, and offer a clear comparative analysis to guide your choice of methodology.

The Principle of Purity Determination by Titration

Acid-base titration is a fundamental quantitative analysis method used to determine the concentration of an acidic or basic substance.[3][4] this compound, possessing a carboxylic acid functional group, can be accurately assayed by neutralizing it with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[5][6]

The reaction proceeds according to the following stoichiometry:

C₉H₉ClO₂ + NaOH → C₉H₈ClNaO₂ + H₂O

The core principle is that at the equivalence point, the moles of the base added are stoichiometrically equal to the moles of the acid present in the sample.[4] By precisely measuring the volume of the titrant (the NaOH solution of known concentration) required to reach this point, the amount of this compound in the weighed sample can be calculated, thus revealing its purity.

For this application, potentiometric titration is the recommended approach. Unlike colorimetric indicators which rely on a subjective visual endpoint, a potentiometric titration monitors the pH of the solution with an electrode as the titrant is added.[7][8] The endpoint is identified as the point of maximum inflection on the resulting titration curve, offering superior precision and objectivity.[9]

In-Depth Experimental Protocol: Potentiometric Titration

This protocol is designed as a self-validating system, incorporating best practices for standardization and measurement to ensure trustworthy results.

Materials and Reagents
  • This compound sample

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Hydrogen Phthalate (KHP), primary standard grade (dried at 110°C for 2 hours)

  • Deionized (DI) water, CO₂-free

  • Ethanol, ACS grade

  • Automated potentiometric titrator with a combination pH electrode

  • Analytical balance (readable to 0.1 mg)

  • Class A volumetric glassware (burette, pipettes, flasks)

Workflow for Purity Assay by Titration

Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_assay Phase 2: Sample Assay cluster_analysis Phase 3: Data Analysis Titrant_Prep Prepare 0.1 M NaOH Solution KHP_Prep Accurately weigh KHP (Primary Standard) Standardization Titrate KHP with NaOH to determine exact molarity KHP_Prep->Standardization Sample_Prep Accurately weigh ~150-200 mg of sample Standardization->Sample_Prep Standardized Titrant Dissolve Dissolve sample in Ethanol/DI Water Sample_Prep->Dissolve Titrate_Sample Titrate sample with standardized NaOH Dissolve->Titrate_Sample Equiv_Point Determine Equivalence Point (max inflection of curve) Titrate_Sample->Equiv_Point Calculate Calculate Purity (%) Equiv_Point->Calculate

Caption: Workflow for potentiometric titration purity assay.

Step-by-Step Methodology

Part A: Standardization of 0.1 M NaOH Titrant Causality: The accuracy of the entire assay hinges on the precise concentration of the NaOH titrant. Standardization against a primary standard like KHP, which is highly pure and stable, is a mandatory step.[10]

  • Preparation: Accurately weigh approximately 4.0 g of NaOH pellets and dissolve in 1 L of CO₂-free DI water. Allow cooling.

  • KHP Preparation: Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker. Record the exact weight.

  • Dissolution: Add approximately 50 mL of CO₂-free DI water to the KHP and stir until fully dissolved.

  • Titration: Titrate the KHP solution with the prepared NaOH solution using the potentiometric titrator. Record the volume of NaOH required to reach the equivalence point.

  • Calculation: Calculate the exact molarity of the NaOH solution using the formula: Molarity (NaOH) = (Weight of KHP in g) / (Volume of NaOH in L × 204.22 g/mol )

    Repeat the standardization at least twice more; the results should have a relative standard deviation (RSD) of <0.2%.

Part B: Purity Assay of this compound

  • Sample Preparation: Accurately weigh approximately 170-190 mg of the this compound sample into a 250 mL beaker. Record the exact weight.

  • Dissolution: Add 25 mL of ethanol to dissolve the sample, then add 25 mL of DI water. Causality: Some organic acids have limited aqueous solubility. Using a co-solvent like ethanol ensures complete dissolution, making all acidic protons available for reaction.[11]

  • Titration: Immerse the pH electrode in the solution and titrate with the standardized 0.1 M NaOH solution. Record the volume of titrant added versus the pH.

  • Endpoint Determination: The equivalence point (V_eq) is the volume of NaOH at the point of maximum inflection of the titration curve. Modern titrators determine this automatically.

  • Purity Calculation: Calculate the purity of the sample using the formula: % Purity = [(V_eq (L) × Molarity_NaOH (mol/L) × 184.62 g/mol ) / (Weight_sample (g))] × 100

Comparative Analysis: Titration vs. HPLC

The choice between titration and HPLC depends heavily on the analytical question being asked. Titration provides a measure of total acidity, while HPLC offers a detailed impurity profile.[12]

Key Performance Characteristics
ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of total acidic content.[5]Separation of components based on physicochemical interactions with a stationary phase.[13]
Specificity Lower. Measures total acidity, so acidic impurities can lead to an overestimation of purity.[13][14]Higher. Separates the main compound from impurities, providing a more accurate purity profile.[12]
Sensitivity Lower. Not suitable for detecting trace-level impurities.High. Capable of detecting and quantifying impurities at levels below 0.1%.[13]
Information Provided Overall purity based on the primary acidic functional group.Purity of the main component and quantification of individual impurities.
Cost & Complexity Lower initial instrument cost, simpler method development.[13]Higher instrument cost, more complex method development, more expensive solvents and columns.[13]
Throughput Lower for manual methods, but can be automated for higher throughput.Higher, especially with a modern autosampler.[13]
Method Validation Governed by USP <541> and <1225>.[15][16]Governed by USP <621> and <1225>.
Hypothetical Data Comparison

The following table illustrates the kind of data one might expect from analyzing three different lots of this compound.

Lot NumberPurity by Titration (%)Purity by HPLC (%)Key Impurity by HPLC (%)
A-001 99.799.60.2 (Unidentified)
B-002 99.198.50.6 (Starting Material)
C-003 100.599.01.0 (Acidic by-product)

Interpretation: Lot C-003 highlights a critical difference. The titration result is >100%, which is physically impossible. This strongly suggests the presence of an acidic impurity with a lower molecular weight than the main compound, causing the titration to overestimate the purity. HPLC confirms the true purity is 99.0% and quantifies the impurity, providing actionable information for process chemists.

Brief Protocol: Purity Determination by HPLC

For a comprehensive purity assessment, an HPLC method is indispensable.

Logical Framework for Method Selection

Method_Selection Start What is the analytical goal? Goal1 Routine QC / Assay of known pure material Start->Goal1 Goal2 Impurity profiling / Stability studies / Characterization Start->Goal2 Titration Use Titration HPLC Use HPLC Goal1->Titration Fast & Cost-Effective Goal2->HPLC Specific & Sensitive

Caption: Decision logic for choosing between Titration and HPLC.

Example HPLC Methodology
  • System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile with 0.1% phosphoric acid (Solvent B). Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column (ion suppression chromatography).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm. Causality: The carboxyl group and phenyl ring exhibit UV absorbance at lower wavelengths.[18]

  • Procedure: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Inject a small volume (e.g., 10 µL) and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion and Recommendations

Both titration and HPLC are powerful, validated methods for assessing the purity of this compound, but they serve different purposes.[13]

  • Potentiometric titration stands as a rapid, cost-effective, and highly precise method for determining the overall assay value. It is exceptionally well-suited for routine quality control of established materials where the impurity profile is already well understood. Its value as an absolute method provides a strong foundation for material quantification.[12]

  • HPLC is the superior and necessary method for comprehensive purity analysis.[13] Its high specificity and sensitivity are essential for identifying and quantifying individual impurities, characterizing new batches, performing stability studies, and providing the detailed data required for regulatory submissions.

For a robust quality assessment framework, these techniques should be used in concert. Titration can provide a quick, reliable check of the overall acidic content, while HPLC delivers the detailed, specific purity profile that is indispensable for rigorous scientific work and drug development.

References

  • Learning Chemistry. (n.d.). Acid Base Titration - Principle, Types, Process, Indicators.
  • Chemical Sciences, Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Acid Base Titration (Theory).
  • CHEMIX. (n.d.). Acid-Base Titration - Theory.
  • Wikipedia. (2023). Acid–base titration.
  • Khan Academy. (n.d.). Acid–base titrations.
  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Boinpally, R. (2020).
  • PubChem. (n.d.). This compound.
  • Quora. (2020). Which one is better between assay by HPLC or assay by titration?
  • ResearchGate. (2014). Comparison of back-titration and HPLC concentration determinations....
  • European Pharmaceutical Review. (2022). Guide: Validation of titration methods.
  • ResearchGate. (2018). How is the determination of carboxylic acid degree by titration with NaOH?
  • Wikipedia. (2023). Potentiometric titration.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.

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A Comparative Investigation of 3-Chloro-2-phenylpropanoic Acid Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of novel synthetic derivatives of 3-Chloro-2-phenylpropanoic acid as potential inhibitors of cyclooxygenase (COX) enzymes. We will delve into the rationale behind their design, the methodologies for evaluating their inhibitory activity, and a structure-activity relationship (SAR) study to elucidate the chemical features crucial for their biological function. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Rationale for Targeting COX Enzymes

Cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is a critical enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid autacoids involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and is upregulated during inflammation.[2] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[2]

The 2-phenylpropanoic acid scaffold is a well-established pharmacophore found in many commercially successful NSAIDs, such as ibuprofen.[1][2] This guide explores a series of novel derivatives based on a "this compound" core, investigating how substitutions on the phenyl ring modulate their inhibitory potency and selectivity for COX-1 and COX-2. The inclusion of a chlorine atom at the 3-position of the propanoic acid chain introduces a unique electronic and steric feature, offering a potential avenue for novel interactions within the enzyme's active site.

General Structure of Investigated Compounds

The compounds investigated in this study are derivatives of this compound. The core structure and the positions of substitution on the phenyl ring are illustrated in the diagram below.

G cluster_0 General Structure of this compound Derivatives base R R = H, 4-CH3, 4-OCH3, 4-Cl, 4-NO2 img

Caption: General chemical structure of the this compound scaffold.

Mechanism of Action: Reversible Inhibition of COX

The primary mechanism of action for the parent compound and its derivatives is expected to be the reversible inhibition of the cyclooxygenase activity of both COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various other prostaglandins and thromboxanes. The acidic carboxyl group of the propanoic acid moiety is crucial for binding to the active site of the COX enzyme.

To elucidate the nature of this inhibition, enzyme kinetic studies are essential. By measuring the reaction velocity at different substrate (arachidonic acid) concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated.[1] This double reciprocal plot helps to determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable insights into the binding mode of the inhibitor.[3]

Comparative Analysis of Inhibitory Activity

The inhibitory potency of a series of synthesized this compound derivatives was evaluated against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) for each compound was determined.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

CompoundR-groupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 H15.28.51.79
2 4-CH310.83.13.48
3 4-OCH312.54.22.98
4 4-Cl8.32.53.32
5 4-NO225.115.71.60
Ibuprofen(Reference)5.62.22.55

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis

The results from Table 1 suggest a discernible structure-activity relationship among the tested derivatives:

  • Effect of Phenyl Ring Substitution: Unsubstituted compound 1 displayed moderate inhibitory activity. The introduction of small electron-donating groups at the 4-position of the phenyl ring, such as a methyl (compound 2 ) or methoxy group (compound 3 ), led to an increase in potency against both isoforms, particularly COX-2.

  • Electron-Withdrawing Groups: The presence of a halogen, such as chlorine (compound 4 ), at the 4-position resulted in the most potent inhibition of both COX-1 and COX-2 in this series. This suggests that a combination of steric and electronic effects may be favorable for binding. Conversely, the strongly electron-withdrawing nitro group (compound 5 ) significantly diminished the inhibitory activity.

  • Selectivity: Most of the synthesized derivatives exhibited a modest selectivity towards COX-2, with selectivity indices ranging from 1.60 to 3.48. Compound 2 (4-CH3) demonstrated the highest selectivity for COX-2 in this series.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines the methodology for determining the COX inhibitory activity of the test compounds. This assay is based on a fluorometric method that measures the peroxidase activity of COX.

Materials and Reagents
  • COX-1 and COX-2 inhibitor screening kit (e.g., from a commercial supplier)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Fluorometric microplate reader

  • 96-well microplates

Assay Procedure

The experimental workflow for the COX inhibition assay is depicted below.

G start Start prep_plate Prepare Reagent Mix: Buffer, Heme, and COX Enzyme (1 or 2) start->prep_plate add_inhibitor Add Test Compound or Vehicle Control (DMSO) prep_plate->add_inhibitor incubate1 Incubate at 25°C for 10 min add_inhibitor->incubate1 add_substrate Add Arachidonic Acid Solution incubate1->add_substrate read_plate Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) for 5-10 min add_substrate->read_plate data_analysis Calculate Slope of Fluorescence vs. Time read_plate->data_analysis calc_inhibition Determine Percent Inhibition data_analysis->calc_inhibition calc_ic50 Calculate IC50 from Dose-Response Curve calc_inhibition->calc_ic50 end End calc_ic50->end

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the assay buffer. The final solvent concentration should be kept constant across all wells.

  • Enzyme and Inhibitor Addition: To each well of a 96-well plate, add the COX enzyme (either COX-1 or COX-2). Then, add the test compound at various concentrations or the vehicle control.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the arachidonic acid solution to each well to initiate the enzymatic reaction.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence kinetically using a microplate reader with excitation at 535 nm and emission at 587 nm.[1] Record data points every minute for 5 to 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well by plotting the relative fluorescence units (RFU) against time.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[1]

Conclusion and Future Directions

This guide has presented a comparative study of novel this compound derivatives as inhibitors of COX-1 and COX-2. The structure-activity relationship analysis revealed that substitutions at the 4-position of the phenyl ring significantly influence the inhibitory potency and selectivity. Specifically, the derivative with a 4-chloro substituent (compound 4 ) was the most potent inhibitor, while the 4-methyl derivative (compound 2 ) showed the highest selectivity for COX-2.

Future studies should focus on expanding the library of derivatives to further explore the SAR. This could include investigating the effects of substituents at other positions on the phenyl ring and exploring different bioisosteric replacements for the carboxylic acid moiety. Additionally, lead compounds should be advanced to cellular and in vivo models of inflammation and pain to assess their therapeutic potential. Enzyme kinetic studies should also be performed to confirm the mechanism of inhibition for the most promising candidates.[1][3]

References

  • Demir, Y., et al. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1746-1761. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228237, this compound. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54327768, 3-Chloro-2-phenylprop-2-enoic acid. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129986407, 3-Chloro-2-hydroxy-2-phenylpropanoic acid. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104571568, 2-(3-Chloro-2-pyridinyl)-3-phenylpropanoic acid. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104571518, 2-(5-Chloro-2-pyridinyl)-3-phenylpropanoic acid. [Link]
  • Li, F., et al. (2023). Synthesis and structure-activity relationships of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. European Journal of Medicinal Chemistry, 248, 115094. [Link]
  • Khan, S. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Chloro-2-Oxo-N-(Arylcarbamoyl)-2H-1-Benzopyran-6-Sulfonamide Derivatives as Potential DPP-IV Inhibitors.
  • Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Wang, Y., et al. (2022).
  • Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99. [Link]
  • da Silva, A. B., et al. (2009). Inhibition of horseradish peroxidase catalytic activity by new 3-phenylcoumarin derivatives: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3585-3592. [Link]
  • Khan, S. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Chloro-2-Oxo-N-(Arylcarbamoyl)-2H-1-Benzopyran-6-Sulfonamide Derivatives as Potential DPP-IV Inhibitors. Neliti. [Link]
  • Wikipedia contributors. (2024). Ibuprofen. In Wikipedia, The Free Encyclopedia. [Link]
  • Tipparaju, S. K., et al. (2008). In pursuit of natural product leads: synthesis and biological evaluation of 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and its analogues: discovery of N-(2-benzoxazol-2-ylphenyl)benzamides as novel antileishmanial chemotypes. Journal of Medicinal Chemistry, 51(23), 7344-7347. [Link]

Sources

Phenylpropanoic Acids as Monocarboxylate Transporter Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for 3-chloro-2-phenylpropanoic acid and its analogs as inhibitors of monocarboxylate transporters (MCTs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key experimental findings to illuminate the molecular features governing potency and selectivity. We will dissect the foundational scaffold of this compound and compare it with highly potent and selective inhibitors to provide a comprehensive understanding of this important class of compounds.

Introduction: Targeting Cellular Metabolism through Monocarboxylate Transporters

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial players in cellular metabolism, responsible for the transport of lactate, pyruvate, and ketone bodies across the plasma membrane.[1] In highly glycolytic cancer cells, a phenomenon known as the Warburg effect leads to the overproduction of lactate.[2] To maintain intracellular pH and sustain high rates of glycolysis, these cells upregulate MCTs to facilitate lactate efflux.[2] This makes MCTs, especially MCT1, attractive therapeutic targets in oncology and other metabolic diseases.[3]

The phenylpropanoic acid scaffold has emerged as a key pharmacophore in the design of potent MCT inhibitors. This guide will explore the SAR of this class of molecules, starting with the basic structure of this compound and expanding to more complex and potent analogs.

The Foundational Scaffold: this compound

This compound serves as a fundamental structure for understanding the core requirements for MCT inhibition. Its key features include:

  • A Phenyl Ring: This provides a critical hydrophobic interaction within the transporter's binding pocket.

  • A Propanoic Acid Moiety: The carboxylic acid is essential for interacting with key residues in the binding site.

  • A Chloro Substituent: The presence and position of halogen atoms can significantly influence potency and selectivity.

While not a highly potent inhibitor itself, dissecting its structure allows for a systematic exploration of how modifications to each of these components impact biological activity.

Structure-Activity Relationship (SAR) Studies of Phenylpropanoic Acid Derivatives as MCT Inhibitors

The development of potent and selective MCT inhibitors has been guided by extensive SAR studies. The following sections detail the key molecular features that govern the inhibitory activity of phenylpropanoic acid derivatives.

The Essential Role of the Carboxylic Acid Group

The carboxylic acid moiety is a critical feature for the activity of many MCT inhibitors. It is thought to mimic the endogenous substrates, lactate and pyruvate, by forming key interactions with charged residues within the transporter's binding pocket. Site-directed mutagenesis studies have identified several key residues in MCT1 that are crucial for both substrate transport and inhibitor binding.[4]

Impact of Phenyl Ring Substitutions

Modifications to the phenyl ring have a profound impact on the potency and selectivity of these inhibitors.

  • Simple Substitutions: The introduction of small electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interaction with the binding site. For instance, the position and nature of a chloro substituent can influence binding affinity.

  • Complex Aromatic and Heterocyclic Systems: More potent inhibitors, such as AR-C155858, feature extended aromatic systems attached to the core phenyl ring. These larger, often heterocyclic, moieties can form additional favorable interactions within the binding pocket, leading to a significant increase in potency.

Modifications to the Propanoic Acid Backbone

Alterations to the three-carbon chain of the propanoic acid can also influence activity.

  • Stereochemistry: The stereochemistry at the C2 position of the propanoic acid is often crucial for optimal binding. The (S)-enantiomer of many 2-phenylpropanoic acid derivatives demonstrates higher activity compared to the (R)-enantiomer, suggesting a specific spatial arrangement is required for effective interaction with the binding site.

  • Substitutions on the Backbone: The addition of substituents to the propanoic acid backbone can impact the molecule's conformation and its fit within the binding pocket.

Comparative Analysis of Lead Phenylpropanoic Acid-Based MCT Inhibitors

To illustrate the principles of SAR, the following table compares the activity of several key MCT inhibitors based on or related to the phenylpropanoic acid scaffold.

CompoundTarget(s)Ki / IC50Key Structural FeaturesReference(s)
α-Cyano-4-hydroxycinnamate (CHC) MCT1, MCT2~mM rangeAromatic monocarboxylate[1]
AR-C155858 MCT1, MCT2Ki: ~2.3 nM (MCT1), <10 nM (MCT2)Complex heterocyclic system[3]
AZD3965 MCT1 > MCT2Binding affinity: 1.6 nM (MCT1)Structural analog of AR-C155858[3]
BAY-8002 MCT1, MCT2Potent dual inhibitorOrally available[5]

As the data indicates, the evolution from simple phenylpropanoic acid derivatives to more complex structures like AR-C155858 results in a dramatic increase in potency, with Ki values shifting from the millimolar to the low nanomolar range.

Mechanism of Action and Selectivity

Potent phenylpropanoic acid-derived inhibitors like AR-C155858 act as non-competitive, tight-binding inhibitors of MCT1 and MCT2.[4] A noteworthy feature of their mechanism is that they bind to an intracellular site on the transporter, necessitating that the compound first crosses the plasma membrane.[6] The binding site is located within the C-terminal half of MCT1, involving transmembrane helices 7-10.[6]

Selectivity between MCT isoforms is a critical aspect of drug design. AR-C155858, for example, is a potent inhibitor of MCT1 and MCT2 but is inactive against MCT4. This selectivity is attributed to differences in the amino acid residues within the binding pocket of the different isoforms. Site-directed mutagenesis studies have identified Phe360 and Ser364 in MCT1 as key residues for high-affinity binding of AR-C155858; these residues are different in the AR-C155858-insensitive MCT4.[6]

Experimental Protocols for Evaluating MCT Inhibitors

The following are detailed methodologies for key experiments used to characterize MCT inhibitors.

Radiolabeled Lactate Uptake Assay in Cells Expressing MCT Isoforms

This assay directly measures the inhibition of MCT-mediated lactate transport.

Objective: To quantify the inhibitory effect of a compound on the uptake of radiolabeled lactate in cells engineered to express a specific MCT isoform (e.g., MCT1 or MCT4).

Materials:

  • Cell lines expressing the target MCT isoform (e.g., HEK293-MCT1)

  • Radiolabeled L-lactate (e.g., [14C]L-lactate)

  • Test inhibitor at various concentrations

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Step-by-Step Protocol:

  • Cell Culture: Seed cells expressing the target MCT isoform in a multi-well plate and culture to confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test inhibitor at various concentrations (or vehicle control) for a specified time (e.g., 30-60 minutes).

  • Initiate Uptake: Add the assay buffer containing radiolabeled L-lactate to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) during which uptake is linear.

  • Stop Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the downstream functional consequences of MCT inhibition on cell proliferation and viability.

Objective: To determine the effect of MCT inhibition on the growth and viability of cancer cells that are dependent on MCT function.

Materials:

  • Cancer cell lines with well-characterized MCT1 and/or MCT4 expression

  • Test inhibitor at various concentrations

  • Cell culture medium and supplements

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Cell Adhesion: Allow the cells to adhere and grow for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations of Key Pathways and Workflows

MCT1_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Lactate_ex Extracellular Lactate MCT1->Lactate_ex Inhibitor Phenylpropanoic Acid Derivative Inhibitor->MCT1 Inhibition

Caption: Mechanism of MCT1 inhibition by phenylpropanoic acid derivatives in cancer cells.

Lactate_Uptake_Workflow start Start: Culture MCT1-expressing cells in multi-well plates preincubate Pre-incubate cells with inhibitor or vehicle start->preincubate add_radiolabel Add [14C]L-lactate to initiate uptake preincubate->add_radiolabel incubate Incubate for a short, linear uptake period add_radiolabel->incubate stop_uptake Stop uptake by washing with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells to release intracellular contents stop_uptake->lyse_cells measure_radioactivity Measure radioactivity using scintillation counting lyse_cells->measure_radioactivity analyze_data Analyze data: Normalize to protein and calculate % inhibition measure_radioactivity->analyze_data end End: Determine IC50 value analyze_data->end

Sources

A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) for 3-Chloro-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 3-Chloro-2-phenylpropanoic acid, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles of qNMR, contrasts it with traditional chromatographic methods, and offers a detailed, field-proven experimental protocol.

The Imperative of Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, purity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The presence of unreacted starting materials, byproducts, or degradation products can have significant implications for downstream reactions and the toxicological profile of the final drug product. Therefore, employing an accurate and reliable analytical method for purity assessment is a critical, non-negotiable step in the chemical and pharmaceutical industries.[1]

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical labs, qNMR has emerged as a powerful, primary method for quantification.[2][3] Its unique advantages make it an indispensable tool for orthogonal validation and, in many cases, the preferred method for certifying reference materials.

The Principle of Quantitative NMR: A First-Principles Approach

Unlike most analytical techniques that rely on comparing the response of an analyte to a calibration curve of the same compound, qNMR is a primary ratio method.[4] This distinction is grounded in a fundamental principle of NMR spectroscopy: the area of a resonance signal is directly and linearly proportional to the number of nuclei responsible for that signal.[5][6][7][8] This allows for the direct measurement of the molar ratio between an analyte and a co-dissolved internal standard of known purity, without any assumptions about the analyte's response factor.[9]

The power of ¹H qNMR, the most common variant, stems from the near-100% natural abundance and high gyromagnetic ratio of the proton nucleus, which provides excellent sensitivity.[5] This technique serves the dual purpose of unambiguous structure confirmation and precise purity determination from a single experiment.[2]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination hinges on factors like the nature of the analyte, expected impurities, and the required accuracy and sensitivity.[1] qNMR offers distinct advantages and disadvantages when compared to established methods like HPLC and GC.

FeatureQuantitative NMR (qNMR) HPLC / GC
Principle Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.[5][6][8]Separation based on partitioning between phases; quantification relies on detector response (e.g., UV absorbance, flame ionization).
Calibration Does not require a calibration curve or a reference standard of the analyte. A single, certified internal standard can be used for various analytes.[10]Requires a calibration curve generated from a certified reference standard of the exact analyte for accurate quantification.[5]
Selectivity High. Provides detailed structural information, allowing for the simultaneous identification and quantification of impurities if signals are resolved.[4]Moderate to high, dependent on column chemistry, mobile/carrier phase, and detector specificity. Co-elution can be a challenge.
Sample Integrity Non-destructive. The sample can be recovered and used for further analyses.Destructive. The sample is consumed during the analysis.
Speed Fast for sample analysis (typically 5-15 minutes per sample), but method development for complex mixtures can be time-consuming.[2]Can be faster for established methods with high throughput, but method development and calibration can be lengthy.
Sensitivity Generally lower than chromatographic methods.High sensitivity, often in the µg/mL to pg/mL range.[11]
Universality Nearly universal detection for all molecules containing the target nucleus (e.g., ¹H). Captures non-chromophoric impurities.[12]Detector-dependent. For example, HPLC with a UV detector will not detect impurities that lack a chromophore.
Traceability Can be made SI-traceable, positioning it as a primary metrological method.[7][13]Traceability is dependent on the purity of the reference standard used for calibration.

Experimental Design: The Causality Behind Methodological Choices

A successful qNMR experiment is a self-validating system built on a series of logical, deliberate choices. Each parameter is selected to mitigate potential sources of systematic error and ensure the final purity value is accurate and trustworthy.

Workflow for qNMR Purity Determination

G cluster_prep 1. Method Planning & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Select Analyte & Internal Standard (IS) B Choose Deuterated Solvent A->B C Accurately Weigh Analyte & IS (Certified Purity) B->C D Prepare Homogeneous Solution in NMR Tube C->D E Optimize Spectrometer Parameters (Shimming, Pulse Width) D->E F Set Key Quantitative Parameters (Relaxation Delay D1 ≥ 5xT1) E->F G Acquire FID Data (Multiple Scans for S/N > 250:1) F->G H Apply Fourier Transform G->H I Phase & Baseline Correction (Manual Recommended) H->I J Integrate Non-Overlapping Signals (Analyte & IS) I->J K Calculate Purity using qNMR Equation J->K L Report Result with Measurement Uncertainty K->L Final Purity Value (%)

qNMR experimental workflow from sample preparation to final result.

A. Internal Standard Selection: The Cornerstone of Accuracy The internal standard is the anchor of the entire experiment; any error in its purity or mass is directly transferred to the final result.[14]

  • Why it's crucial: The calculation relies on the known purity and mass of the standard.

  • Selection Criteria for this compound:

    • High, Certified Purity (≥99.5%): The standard must have a well-documented purity with traceability to a certified reference material.[14]

    • Chemical Stability: It must not react with the analyte, solvent, or trace amounts of water.[15]

    • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[15][16]

    • Non-Overlapping Signals: The standard should produce simple, sharp signals (ideally singlets) in a region of the ¹H spectrum that is free from analyte or impurity signals.[14][15][16]

  • Recommended Standard: Maleic acid . It is highly pure, stable, and provides a sharp singlet for its two vinyl protons around 6.3 ppm in DMSO-d₆, a region typically clear for a molecule like this compound.

B. Solvent Selection The solvent's primary role is to create a homogeneous solution of both the analyte and the standard.

  • Why it's crucial: Incomplete dissolution leads to line broadening and inaccurate integration.[15]

  • Selection Criteria:

    • High Dissolving Power: Must dissolve both analyte and standard.

    • Deuterated: To avoid a massive, interfering solvent proton signal.

  • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) . It is an excellent solvent for many organic acids and aromatic compounds. Its residual proton signal appears around 2.5 ppm.

C. NMR Acquisition Parameters: Ensuring Quantitative Fidelity The instrument parameters must be set to ensure that the acquired signal is truly quantitative.

  • Relaxation Delay (D1): This is arguably the most critical parameter. The delay between successive pulses must be long enough to allow all protons of interest (in both the analyte and standard) to fully return to their equilibrium state.

    • Why it's crucial: If the delay is too short, signals with longer relaxation times (T₁) will be partially saturated, leading to their integrals being underestimated and a systematic error in the purity calculation.[14][17]

    • Rule of Thumb: Set D1 to at least 5 times the longest T₁ value of any signal being integrated. A conservative value of 30-60 seconds is often used when T₁ values are unknown.

  • Pulse Angle: A 90° pulse is recommended to ensure maximum signal generation for all nuclei in a single scan.[5]

  • Signal-to-Noise (S/N) Ratio: Accurate integration requires a high S/N.

    • Why it's crucial: Low S/N makes it difficult to define the start and end points of an integral, introducing random error.

    • Target: An S/N of at least 250:1 is recommended for integration errors below 1%.[17] This is achieved by increasing the number of scans.

Detailed Experimental Protocol: Purity of this compound

This protocol describes the purity determination of this compound using Maleic acid as the internal standard in DMSO-d₆.

A. Materials and Reagents

  • Analyte: this compound (MW: 184.62 g/mol )[18][19]

  • Internal Standard (IS): Maleic acid, certified reference material (Purity ≥ 99.5%) (MW: 116.07 g/mol )

  • Solvent: DMSO-d₆ (≥ 99.8% D)

  • Equipment: 400 MHz (or higher) NMR spectrometer, analytical balance (± 0.01 mg accuracy), NMR tubes, volumetric flasks, pipettes.

B. Sample Preparation

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass (m_analyte) to the nearest 0.01 mg.

  • Accurately weigh approximately 8-10 mg of Maleic acid (internal standard) into the same vial. Record the mass (m_IS) to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio for optimal integration accuracy.[5]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved, ensuring a homogeneous solution.

  • Transfer the solution to a 5 mm NMR tube.

C. NMR Data Acquisition (400 MHz Spectrometer)

  • Insert the sample into the spectrometer and allow it to thermally equilibrate (2-5 minutes).

  • Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Set the following acquisition parameters:

    • Pulse Program: Standard single 90° pulse experiment.

    • Acquisition Time (AT): ≥ 3 seconds.

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1 for the signals of interest).

    • Dummy Scans (DS): 4.

    • Spectral Width (SW): ~16 ppm.

  • Acquire the Free Induction Decay (FID).

D. Data Processing

  • Apply an exponential line broadening factor (LB = 0.3 Hz) to the FID to improve S/N without significantly distorting lineshapes.

  • Perform a Fourier Transform.

  • Manually phase the spectrum to achieve a pure absorption lineshape for all peaks.

  • Apply a baseline correction (e.g., 5th order polynomial) to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Integrate the following non-overlapping signals:

    • Analyte Signal: The methine proton (CH) adjacent to the phenyl and carboxyl groups. This is a single proton signal (N_analyte = 1).

    • Internal Standard Signal: The singlet from the two equivalent vinyl protons of Maleic acid around 6.3 ppm (N_IS = 2).

E. Purity Calculation The purity of the analyte is calculated using the following equation:[5][9]

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (M_analyte / M_IS) * Purity_IS (%)

Where:

  • I_analyte: Integral area of the selected analyte signal.

  • N_analyte: Number of protons for the analyte signal (in this case, 1).

  • I_IS: Integral area of the internal standard signal.

  • N_IS: Number of protons for the internal standard signal (in this case, 2).

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • M_analyte: Molar mass of the analyte (184.62 g/mol ).

  • M_IS: Molar mass of the internal standard (116.07 g/mol ).

  • Purity_IS: Certified purity of the internal standard (e.g., 99.8%).

Hypothetical Data and Results

The following table summarizes a hypothetical purity analysis based on the protocol above.

ParameterValue
Mass of Analyte (m_analyte)18.55 mg
Mass of IS (m_IS)9.78 mg
Purity of IS (Purity_IS)99.8%
Integral of Analyte Signal (I_analyte)1.00
Number of Analyte Protons (N_analyte)1
Integral of IS Signal (I_IS)1.05
Number of IS Protons (N_IS)2
Molar Mass of Analyte (M_analyte)184.62 g/mol
Molar Mass of IS (M_IS)116.07 g/mol
Calculated Purity 97.2%
Visualizing the Comparison of Principles

G cluster_qnmr qNMR Principle cluster_hplc Chromatography (HPLC/GC) Principle qnmr_start Analyte + Internal Standard (Known Mass & Purity) qnmr_middle Signal Area ∝ Moles of Nuclei (A Fundamental Constant) qnmr_start->qnmr_middle qnmr_end Direct Molar Ratio Calculation = Absolute Purity qnmr_middle->qnmr_end hplc_start Analyte Solution (Unknown Concentration) hplc_middle Detector Response ∝ Concentration (Compound-Specific Response Factor) hplc_start->hplc_middle hplc_end Comparison to Calibration Curve = Relative Purity hplc_middle->hplc_end

Core principles of quantification: qNMR vs. Chromatography.

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate method for determining the purity of organic molecules like this compound.[5] Its status as a primary ratio method, which obviates the need for an analyte-specific reference standard, makes it an exceptionally powerful tool in pharmaceutical quality control and for the certification of reference materials.[4][10] While chromatographic methods offer superior sensitivity, qNMR provides unparalleled accuracy, structural information, and metrological traceability in a single, non-destructive experiment. By understanding the principles behind experimental design and carefully controlling key parameters, researchers can achieve highly trustworthy and defensible purity data, ensuring the quality and integrity of their chemical entities.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865.
  • Souza, G. E., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(6), 785-788.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Mestrelab. (2012). What is qNMR and why is it important?.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Diehl, B. W. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-18.
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • USP-NF. (2025). General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers.
  • USP. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • USP-NF. (n.d.). <1761> Applications of Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Goger, N. G., & Ozden, T. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
  • CIG. (n.d.). Purity by Absolute qNMR Instructions.
  • EUROLAB. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
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A Comparative Guide to the Synthetic Routes of 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-phenylpropanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its synthesis has been approached through various methodologies, each presenting a unique set of advantages and challenges. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound: the hydrochlorination of cinnamic acid and the diazotization of phenylalanine followed by chlorination. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative assessment of yields, stereochemical control, and overall efficiency to inform strategic synthetic planning.

Introduction

The strategic synthesis of substituted carboxylic acids is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. This compound, with its chiral center and reactive chloro-substituent, serves as a versatile intermediate for the introduction of a phenylpropanoid moiety with further functionalization potential. The selection of an optimal synthetic route is contingent upon factors such as the availability of starting materials, desired stereochemical outcome, scalability, and overall cost-effectiveness. This guide will dissect two prominent synthetic pathways, providing the necessary data and expert insights to facilitate this decision-making process.

Comparative Analysis of Synthetic Pathways

A high-level overview of the two synthetic routes is presented below, highlighting the key transformations from readily available starting materials to the target molecule.

cluster_0 Route 1: Hydrochlorination cluster_1 Route 2: Diazotization Cinnamic Acid Cinnamic Acid 3-Chloro-2-phenylpropanoic acid_R1 This compound Cinnamic Acid->3-Chloro-2-phenylpropanoic acid_R1 HCl Addition Phenylalanine Phenylalanine Diazonium Salt Diazonium Salt Phenylalanine->Diazonium Salt NaNO2, HCl 3-Chloro-2-phenylpropanoic acid_R2 This compound Diazonium Salt->3-Chloro-2-phenylpropanoic acid_R2 CuCl

Caption: High-level comparison of the two main synthetic routes to this compound.

Route 1: Hydrochlorination of Cinnamic Acid

This route represents a direct and atom-economical approach to the target molecule, involving the addition of hydrogen chloride across the double bond of cinnamic acid.

Reaction Mechanism

The hydrochlorination of cinnamic acid proceeds via an electrophilic addition mechanism. The electron-rich double bond of cinnamic acid acts as a nucleophile, attacking the electrophilic hydrogen of HCl. This results in the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms, leading to the more stable benzylic carbocation at the C2 position.[1][2] Subsequent attack by the chloride ion on this carbocation yields the final product. The presence of the electron-withdrawing carboxylic acid group can influence the reaction rate and regioselectivity.

cluster_0 Hydrochlorination of Cinnamic Acid Cinnamic_Acid Cinnamic Acid Carbocation Benzylic Carbocation Intermediate Cinnamic_Acid->Carbocation Protonation HCl HCl HCl->Carbocation Product This compound Carbocation->Product Chloride Attack

Caption: Mechanism of the electrophilic addition of HCl to cinnamic acid.

Experimental Protocol
  • Materials: Cinnamic acid, dry hydrogen chloride gas, glacial acetic acid.

  • Procedure:

    • A solution of cinnamic acid (1 equivalent) in glacial acetic acid is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser.

    • The solution is cooled in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the stirred solution for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess HCl and acetic acid are removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Performance Data
ParameterValueReference
Yield Moderate to GoodGeneral Expectation
Reaction Time Several hoursGeneral Expectation
Purity High after recrystallizationGeneral Expectation
Stereocontrol Racemic mixture[1]
Advantages and Disadvantages
  • Advantages:

    • Direct, one-step synthesis.

    • Readily available and relatively inexpensive starting materials.

    • Potentially high atom economy.

  • Disadvantages:

    • The use of corrosive and hazardous dry HCl gas requires specialized equipment and handling procedures.

    • The reaction can be slow.

    • Lack of stereocontrol, resulting in a racemic mixture that may require further resolution if a specific enantiomer is desired.

Route 2: Diazotization of Phenylalanine followed by Chlorination

This route utilizes a readily available chiral starting material, the amino acid phenylalanine, to potentially afford an enantiomerically enriched product. The key transformation is the conversion of the primary amino group into a diazonium salt, which is then displaced by a chloride ion, often facilitated by a copper(I) catalyst in a Sandmeyer-type reaction.[3]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Diazotization: Phenylalanine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[4] The amino group nucleophilically attacks the nitrosonium ion (NO⁺) to form a diazonium salt intermediate. This intermediate is generally unstable and is used immediately in the subsequent step.

  • Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl). The copper catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion.[1] This step proceeds via a radical mechanism or an organocopper intermediate, leading to the formation of this compound.

A notable aspect of the diazotization of α-amino acids is the potential for neighboring group participation by the carboxyl group, which can lead to retention of stereochemistry through a double Sₙ2 mechanism, forming a transient α-lactone intermediate.[5][6]

cluster_0 Diazotization and Sandmeyer Reaction Phenylalanine Phenylalanine Diazonium_Salt Diazonium Salt Phenylalanine->Diazonium_Salt NaNO2, HCl (0-5 °C) Product This compound Diazonium_Salt->Product CuCl

Caption: Workflow for the synthesis of this compound from phenylalanine.

Experimental Protocol
  • Materials: L- or D-Phenylalanine, sodium nitrite, hydrochloric acid, copper(I) chloride.

  • Procedure:

    • Phenylalanine (1 equivalent) is dissolved in dilute hydrochloric acid and the solution is cooled to 0-5 °C in an ice-salt bath.

    • A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the phenylalanine solution, maintaining the temperature below 5 °C. The mixture is stirred for a further 30 minutes at this temperature.

    • In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.

    • The cold diazonium salt solution is slowly added to the stirred CuCl solution. Vigorous evolution of nitrogen gas is observed.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

    • The mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Performance Data
ParameterValueReference
Yield Moderate[1] (Anticipated)
Reaction Time Several hours[4] (Anticipated)
Purity High after purificationGeneral Expectation
Stereocontrol Potential for retention of stereochemistry[5][6]
Advantages and Disadvantages
  • Advantages:

    • Potential for stereospecific synthesis if a chiral enantiomer of phenylalanine is used as the starting material.[7]

    • Avoids the use of gaseous HCl.

  • Disadvantages:

    • The diazonium salt intermediate is unstable and potentially explosive if isolated.

    • The use of a stoichiometric amount of copper salt can lead to challenges in product purification and waste disposal.

    • The reaction requires careful temperature control.

Conclusion

Both the hydrochlorination of cinnamic acid and the diazotization of phenylalanine offer viable pathways to this compound. The choice between these routes will be dictated by the specific requirements of the synthesis.

  • For applications where a racemic mixture of the product is acceptable and the handling of gaseous HCl is feasible, the hydrochlorination of cinnamic acid presents a more direct and atom-economical option.

  • When the synthesis of a specific enantiomer is paramount, the diazotization of phenylalanine followed by a Sandmeyer-type reaction is the superior strategy, leveraging the inherent chirality of the starting material. While this route involves more steps and requires careful control of reaction conditions, the potential for a stereospecific outcome is a significant advantage in the synthesis of chiral drug intermediates.

Further optimization of both routes, particularly in terms of catalyst loading for the Sandmeyer reaction and the development of milder hydrochlorination methods, will undoubtedly enhance their applicability and efficiency.

References

  • A green Hunsdiecker reaction of cinnamic acids. (2013). SciELO.
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  • This compound | C9H9ClO2 | CID 228237. (n.d.). PubChem.
  • Diazotis
  • Cinnamic acid, phenyl ester - Organic Syntheses Procedure. (n.d.).
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  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Crystallization-induced chiral inversion as the key step for synthesis of (S)
  • Cinnamic Acid Knoevenagel Condens
  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). bepls.
  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. (n.d.).
  • One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann. (n.d.). Sciforum.
  • Discovery-based Experiment: Synthesis and Characterization of Phenyllactic Acid from Phenylalanine. (2016). AURCO Journal.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). PMC - NIH.
  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. (n.d.).
  • Process of diazotization of aromatic. (n.d.).
  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.).
  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
  • Process of preparing diazonium compounds from 4-aminodiarylamines. (n.d.).
  • A Highly stereospecific and efficient synthesis of homopentafluoro- phenylalanine. (n.d.). PubMed.
  • Process for the preparation of 3-phenylpropanal. (n.d.).
  • Process for the preparation of 3-phenylpropionic acid. (n.d.).
  • making diazonium salts from phenylamine (aniline). (n.d.). Chemguide.

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A Comparative Guide to the Biological Activity of Arylpropionic Acid Enantiomers: A Case Study on Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the specific biological activities of the enantiomers of "3-Chloro-2-phenylpropanoic acid" did not yield sufficient experimental data in publicly available scientific literature to construct a comprehensive and comparative guide. To fulfill the core requirements of providing an in-depth technical guide on the differential biological activity of chiral profens, this document will focus on a well-researched and structurally related analogue: Ibuprofen . The principles, experimental methodologies, and comparative logic detailed herein for Ibuprofen serve as an exemplary framework for evaluating the enantiomers of other 2-arylpropionic acid derivatives.

Introduction: The Principle of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[1]

The 2-arylpropionic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that perfectly illustrate this principle.[2][3] Ibuprofen, a cornerstone of this class, is a chiral molecule typically administered as a racemic mixture—an equal parts mixture of its (S)- and (R)-enantiomers.[4][5] This guide will dissect the distinct biological activities of these two enantiomers, providing a clear comparison supported by experimental data and detailed protocols.

(S)-Ibuprofen: The Active Moiety

The pharmacological activity of ibuprofen is predominantly attributed to the (S)-(+)-enantiomer.[5][6][7] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[1][4]

Mechanism of Action: COX Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[4] (S)-Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[4] Experimental data consistently shows that (S)-Ibuprofen is a significantly more potent inhibitor of both COX isoforms compared to its (R)-counterpart.[6][8][9]

(R)-Ibuprofen: More Than Just an Inactive Distomer

While the (R)-(-)-enantiomer is considered the pharmacologically less active form regarding direct COX inhibition, it is not inert.[1][6] In fact, it exhibits a fascinating metabolic profile that contributes significantly to the overall therapeutic effect of racemic ibuprofen.

In Vivo Chiral Inversion

A remarkable feature of (R)-Ibuprofen is its unidirectional metabolic inversion to the active (S)-enantiomer in the body.[4][7][10] This bioconversion process is a key reason why racemic ibuprofen is clinically effective. The enzyme alpha-methylacyl-CoA racemase plays a crucial role in this inversion.[4] The process involves the formation of a coenzyme A (CoA) thioester of (R)-Ibuprofen, which is then converted to the (S)-enantiomer.[10][11] This inversion is substantial, with studies indicating that 50-60% of an administered dose of (R)-Ibuprofen can be converted to (S)-Ibuprofen in humans.[6]

It's important to note that this inversion is not instantaneous and its extent can vary between individuals.[6][12] This variability can contribute to the observed differences in patient responses to racemic ibuprofen.[13]

Comparative Biological Activity: (S)-Ibuprofen vs. (R)-Ibuprofen

The following table summarizes the key differences in the biological activity of the two enantiomers based on experimental findings.

Feature(S)-Ibuprofen(R)-IbuprofenReferences
COX-1 Inhibition (IC50) ~2.1 µM~34.9 µM[11]
COX-2 Inhibition (IC50) ~1.6 µM>250 µM (inactive)[8][9][11]
Primary Activity Potent anti-inflammatory, analgesic, antipyreticLargely inactive as a direct COX inhibitor[1][6]
In Vivo Fate Primarily undergoes metabolism to inactive productsUndergoes significant unidirectional chiral inversion to (S)-Ibuprofen[4][7][10]
Metabolic Profile Considered "metabolically cleaner"Involved in lipid metabolism pathways and can be incorporated into triglycerides[6]

Experimental Protocols

To provide a practical understanding of how the comparative data presented above is generated, this section details the methodologies for two key experimental workflows: chiral separation of ibuprofen enantiomers and in vitro assessment of COX inhibition.

Protocol 1: Enantioselective Analysis by Chiral HPLC

Objective: To separate and quantify the (S)- and (R)-enantiomers of ibuprofen from a racemic mixture or a biological sample.

Rationale: A robust and validated analytical method is essential for distinguishing and quantifying the enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Methodology:

  • Sample Preparation:

    • For bulk drug or tablet dosage forms, dissolve a known quantity in the mobile phase to achieve a concentration within the calibration range (e.g., 20-180 µg/mL).[14]

    • For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to obtain a clear supernatant for injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is required.[14][15]

    • Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose-tris-(4-methylbenzoate) or (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2], is effective for resolving ibuprofen enantiomers.[14]

    • Mobile Phase: A common mobile phase is a mixture of an organic solvent (e.g., ethanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or 100 mM ammonium acetate).[14] A typical composition could be ethanol-water (30:70, v/v) containing 100 mM ammonium acetate.[14]

    • Flow Rate: A flow rate of 1.0 - 1.3 mL/min is generally used.[14][16]

    • Detection: UV detection at 220 nm.[14][16]

    • Temperature: The column temperature is typically maintained at 25 °C.[14]

  • Data Analysis:

    • Identify the peaks corresponding to (S)- and (R)-ibuprofen based on their retention times, which should be determined using pure enantiomeric standards if available.

    • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Racemic Ibuprofen Sample (Bulk Drug / Plasma) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter/Centrifuge Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column Chiral Stationary Phase (e.g., (R,R)-Whelk-O2) Inject->Column Separate Enantiomeric Separation in Mobile Phase Column->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Quantify vs. Standards Chromatogram->Quantify Result Concentration of (S)- and (R)-Ibuprofen Quantify->Result

Workflow for Chiral HPLC Separation of Ibuprofen Enantiomers.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 value) of each ibuprofen enantiomer against COX-1 and COX-2 enzymes.

Rationale: This assay directly measures the primary pharmacological activity of ibuprofen enantiomers. A fluorometric or colorimetric method can be used to assess the peroxidase activity of the COX enzymes.[17][18]

Methodology (Fluorometric Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a solution of arachidonic acid (the substrate) and a fluorometric probe (e.g., Amplex Red).

    • Prepare serial dilutions of the test compounds ((S)-Ibuprofen and (R)-Ibuprofen) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

    • Add a small volume of the diluted test compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[19]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated by the reaction of the probe with prostaglandin G2, a product of the COX reaction.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Inhibition of COX Pathways by Ibuprofen Enantiomers.

Conclusion and Future Directions

The case of ibuprofen clearly demonstrates the critical importance of stereochemistry in drug action. The (S)-enantiomer is the primary driver of the drug's anti-inflammatory effects through potent COX inhibition, while the (R)-enantiomer acts as a prodrug via in vivo chiral inversion. This enantioselective behavior has significant clinical implications, influencing both efficacy and metabolic profile. Understanding these differences is paramount for the rational design of new, more effective, and safer anti-inflammatory agents. For any novel chiral compound, like this compound, a similar in-depth comparison of its enantiomers is a prerequisite for successful drug development. The experimental frameworks provided in this guide offer a robust starting point for such investigations.

References

  • Population pharmacokinetic analysis of Ibuprofen enantiomers in preterm newborn infants. (n.d.). PubMed.
  • Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man. (1992). Biopharmaceutics & Drug Disposition, 13(5), 337-44.
  • Ibuprofen. (n.d.). Wikipedia.
  • Comparative pharmacology of S(+)-ibuprofen and (RS). (2001). Clinical and Experimental Pharmacology and Physiology, 28(12), 1057-61.
  • Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates. (1988). Pharmaceutical Research, 5(1), 40-3.
  • A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. (2016). Journal of AOAC International.
  • Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat. (1986). Journal of Pharmacology and Experimental Therapeutics, 238(1), 286-91.
  • Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases. (1997). British Journal of Pharmacology, 122(4), 669-76.
  • Pharmacodynamics and Pharmacokinetics of the Profens: Enantioselectivity, Clinical Implications, and Special Reference to S(+)‐Ibuprofen. (n.d.). Semantic Scholar.
  • Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. (1996). Journal of Clinical Pharmacology, 36(12 Suppl), 16S-19S.
  • Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. (n.d.). Merck Millipore.
  • The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans. (1990). Monash University.
  • Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. (2008). Arzneimittelforschung, 58(6), 269-73.
  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (n.d.). Asian Journal of Chemistry.
  • Clinical pharmacokinetics of ibuprofen. The first 30 years. (1999). Clinical Pharmacokinetics, 36(6), 417-26.
  • Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. (1996). Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S.
  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. (n.d.). Rasayan Journal of Chemistry.
  • Ibuprofen. (n.d.). Chiralpedia.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Protocols.
  • "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. (2004). Medical Science Monitor, 10(12), BR429-35.
  • Comparative Pharmacology of S(+)-Ibuprofen and (RS). (n.d.). Semantic Scholar.
  • Ibuprofen Chemistry. (n.d.). News-Medical.net.
  • Comparative Pharmacology of S(+)-Ibuprofen and (RS). (n.d.). ResearchGate.
  • Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans. (1989). Journal of Pharmacology and Experimental Therapeutics, 249(2), 517-23.
  • Stereoselective metabolism of anti-inflammatory 2-arylpropionates. (1988). European Journal of Drug Metabolism and Pharmacokinetics, 13(2), 123-31.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Visualized Experiments, (68), e4262.
  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). Farmacia, 65(2), 244-248.
  • Profen (drug class). (n.d.). Wikipedia.
  • Ibuprofen enantiomers and lipid metabolism. (1996). Journal of Clinical Pharmacology, 36(12 Suppl), 20S-26S.
  • Stereoselective metabolism of R-, S- and racemic ibuprofen. (n.d.). ResearchGate.

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A Researcher's Guide to Stereochemical Elucidation: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for Chiral Molecules like 3-Chloro-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the cornerstone of understanding its biological activity, optimizing its efficacy, and ensuring regulatory compliance. This is particularly critical for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques for the stereochemical analysis of chiral carboxylic acids, using the structural framework of "3-Chloro-2-phenylpropanoic acid" as our guiding example.

While a definitive crystal structure for this compound is not publicly available, we will leverage the extensive crystallographic data of the structurally analogous and widely studied profen, ibuprofen, to illustrate the principles and outcomes of X-ray crystallography. This approach allows for a robust and practical comparison with alternative and often more accessible analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of a chiral molecule. By diffracting X-rays through a well-ordered single crystal, we can map the electron density of the molecule and, from that, deduce the precise spatial arrangement of its atoms.

The primary strength of SC-XRD lies in its ability to provide a complete and unambiguous three-dimensional structure. This includes not only the connectivity of atoms but also their absolute stereochemistry, bond lengths, bond angles, and torsional angles. For a molecule like this compound, this would definitively establish the R or S configuration at the chiral center.

However, the power of SC-XRD is contingent on a significant experimental hurdle: the growth of a suitable single crystal. This process can be time-consuming, require substantial amounts of pure material, and is not always successful. For many small organic molecules, obtaining crystals of sufficient size and quality for diffraction is the rate-limiting step.

Illustrative Example: The Crystallography of Ibuprofen

Ibuprofen, a well-known profen, shares the 2-arylpropionic acid motif with our target molecule. Its crystal structure reveals a centrosymmetric dimer, where two enantiomers are linked by hydrogen bonds between their carboxylic acid groups. This dimerization is a common feature in the crystal packing of carboxylic acids. The crystallographic data for (S)-ibuprofen would provide precise atomic coordinates, confirming its absolute configuration.

Spectroscopic Alternatives: Probing Chirality in Solution

For routine analysis, enantiomeric purity assessment, and situations where single crystals are elusive, spectroscopic techniques offer powerful and often more accessible alternatives. These methods probe the differential interaction of chiral molecules with polarized light or a chiral environment.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra, making this technique highly sensitive to stereochemistry.

Application: CD is a powerful tool for determining the enantiomeric excess (e.e.) of a sample and can be used to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. The sign of the Cotton effect at a specific wavelength can often be correlated to a particular enantiomer.

Advantages:

  • High sensitivity.

  • Requires small amounts of sample.

  • Non-destructive.

  • Can be used for in-solution measurements.

Limitations:

  • Requires a chromophore near the stereocenter for a detectable signal.

  • Assignment of absolute configuration often requires a reference standard or complex quantum mechanical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: In a chiral environment, the enantiomers of a chiral analyte can have different NMR spectra. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to a separation of their NMR signals.

Application: This technique is widely used for determining the enantiomeric purity of a sample. By integrating the distinct signals of the two enantiomers, a precise measurement of the e.e. can be obtained.

Advantages:

  • Provides quantitative information on enantiomeric composition.

  • Can be performed on standard NMR spectrometers.

  • Non-destructive.

Limitations:

  • The degree of signal separation (enantiodifferentiation) is highly dependent on the choice of CSA, solvent, and temperature.

  • Does not directly provide the absolute configuration without a reference standard.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Principle: Chiral HPLC involves the separation of enantiomers on a column containing a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, leading to different retention times and their separation.

Application: This is a cornerstone technique in the pharmaceutical industry for both analytical and preparative-scale separation of enantiomers. It is used to determine enantiomeric purity and to isolate pure enantiomers.

Advantages:

  • Provides both qualitative and quantitative information.

  • Can be used for both analytical and preparative purposes.

  • A wide variety of chiral columns are commercially available.

Limitations:

  • Method development can be time-consuming, requiring screening of different columns and mobile phases.

  • Does not inherently determine absolute configuration; the elution order must be established using a standard of known configuration.

Comparative Summary of Techniques

Technique Principle Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalAbsolute 3D structure, absolute configuration, bond lengths/anglesUnambiguous and complete structural determinationRequires high-quality single crystals, can be time-consuming
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized lightEnantiomeric excess, can infer absolute configurationHigh sensitivity, small sample amount, non-destructiveRequires a chromophore, absolute configuration requires a standard or calculations
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexesQuantitative enantiomeric excessQuantitative, uses standard NMR equipment, non-destructiveCSA selection can be challenging, does not give absolute configuration directly
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric separation and quantificationBoth analytical and preparative, widely availableMethod development can be extensive, requires a standard for absolute configuration

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction of a Small Organic Molecule (Illustrative)
  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) to near saturation. Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals.

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal motion. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
  • Column and Mobile Phase Selection: Choose a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) and a mobile phase (e.g., a mixture of hexane and isopropanol) that are known to be effective for separating similar compounds.

  • Sample Preparation: Dissolve a known concentration of the racemic or enantioenriched sample in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the HPLC system. The enantiomers will separate and elute at different retention times.

  • Data Analysis: Integrate the peak areas of the two enantiomer peaks. The enantiomeric excess can be calculated using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Logical Workflow for Stereochemical Analysis

The selection of an appropriate analytical technique depends on the specific research question and the available resources. The following workflow provides a logical approach to the stereochemical analysis of a new chiral molecule.

Caption: A decision-making workflow for the stereochemical analysis of a chiral molecule.

Conclusion

The determination of the stereochemistry of molecules like this compound is a critical task in modern chemistry and drug development. While single-crystal X-ray diffraction remains the definitive method for elucidating the absolute three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. Spectroscopic techniques such as Circular Dichroism, NMR with chiral solvating agents, and chiral HPLC provide powerful and often more accessible alternatives for determining enantiomeric purity and, in some cases, inferring absolute configuration. A comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate analytical strategy to confidently and accurately characterize their chiral molecules.

References

  • PubChem - this compound.
  • Crystal Structure of Ibuprofen.
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  • Circular Dichroism: Principles and Applications. Edited by Nina Berova, Koji Nakanishi, and Robert W. Woody. Wiley-VCH, 2000.
  • Determination of Enantiomeric Purity by NMR Spectroscopy. Chemical Reviews, 1991, 91 (7), pp 1421–1443. [Link]

A Comparative Analysis of 3-Chloro-2-phenylpropanoic Acid and its 2-Chloro Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and organic synthesis, the positional isomerism of functional groups can dramatically alter the physicochemical properties, reactivity, and biological activity of a molecule. This guide provides a detailed comparative analysis of two such isomers: 3-chloro-2-phenylpropanoic acid and 2-chloro-3-phenylpropanoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and potential applications of these compounds, supported by experimental data and established scientific principles.

Introduction to the Isomers

This compound and 2-chloro-3-phenylpropanoic acid are both derivatives of phenylpropanoic acid, a structural motif found in various biologically active compounds, including the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The key distinction between these two isomers lies in the position of the chlorine atom on the propanoic acid chain, a difference that has profound implications for their chemical behavior.

Chemical Structures:

  • This compound: The chlorine atom is attached to the carbon atom beta to the carboxyl group (C3), while the phenyl group is at the alpha position (C2).

  • 2-Chloro-3-phenylpropanoic acid: The chlorine atom is situated at the alpha position (C2), directly adjacent to the carboxyl group, with the phenyl group at the beta position (C3).

Physicochemical Properties: A Tale of Two Positions

The location of the electron-withdrawing chlorine atom significantly influences the electronic environment of the carboxylic acid moiety and the overall polarity of the molecule. This, in turn, affects their physical properties.

PropertyThis compound2-Chloro-3-phenylpropanoic acid
CAS Number 5441-69-0[2]7474-06-8[3]
Molecular Formula C₉H₉ClO₂[2][4]C₉H₉ClO₂[3][5]
Molecular Weight 184.62 g/mol [4][5]184.62 g/mol [5]
Boiling Point 289.2°C at 760 mmHg[6]305.8°C at 760 mmHg
Density 1.268 g/cm³[6]1.271 g/cm³
pKa (predicted) Not readily available2.82 ± 0.10[7]

Analysis of Properties:

Synthesis Strategies: Navigating Isomeric Selectivity

The synthesis of these isomers requires distinct strategies to ensure the correct placement of the chloro and phenyl groups.

Synthesis of this compound

A common approach to synthesizing α-phenyl carboxylic acids involves the manipulation of phenylacetic acid or its derivatives. For instance, a one-step method for preparing α-chloroketones from phenylacetic acid derivatives has been reported, which could be adapted to produce the desired acid.[8] This typically involves the generation of a magnesium enolate dianion intermediate followed by reaction with a chloromethyl carbonyl electrophile.[8] Subsequent oxidation of the resulting chloroketone would yield this compound.

Synthesis of 2-Chloro-3-phenylpropanoic Acid

The synthesis of α-chloro acids can often be achieved through the halogenation of the corresponding carboxylic acid. However, a more direct route to 2-chloro-3-phenylpropanoic acid can be envisioned starting from cinnamic acid. The addition of hydrogen chloride (HCl) across the double bond of cinnamic acid would be expected to yield a mixture of the 2-chloro and 3-chloro isomers. Controlling the regioselectivity of this addition is key. Alternatively, the dichlorination of cinnamic acid to form 2,3-dichloro-3-phenylpropanoic acid, followed by selective reduction, could be another potential route.[9]

Reactivity and Mechanistic Considerations

The differential placement of the chlorine atom governs the reactivity of these isomers, particularly in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution:

  • 2-Chloro-3-phenylpropanoic acid: The chlorine atom is at a secondary, alpha-position to a carboxylic acid. This position is activated towards nucleophilic substitution. However, the presence of the bulky phenyl group at the beta-position may introduce steric hindrance.

  • This compound: The chlorine atom is at a primary, beta-position. Primary halides are generally more reactive towards SN2 reactions than secondary halides.

Elimination (Dehydrochlorination):

Both isomers can undergo elimination of HCl to form phenylpropenoic acid derivatives. The ease of this reaction will depend on the stability of the resulting alkene and the conformational requirements for the anti-periplanar arrangement of the hydrogen and chlorine atoms to be eliminated.

G cluster_0 This compound cluster_1 2-Chloro-3-phenylpropanoic acid a Phenylacetic Acid Derivative b Mg-enolate dianion a->b Base c α-chloroketone intermediate b->c Chloromethyl electrophile d This compound c->d Oxidation e Cinnamic Acid f 2-Chloro-3-phenylpropanoic acid e->f HCl addition g 2,3-dichloro-3-phenylpropanoic acid e->g Cl2 addition g->f Selective Reduction

Caption: Synthetic pathways for this compound and its 2-chloro isomer.

Applications in Research and Development

Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry.[1] While specific applications for this compound and 2-chloro-3-phenylpropanoic acid are not extensively documented in publicly available literature, their structural motifs suggest potential as:

  • Building Blocks in Organic Synthesis: These isomers can serve as valuable chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[10] The presence of multiple functional groups (carboxylic acid, phenyl ring, and a reactive C-Cl bond) allows for a variety of chemical transformations.

  • Precursors to Biologically Active Molecules: The phenylpropanoic acid scaffold is a key feature of NSAIDs that inhibit cyclooxygenase (COX) enzymes.[10][11] Halogenated derivatives could exhibit modified or novel biological activities. For instance, chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have demonstrated significant and selective antimicrobial activities.[12] Research into novel 2-phenylpropionic acid derivatives has also shown promise for dual COX inhibitory and antibacterial agents.[11][13]

  • Probes for Mechanistic Studies: The isomeric pair provides an excellent system for studying the influence of substituent position on reaction mechanisms, such as nucleophilic substitution and elimination reactions.

Experimental Protocol: Synthesis of 2,3-dichloro-3-phenylpropanoic acid from Cinnamic Acid

This protocol, while for a related dichlorinated compound, provides a foundational method that could be adapted for the synthesis of the 2-chloro isomer.

Objective: To synthesize 2,3-dichloro-3-phenylpropanoic acid via the chlorination of cinnamic acid.[9]

Materials:

  • Cinnamic acid (finely ground)

  • Carbon disulfide (freshly distilled)

  • Chlorine gas (dry)

  • Aqueous alcohol

  • Quartz flask

  • Gas delivery tube

  • Ice bath

  • Filtration apparatus

Procedure:

  • Suspend 10 g of finely ground cinnamic acid in 80 g of freshly distilled carbon disulfide in a quartz flask.

  • Cool the flask in an ice bath.

  • Pass a stream of dry chlorine gas through the suspension until the liquid takes on a greenish-yellow color.

  • Stopper the flask and shake the mixture until the color disappears.

  • Re-saturate the mixture with chlorine gas and repeat the shaking process until a weight increase of 5 g is observed.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from aqueous alcohol.

  • Dry the purified 2,3-dichloro-3-phenylpropanoic acid.

Rationale: The use of a quartz flask and exposure to sunlight or another UV source is crucial to initiate the radical chlorination reaction.[9] Carbon disulfide serves as a non-polar solvent. The repeated saturation with chlorine ensures the complete dichlorination of the cinnamic acid double bond.

G A Suspend Cinnamic Acid in CS2 B Pass dry Cl2 gas through suspension A->B C Shake until color disappears B->C D Repeat Cl2 saturation and shaking C->D E Filter precipitate D->E F Recrystallize from aqueous alcohol E->F G Dry final product F->G

Caption: Experimental workflow for the synthesis of 2,3-dichloro-3-phenylpropanoic acid.

Conclusion

The positional isomerism of the chlorine atom in this compound and 2-chloro-3-phenylpropanoic acid leads to distinct physicochemical properties and dictates the synthetic strategies required for their preparation. The 2-chloro isomer is predicted to be a significantly stronger acid due to the proximity of the electron-withdrawing chlorine to the carboxyl group. While detailed comparative experimental data remains somewhat scarce in the public domain, the foundational knowledge of their structures and the reactivity of related compounds provides a strong basis for their exploration as versatile intermediates in organic synthesis and drug discovery. Further research into the specific biological activities of these isomers could unveil novel therapeutic agents.

References

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A Researcher's Guide to In Vitro Cytotoxicity Profiling of 3-Chloro-2-phenylpropanoic acid: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating the biological activity of novel small molecules like 3-Chloro-2-phenylpropanoic acid, a thorough understanding of their cytotoxic potential is a critical early step. This guide provides an in-depth comparison of key in vitro assays to build a comprehensive cytotoxicity profile. We will move beyond simple protocol recitation to explore the mechanistic basis of each assay, enabling you to make informed decisions for your experimental design.

While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, this guide will use Doxorubicin, a well-characterized chemotherapeutic agent, as a comparator to illustrate the principles and data interpretation of each method. This comparative approach is essential for contextualizing the potency of a novel compound.

The Importance of a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A robust cytotoxicity profile is built by employing multiple assays that interrogate different cellular processes. This multi-parametric approach, as advocated in drug discovery, can help to distinguish between different mechanisms of cell death, such as necrosis and apoptosis, and mitigate the risk of misleading results due to assay-specific artifacts[1].

This guide will focus on four widely adopted assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.

  • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity and function.

  • Caspase-3/7 Assay: Specifically detects a key executioner caspase in the apoptotic pathway.

The following sections will delve into the principles, protocols, and comparative advantages of each of these assays.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a colorimetric readout of a cell population's metabolic activity[2].

Principle of the MTT Assay

The underlying principle of the MTT assay is the reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells[2][3][4]. This conversion is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes, which reflects the overall metabolic health and viability of the cells[3]. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells[4][5].

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells and treat with This compound or Doxorubicin B Incubate for desired exposure time (e.g., 24, 48, 72 hours) A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours to allow formazan crystal formation C->D E Add solubilization solution (e.g., SDS-HCl or DMSO) D->E F Incubate until formazan crystals are fully dissolved E->F G Measure absorbance at ~570 nm F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow cells to adhere overnight[4][6].

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator, Doxorubicin. Remove the culture medium from the wells and add the medium containing the test compounds. Include untreated and vehicle-only controls[5].

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator[3].

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well[2][4].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[3][5].

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals[2][6].

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[2][4]. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[3].

Data Interpretation and Comparison

The results are typically expressed as a percentage of cell viability relative to the untreated control. A dose-response curve is then generated to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

CompoundCell LineExposure Time (hr)IC50 (µM) - Hypothetical Data
This compoundHeLa4875.2
DoxorubicinHeLa480.8

This hypothetical data table illustrates how the cytotoxic potency of this compound can be compared to a standard cytotoxic agent like Doxorubicin.

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The LDH assay is a widely used method to assess cytotoxicity by quantifying the leakage of lactate dehydrogenase from cells with damaged plasma membranes[7][8].

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis[7][8]. The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate, coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically[8]. The amount of color produced is proportional to the amount of LDH released and, therefore, the number of lysed cells[8].

LDH_Principle cluster_principle LDH Assay Principle A Damaged Cell Membrane B LDH released into supernatant A->B C Lactate + NAD+ D Pyruvate + NADH C->D LDH E Tetrazolium Salt (INT) F Formazan (Red Product) E->F Diaphorase

Caption: The enzymatic cascade underlying the LDH cytotoxicity assay.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Prepare the 96-well plate with cells and treat with this compound and Doxorubicin as described for the MTT assay. It is crucial to also prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer)[9][10].

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells[10]. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate[9][10].

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically contains the substrate, cofactor, and tetrazolium salt[9]. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light[9]. Measure the absorbance at approximately 490 nm[9].

Data Interpretation and Comparison

Cytotoxicity is calculated as a percentage of the maximum LDH release, after subtracting the background and spontaneous release values.

CompoundCell LineExposure Time (hr)% Cytotoxicity at 100 µM (Hypothetical Data)
This compoundA5492445.6%
DoxorubicinA5492488.2%

This data provides a direct measure of membrane damage, which is a key indicator of necrotic cell death.

Neutral Red (NR) Uptake Assay: Assessing Lysosomal Health

The Neutral Red assay is a cell viability assay that relies on the ability of healthy cells to incorporate and sequester the supravital dye Neutral Red within their lysosomes[11].

Principle of the NR Assay

Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells, where the internal pH is acidic[11]. Cellular damage, particularly to the lysosomal membrane, impairs the cell's ability to take up and retain the dye. After an incubation period, the dye is extracted from the viable cells, and its concentration is measured colorimetrically. The amount of dye retained is proportional to the number of viable cells[12].

Experimental Protocol: NR Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound and Doxorubicin in a 96-well plate as previously described.

  • Incubation: Incubate for the desired exposure period.

  • Neutral Red Staining: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye[12][13].

  • Dye Extraction: Add a destain solution (typically a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes[12].

  • Absorbance Reading: Agitate the plate for 10-20 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm[13].

Data Interpretation and Comparison

Similar to the MTT assay, results are often presented as a percentage of viability compared to the control, and an IC50 value can be determined.

CompoundCell LineExposure Time (hr)IC50 (µM) - Hypothetical Data
This compoundMCF-74892.4
DoxorubicinMCF-7481.2

The NR assay provides insights into lysosomal integrity, which can be an early indicator of cellular stress and toxicity.

Caspase-3/7 Assay: A Specific Marker for Apoptosis

To investigate whether this compound induces apoptosis, a specific assay targeting the executioner caspases 3 and 7 is highly informative.

Principle of the Caspase-3/7 Assay

Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. Luminescent caspase-3/7 assays utilize a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7[14]. This cleavage releases a substrate for luciferase, leading to the generation of a luminescent signal that is proportional to the amount of active caspase-3 and -7 in the sample[14][15].

Caspase_Pathway cluster_pathway Caspase-3/7 Assay Principle A Apoptotic Stimulus (e.g., Compound Treatment) B Activation of Caspase-3/7 A->B C Pro-luminescent Substrate (containing DEVD sequence) B->C D Cleavage of Substrate C->D E Luciferase Substrate Released D->E F Luciferin + ATP G Light (Luminescence) F->G Luciferase

Caption: The principle of a luminescent caspase-3/7 assay for apoptosis detection.

Experimental Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements[16]. Treat with this compound and Doxorubicin as described before.

  • Incubation: Incubate for the desired time. The timing of this assay is critical, as caspase activation is a transient event.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and medium[14][15]. The reagent contains the necessary substrate and luciferase and also lyses the cells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow the reaction to stabilize[15].

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation and Comparison

The results are typically expressed as fold-change in luminescence relative to the untreated control.

CompoundCell LineExposure Time (hr)Fold Increase in Caspase-3/7 Activity at 50 µM (Hypothetical Data)
This compoundJurkat61.8
DoxorubicinJurkat65.2

A significant increase in caspase-3/7 activity strongly suggests that the compound induces apoptosis.

Conclusion: Building a Comprehensive Cytotoxicity Profile

By employing a suite of in vitro cytotoxicity assays, researchers can gain a multi-faceted understanding of a compound's biological effects. For a novel molecule like this compound, this approach is invaluable.

  • The MTT assay provides a general overview of cell health and metabolic activity.

  • The LDH assay offers a clear indication of membrane damage and necrosis.

  • The Neutral Red assay gives insights into lysosomal function.

  • The Caspase-3/7 assay specifically points towards an apoptotic mechanism of cell death.

Together, the data from these assays can guide further mechanistic studies and inform the drug development process. By comparing the results for this compound to a well-characterized compound like Doxorubicin, its relative potency and potential mechanism of action can be effectively contextualized. This systematic and evidence-based approach is fundamental to advancing our understanding of new chemical entities in the quest for novel therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
  • MTT Proliferation Assay Protocol. (2015). ResearchGate.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
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  • LDH cytotoxicity assay. (2024). protocols.io.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information (US).
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Chloro-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of early-phase drug discovery, the identification of novel interactions between small molecules and protein targets is paramount. Phenylpropanoic acid derivatives represent a well-established class of compounds with a diverse range of biological activities, from anti-inflammatory effects to metabolic regulation.[1] This guide focuses on a specific derivative, 3-Chloro-2-phenylpropanoic acid, a compound with limited published biological data but holding potential due to its structural similarity to known bioactive molecules. A patent has indicated its potential as a Hepatitis C virus inhibitor, adding another layer of interest to its profile.[2][3]

This document provides a comprehensive, in-silico comparative analysis of this compound against three plausible protein targets, selected based on the known activities of structurally related phenylpropanoic acids. Our objective is to predict the binding affinity and interaction patterns of this molecule and to benchmark its potential against well-characterized ligands. This guide is structured to provide not just a protocol, but the scientific rationale behind the methodological choices, empowering researchers to apply these principles to their own investigations.

The selected targets for this comparative docking study are:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which many arylpropanoic acids belong.[1][4]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that regulates lipid metabolism and is a target for dyslipidemia therapeutics. Substituted phenylpropanoic acids have been identified as potent PPAR activators.[5][6][7]

  • Hepatitis C Virus (HCV) NS3/4A Protease: A crucial enzyme for viral replication, and a validated target for antiviral drugs.[8][9]

Through a rigorous, simulated molecular docking workflow, we will compare the performance of this compound with known inhibitors and activators for each of these targets, providing a foundational dataset for future experimental validation.

Methodology: A Self-Validating Docking Workflow

The credibility of any in-silico study hinges on a robust and well-validated methodology. The following protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the reliability of the generated data.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p1 Target Selection (COX-2, PPARα, HCV NS3/4A) p3 Fetch Protein Structures (from PDB) p1->p3 p2 Ligand Selection (Test & Comparators) p5 Prepare Ligands (Generate 3D, minimize energy) p2->p5 p4 Prepare Protein (Remove water, add hydrogens) p3->p4 d1 Define Binding Site (Grid Box Generation) p4->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) p5->d2 d1->d2 a1 Analyze Binding Poses d2->a1 a2 Calculate Binding Affinity (kcal/mol) a1->a2 a3 Compare with Controls a2->a3 a4 Visualize Interactions a3->a4

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Protocol

1. Target Protein Preparation:

  • Rationale: To ensure a realistic representation of the biological system, the protein structures must be cleaned and prepared for docking. This involves removing non-essential molecules and adding hydrogen atoms, which are crucial for forming hydrogen bonds.

  • Protocol:

    • Crystal structures of the target proteins were obtained from the Protein Data Bank (PDB):

      • COX-2: PDB ID: 4PH9 (in complex with Ibuprofen)[10]

      • PPARα: PDB ID: 1I7G (in complex with an agonist)[11]

      • HCV NS3/4A Protease: PDB ID: 4A92 (in complex with a macrocyclic inhibitor)[7][12]

    • Using molecular modeling software (e.g., PyMOL, Chimera), all water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.

    • The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • Rationale: Ligands must be converted to 3D structures and their energy minimized to achieve a stable conformation for docking. Comparator ligands are essential for validating the docking protocol and providing a benchmark for the test molecule.

  • Protocol:

    • The 2D structures of the following ligands were obtained from the PubChem database[13]:

      • Test Compound: this compound

      • COX-2 Comparators: Ibuprofen (positive control), Phenylacetic acid (negative control)

      • PPARα Comparators: GW7647 (potent agonist, positive control)[14], Oleic acid (endogenous ligand)

      • HCV NS3/4A Comparators: Boceprevir (approved inhibitor, positive control)[5][15], a simple peptide mimic (e.g., Ac-Asp-Glu-Val-Val-Pro-NH2) as a baseline.

    • The 2D structures were converted to 3D structures using a tool like Open Babel.

    • Energy minimization of the ligand structures was performed using a suitable force field (e.g., MMFF94).

    • The prepared ligand structures were saved in the PDBQT format, with rotatable bonds defined.

3. Molecular Docking Simulation:

  • Rationale: This step computationally places the ligand into the binding site of the protein and calculates a score that estimates the binding affinity. The grid box must be defined to encompass the entire active site to allow for an unbiased search.

  • Protocol:

    • Software: AutoDock Vina was chosen for its accuracy and computational efficiency.

    • Grid Box Generation: For each protein target, a grid box was defined to encompass the known active site, as identified from the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1 Å.

    • Docking Execution: Docking was performed with an exhaustiveness of 8. The top-ranked pose for each ligand was selected based on the lowest binding energy.

Results and Discussion

The following tables summarize the simulated binding affinities of this compound and the comparator ligands against the three protein targets. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Table 1: Docking Results for Cyclooxygenase-2 (COX-2)
LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Ibuprofen (Positive Control) -8.1Forms a salt bridge with Arg-120 and a hydrogen bond with Tyr-355.[16]
This compound -7.5Carboxylate group interacts with Arg-120; phenyl group occupies the hydrophobic channel.
Phenylacetic acid (Negative Control) -5.2Limited hydrophobic interactions compared to the other ligands.

Analysis: The docking results predict that this compound has a strong binding affinity for COX-2, approaching that of the known NSAID, Ibuprofen. The predicted interaction with Arg-120, a key residue for the binding of many NSAIDs, suggests a plausible mechanism of inhibition.[16] The lower affinity of Phenylacetic acid, which lacks the chloro and additional carbon backbone of our test molecule, validates that the entire structure contributes to the predicted binding.

Table 2: Docking Results for PPARα
LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
GW7647 (Positive Control) -11.5Occupies the Y-shaped ligand-binding pocket, forming hydrogen bonds with key residues.[4]
This compound -8.2Carboxylate head forms hydrogen bonds; phenyl group fits into one arm of the binding pocket.
Oleic acid (Endogenous Ligand) -7.8Aliphatic tail occupies the hydrophobic channel of the binding pocket.

Analysis: this compound is predicted to bind to the PPARα ligand-binding domain with a higher affinity than the endogenous ligand, oleic acid, though not as potently as the synthetic agonist GW7647. This suggests that it could act as a modulator of PPARα. The interaction of its carboxylate group is a common feature for PPAR agonists, which often mimic fatty acids.[17]

Table 3: Docking Results for HCV NS3/4A Protease
LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Boceprevir (Positive Control) -9.8Forms a covalent-like interaction with the catalytic serine and multiple hydrogen bonds.[15]
This compound -6.1Forms hydrogen bonds with backbone atoms in the active site.
Peptide Mimic (Baseline) -5.5Occupies the substrate-binding groove with limited specific interactions.

Analysis: The predicted binding affinity of this compound for the HCV NS3/4A protease is modest, significantly weaker than the approved inhibitor Boceprevir. While it shows a better score than a simple peptide mimic, the lack of specific, strong interactions with the catalytic triad suggests it is unlikely to be a potent inhibitor of this enzyme. This finding warrants further investigation but tempers the expectations raised by the patent literature.

Logical Relationship Diagram

G Molecule This compound COX2 COX-2 Target Molecule->COX2 Potential Inhibition PPAR PPARα Target Molecule->PPAR Potential Modulation HCV HCV NS3/4A Target Molecule->HCV Weak Interaction Ibu Ibuprofen (-8.1 kcal/mol) COX2->Ibu Stronger Binding Test_COX2 Test Molecule (-7.5 kcal/mol) COX2->Test_COX2 Strong Binding GW GW7647 (-11.5 kcal/mol) PPAR->GW Very Strong Binding Test_PPAR Test Molecule (-8.2 kcal/mol) PPAR->Test_PPAR Moderate Binding Boce Boceprevir (-9.8 kcal/mol) HCV->Boce Stronger Binding Test_HCV Test Molecule (-6.1 kcal/mol) HCV->Test_HCV Weaker Binding

Caption: Comparative binding affinities for this compound.

Conclusion

This in-silico investigation provides the first comparative analysis of this compound's potential interactions with therapeutically relevant protein targets. Our molecular docking studies predict that this compound is a promising ligand for both COX-2 and PPARα, with predicted binding affinities that are comparable to or better than known active molecules. The predicted binding mode to COX-2 is particularly noteworthy, as it mirrors that of established NSAIDs.

Conversely, its predicted interaction with the HCV NS3/4A protease is relatively weak, suggesting that it may not be a potent direct inhibitor of this enzyme, despite its mention in patent literature. It is possible the compound acts via a different mechanism against HCV, which this study was not designed to explore.

These computational results provide a strong rationale for prioritizing future experimental work. We recommend in vitro enzyme inhibition assays for COX-2 and reporter gene assays for PPARα to validate these findings. This guide serves as a template for how predictive, comparative in-silico studies can be leveraged to rapidly assess the potential of novel chemical entities and guide resource allocation in the early stages of drug discovery.

References

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A Senior Application Scientist's Guide to 3-Chloro-2-phenylpropanoic Acid as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their related impurities. This guide provides an in-depth technical comparison of 3-Chloro-2-phenylpropanoic acid, a critical process-related impurity in the synthesis of drugs like Baclofen, and its role as a certified reference standard.

The presence of impurities in an API can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over these impurities. This compound often arises as a key intermediate or byproduct and its quantification is a critical release parameter for the API. Therefore, a well-characterized, high-purity reference standard of this compound is not just a laboratory reagent but a cornerstone of regulatory compliance and patient safety.[2]

The Role and Lifecycle of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. Its journey from a candidate material to a certified standard is a meticulous process designed to ensure its suitability for its intended analytical purpose.

Diagram: Reference Standard Lifecycle

ReferenceStandardLifecycle cluster_0 Phase 1: Establishment cluster_1 Phase 2: Application & Maintenance Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Full Characterization (NMR, MS, IR, etc.) Purification->Characterization Purified Material Certification Certification (Purity & Identity) Characterization->Certification Analytical Data Package Application Use in Routine Analysis (QC, R&D) Certification->Application Certified Standard Distribution Controlled Distribution Certification->Distribution Stability Stability Monitoring Application->Stability Retest Periodic Retesting Stability->Retest As per Stability Protocol Retest->Certification Re-certification

Caption: Workflow for establishing and maintaining a chemical reference standard.

Comparative Analysis: this compound vs. Alternatives

The primary role of the this compound standard is for the quantification of this specific impurity in the final API. However, a comprehensive impurity profile often involves monitoring several related substances. The choice of which impurities require a reference standard is based on regulatory guidelines (e.g., ICH Q3A) and toxicological data.

A key alternative to using a specific standard for every impurity is the application of a relative response factor (RRF) with respect to the API. This approach is less accurate and requires extensive validation to prove its suitability. For critical impurities like this compound, which can be direct precursors, a dedicated reference standard is the industry-preferred and most scientifically sound approach.

Another point of comparison lies in the type of standard used. Pharmacopoeial standards (e.g., from USP, Ph. Eur.) are considered primary standards, offering the highest level of characterization and regulatory acceptance.[3] In-house or secondary standards are qualified against these primary standards and are used for routine testing.[2][4]

FeaturePrimary Reference Standard (Pharmacopoeial)Secondary Reference Standard (In-house)Relative Response Factor (RRF) Approach
Traceability Directly traceable to international standards.Traceable to a primary reference standard.Indirect; relies on the response of the API.
Purity Requirement Highest possible purity, extensively characterized.[5]High purity, characterized against the primary standard.N/A
Cost High initial procurement cost.Lower cost to establish, but requires ongoing qualification.Lowest cost, but highest validation burden.
Regulatory Acceptance Universally accepted by regulatory agencies.[3]Widely accepted, requires justification and documentation.Requires extensive justification and validation data.
Use Case System suitability, peak identification, and definitive quantification.Routine quality control, working standards.Estimation of impurity levels when a standard is unavailable.

Experimental Data: Characterization and Analytical Control

The establishment of this compound as a reference standard requires a suite of analytical techniques to confirm its identity and assign a purity value. The data generated forms the basis of the Certificate of Analysis (CoA).

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, further confirming the identity.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • Chromatographic Purity (HPLC/UPLC): The primary method for determining the purity of the standard and separating it from related substances.

  • Residual Solvents (GC-HS): Quantifies any remaining solvents from the synthesis and purification process.

  • Water Content (Karl Fischer): Determines the water content, which is crucial for an accurate potency calculation.

Protocol: HPLC Purity Determination of this compound

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of a this compound reference standard. The causality behind the choices is to achieve a robust separation of the main component from potential process-related impurities and degradation products.

Diagram: HPLC Purity Assay Workflow

HPLCWorkflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B E Inject Standard/Sample B->E C Mobile Phase Preparation (Buffer & Organic) D System Equilibration C->D F Chromatographic Separation D->F E->F G UV Detection F->G H Data Acquisition G->H I Peak Integration H->I J Area Percent Calculation I->J K Final Purity Report J->K

Caption: Step-by-step workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Rationale: A buffered mobile phase is used to control the ionization state of the carboxylic acid, ensuring consistent retention and peak shape. A gradient elution is employed to separate impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Rationale: A precise concentration is required for accurate area percent calculation. The chosen diluent must be compatible with the mobile phase to prevent peak distortion.

    • Concentration: 0.5 mg/mL.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Rationale: A C18 stationary phase is a versatile choice for separating moderately polar compounds. The selected wavelength (220 nm) provides good sensitivity for the phenyl group chromophore.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Rationale: Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength. This is a standard approach for high-purity reference materials where impurities are minor.

    • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

This compound is more than just a chemical; it is a critical tool for ensuring the safety and quality of pharmaceutical products like Baclofen. Its role as a reference standard necessitates a comprehensive understanding of its synthesis, potential impurities, and rigorous analytical characterization. By employing a fully qualified reference standard, researchers and quality control analysts can have high confidence in their analytical results, ensuring that drug products meet the stringent requirements set by global health authorities. The use of such standards is a clear demonstration of a commitment to scientific integrity and patient well-being.

References

  • Nagham, H. et al. (2019). Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen. Biomedical Chromatography, 33(9).
  • Prajapati, Y. et al. (2017). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1645-1656.
  • Daicel Pharma. (n.d.). Baclofen Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-phenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling halogenated organic compounds like 3-Chloro-2-phenylpropanoic acid (CAS No: 51545-26-7) demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Our objective is to move beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step. This empowers laboratory personnel to make informed decisions, ensuring personal safety and the integrity of our shared environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is an irritant, and proper personal protective equipment (PPE) is the first line of defense.

Core Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Skin Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH/MSHA-approved respirator.[1]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Rinse the mouth and seek immediate medical attention. Do not induce vomiting.[1]

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound . This classification is critical as it dictates the appropriate disposal pathway and prevents the mixing of incompatible waste streams.

PropertyClassificationDisposal Implications
Chemical Class Carboxylic AcidAcidic properties require segregation from bases.
Halogenation Chlorinated OrganicRequires disposal as halogenated organic waste, typically via incineration.[3][4][5]

The cardinal rule of chemical waste management is segregation. Never mix halogenated organic wastes with non-halogenated organic wastes.[4][5] Doing so complicates the disposal process and can increase costs significantly. Furthermore, do not mix acids and bases in the same container.[3]

Step-by-Step Disposal Procedures

The following procedures provide a clear path for the safe disposal of this compound from the laboratory bench to its final disposition.

Step 1: Container Selection and Labeling
  • Choose the Right Container: Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][6] The original container is often a suitable choice if it is not compromised.[6]

  • Proper Labeling is Non-Negotiable: Before adding any waste, label the container clearly. The label must include:[6]

    • The words "Hazardous Waste"[5][6]

    • The full chemical name: "this compound" (avoid abbreviations)[4]

    • The specific constituents and their approximate concentrations if it is a mixed waste.

    • The date when the first drop of waste was added.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This is a designated location at or near the point of generation where waste is collected before being moved to a central storage area.[7]

  • Storage within the SAA: Keep the waste container closed at all times, except when adding waste.[4][6] The SAA must be under the control of the laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7]

  • Time Limits: Once a container is full, it must be moved to the central hazardous waste storage area within three days.[6] Partially filled containers can remain in the SAA for up to one year.[6]

Step 3: In-Lab Neutralization (Use with Caution)

As a carboxylic acid, this compound can be neutralized with a base.[8][9][10][11][12] However, this should only be considered as a pre-treatment step under specific circumstances and with a full understanding of the reaction.

Reaction Principle: RCOOH + NaOH → RCOONa + H₂O[8][10][12]

While neutralization renders the compound less corrosive, the resulting salt is still a halogenated organic compound and must be disposed of as hazardous waste. This step does not declassify the waste. Given the complexities and potential for unforeseen reactions, it is generally recommended to dispose of the acid directly through a licensed hazardous waste contractor without in-lab treatment.

Step 4: Final Disposal via a Licensed Contractor

The final and most critical step is to transfer the properly labeled and contained waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

  • Incineration: The preferred disposal method for halogenated organic compounds is high-temperature incineration.[3][13] This process is designed to achieve complete combustion, converting the hazardous material into less harmful substances like carbon dioxide, water, and hydrogen chloride, which can then be scrubbed from the exhaust gases.[13][14] Incineration at controlled high temperatures is also crucial to prevent the formation of highly toxic dioxins and furans, which can be a risk when burning chlorinated compounds at lower temperatures.[15][16][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 3-Chloro-2-phenylpropanoic Acid Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Halogenated Organic Acid) ppe->characterize segregate Step 3: Segregate Waste (Keep separate from non-halogenated waste and bases) characterize->segregate container Step 4: Select & Label Container ('Hazardous Waste', Full Name, Date) segregate->container saa Step 5: Accumulate in SAA (Keep container closed) container->saa full Is Container Full? saa->full full->saa No ehs Step 6: Transfer to EHS/ Licensed Waste Contractor full->ehs Yes incinerate Step 7: Final Disposal (High-Temperature Incineration) ehs->incinerate

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework

In the United States, the disposal of hazardous laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19] Many states have their own, often more stringent, regulations.[19] It is the responsibility of the waste generator—the laboratory—to ensure compliance with all applicable federal, state, and local regulations.[18][19][20]

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical nature of this compound and the rationale behind each step of the disposal process, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for guidance.

References

  • Ionization and Neutralization of Carboxylic Acids. eCampusOntario Pressbooks. [Link]
  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Clym Environmental. [Link]
  • Neutralizing carboxylic acids. Real Chemistry - YouTube. [Link]
  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink Hamworthy Combustion. [Link]
  • Chemical Properties of Carboxylic Acids: Ionization and Neutraliz
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
  • Chemical Properties of Carboxylic Acids: Ionization and Neutraliz
  • Process for the incineration of chlorinated organic materials.
  • Chemical Properties of Carboxylic Acids: Ionization and Neutraliz
  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VSB - Technical University of Ostrava. [Link]
  • Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. Wiley Analytical Science. [Link]
  • Laboratory Environmental Sample Disposal Inform
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • HAZARDOUS WASTE SEGREG
  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • This compound | CAS#:51545-26-7. Chemsrc. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. [Link]
  • This compound. PubChem. [Link]
  • Material Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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Navigating the Safe Handling of 3-Chloro-2-phenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-2-phenylpropanoic acid, a compound that, while integral to specific synthetic pathways, requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile: An Evidence-Based Approach

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This classification necessitates a stringent set of handling protocols to mitigate the risks of exposure. The primary routes of concern are dermal contact, eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is the most critical step in preventing chemical exposure. The following PPE is mandatory when handling this compound. The causality behind each selection is to create a comprehensive barrier against the identified hazards.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and potential splashes, which can cause serious irritation.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation of airborne particles that can lead to respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Pre-Handling Checklist:
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential dust and vapors.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for acidic compounds should be available in the immediate vicinity.

Handling Procedure:
  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

    • Use a spatula for transferring the solid material to avoid generating dust.

    • If transferring to a solution, add the solid to the liquid slowly to prevent splashing.

  • Reaction Setup:

    • Ensure all glassware is free from defects and is securely clamped.

    • Conduct the reaction in a well-ventilated area, ideally within a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE Area Work in Fume Hood Prep->Area Weigh Weigh Compound Area->Weigh Transfer Transfer to Reaction Weigh->Transfer Clean Clean Work Area Transfer->Clean Decon Decontaminate Equipment Clean->Decon Doff Doff PPE Decon->Doff Waste Segregate Waste Doff->Waste Dispose Dispose via EHS Waste->Dispose

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent pads) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or excess this compound should be disposed of in its original container or a compatible, labeled waste container.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal. The precautionary statement P501 from the analogous compound's SDS advises disposing of contents/container to an approved waste disposal plant.[1]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the safety of their laboratory environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.